Kidamycin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H48N2O9 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1 |
InChI Key |
MFTJRTUKCOVIMD-DKUBSEJESA-N |
SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4[C@H]5C[C@H]([C@@H]([C@H](O5)C)O)N(C)C)[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N(C)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O |
Synonyms |
isokidamycin kidamycin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Kidamycin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Kidamycin, a potent antitumor antibiotic from the pluramycin family. This document details the fermentation of the producing Streptomyces strain, comprehensive protocols for extraction and purification, and an analysis of the biosynthetic pathway. All quantitative data from the cited literature is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams.
Introduction
This compound is a C-glycosyl angucycline antibiotic produced by Streptomyces species, first reported in the early 1970s. It belongs to the pluramycin family of antitumor agents, which are known for their significant cytotoxic activity against various tumor cell lines.[1] The complex structure of this compound, featuring a tetracyclic core with two aminosugar moieties attached via unusual C-glycosidic bonds, has made it a subject of interest for both natural product chemists and drug developers.[2][3] This guide focuses on the methodologies for producing and isolating this compound from its native producer, Streptomyces sp. W2061, as detailed in recent research.[2]
Data Presentation
Fermentation and Purification Summary
Comprehensive quantitative data on the fermentation yield and purification fold for this compound from Streptomyces sp. W2061 is not fully detailed in the available literature. The following table summarizes the available data and highlights areas where further quantitative analysis is needed.
| Step | Total Volume | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Broth | 9 L[3] | Data not available | Data not available | Data not available | 100 | 1 |
| Ethyl Acetate Extract | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| MPLC Fractionation | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Semipreparative HPLC | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Purified Intermediate (Compound 7) | - | - | - | - | - | - |
| 9.0 mg |
Note: Compound 7 is the mono-glycosylated intermediate of this compound. The final yield of this compound is not explicitly stated.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound and its intermediates was primarily achieved through mass spectrometry and NMR spectroscopy.
| Property | Data | Reference |
| This compound | ||
| Molecular Formula | C₃₉H₄₈N₂O₉ | |
| Molecular Weight | 688.8 g/mol | |
| ESI-MS [M+H]⁺ | m/z 689 | |
| Kidamycinone (Aglycone) | ||
| ESI-MS [M+H]⁺ | m/z 361 | |
| Mono-glycosylated Intermediate (Compound 7) | ||
| ESI-MS [M+H]⁺ | m/z 532 | |
| MS/MS Fragmentation | m/z 361 ([M+H]⁺ - 171) |
¹H and ¹³C NMR Spectroscopic Data for this compound
Detailed ¹H and ¹³C NMR spectroscopic data for this compound from Streptomyces sp. W2061 are referenced in the supplementary materials of the primary literature. However, this data was not directly accessible. A comprehensive table will be populated upon availability of this supplementary information.
Experimental Protocols
The following protocols are adapted from the methodologies described for the cultivation of Streptomyces sp. W2061 and the subsequent isolation of this compound and its biosynthetic intermediates.
Fermentation of Streptomyces sp. W2061
1. Strain Maintenance and Inoculum Preparation:
-
Maintain Streptomyces sp. W2061 and its mutant strains on ISP4 agar plates at 28°C for 4 days.
-
ISP4 Medium Composition (per liter): 10 g soluble starch, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O, 1 g NaCl, 2 g (NH₄)₂SO₄, 2 g CaCO₃, 1 mg FeSO₄·7H₂O, 1 mg MnCl₂·4H₂O, 1 mg ZnSO₄·7H₂O, and 15 g agar. Adjust pH to 7.0–7.4.
-
-
Inoculate a single colony into a flask containing seed culture M2 medium.
-
M2 Medium Composition (per liter): 2 g yeast extract, 5 g glucose, 25 ml glycerol, 4 g soytone, and 0.03 g CaCO₃. Adjust pH to 7.2.
-
-
Incubate the seed culture for 2 days at 28°C with shaking.
2. Production Culture:
-
Transfer 15 ml of the seed culture into a 1 L flask containing 300 ml of M2X production medium.
-
M2X Medium Composition: M2 medium supplemented with 5 g/L MgCO₃.
-
-
Incubate the production culture for 5–7 days at 28°C with shaking.
Extraction and Purification of this compound
1. Extraction:
-
Pool the culture broth from the production flasks.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Separate the organic (ethyl acetate) layer from the aqueous layer.
-
Dry the ethyl acetate extract, for example, over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Resuspend the dried crude extract in methanol for subsequent analysis and purification.
2. Purification:
-
Subject the resuspended crude extract to medium-pressure liquid chromatography (MPLC) on a C18 reverse-phase column.
-
Elute with a stepwise gradient of methanol in water.
-
Collect fractions and analyze for the presence of this compound and its intermediates using HPLC-MS.
-
Pool the fractions containing the compounds of interest.
-
Further purify the pooled fractions using semipreparative HPLC with a C18 column and a suitable gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like trifluoroacetic acid (TFA).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway: Sequential C-Glycosylation
Caption: Sequential C-glycosylation in this compound biosynthesis.
Conclusion
The methodologies for the discovery and isolation of this compound from Streptomyces sp. W2061 provide a solid foundation for further research and development. The detailed fermentation and purification protocols enable the production of this compound and its intermediates for biological evaluation and derivatization studies. The elucidation of the sequential C-glycosylation pathway opens avenues for biosynthetic engineering to generate novel analogues with potentially improved therapeutic properties. Further work is required to optimize fermentation yields and to fully characterize the physicochemical properties of this compound through comprehensive spectroscopic analysis.
References
The Chemical Architecture of Kidamycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin is a member of the pluramycin family of antibiotics, a group of natural products known for their potent antitumor activities.[1][2] Isolated from Streptomyces species, this compound's complex chemical structure is central to its biological function, which involves interaction with DNA.[1][2] This technical guide provides a detailed examination of the chemical structure of this compound, the experimental methodologies used for its elucidation, and its mechanism of action.
Chemical Structure of this compound
This compound possesses a complex polycyclic aromatic core based on a 4H-anthra[1,2-b]pyran-4,7,12-trione scaffold.[1] Key structural features include a butenyl side chain and two distinct amino sugar moieties, D-angolosamine and N,N-dimethyl-L-vancosamine, attached via C-glycosidic bonds. The full chemical structure and stereochemistry were determined through a combination of chemical degradation, NMR spectroscopy, and X-ray crystallography.
The IUPAC name for this compound is 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione.
Core Scaffold and Functional Groups:
-
Anthrapyranone Core: A tetracyclic system responsible for the planarity of the molecule, facilitating its primary mechanism of action.
-
Butenyl Side Chain: An unsaturated hydrocarbon chain at position C2.
-
Amino Sugars: Two different deoxysugars, D-angolosamine and N,N-dimethyl-L-vancosamine, are C-glycosidically linked to the core at positions C8 and C10, respectively. These sugar moieties are crucial for the molecule's interaction with DNA.
-
Hydroxyl and Methyl Groups: The aromatic core is further decorated with a hydroxyl group at C11 and a methyl group at C5.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈N₂O₉ | |
| Molecular Weight | 688.8 g/mol | |
| IUPAC Name | 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
Table 2: Spectroscopic Data Summary for this compound Precursor (N,N-dimethylvancosamine C10 glycosylated kidamycinone)
Note: The full NMR data for this compound is detailed in the original elucidation paper by Furukawa et al., 1975. The following table provides data for a direct biosynthetic precursor as a contemporary example of the spectroscopic analysis.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| Aglycone | ||
| 1 | 158.2 | |
| 2 | 119.5 | |
| 3 | 124.6 | 6.42 (q, 6.8) |
| 4 | 182.5 | |
| 4a | 134.3 | |
| 5 | 142.1 | |
| 5-CH₃ | 22.3 | 2.80 (s) |
| 6 | 120.1 | 7.71 (s) |
| 6a | 134.9 | |
| 7 | 187.6 | |
| 7a | 125.1 | |
| 8 | 149.2 | |
| 9 | 114.7 | 7.68 (s) |
| 10 | 140.1 | |
| 11 | 162.2 | |
| 11-OH | 13.92 (s) | |
| 12 | 181.8 | |
| 12a | 113.1 | |
| 12b | 132.8 | |
| 13 | 120.1 | |
| 14 | 135.2 | |
| 15 | 11.9 | 1.88 (d, 6.8) |
| 16 | 14.8 | 2.12 (s) |
| N,N-dimethylvancosamine | ||
| 1' | 38.1 | 5.25 (d, 10.8) |
| 2' | 30.1 | 1.81 (m), 2.15 (m) |
| 3' | 68.8 | 3.51 (m) |
| 4' | 67.8 | 3.01 (d, 9.2) |
| 4'-N(CH₃)₂ | 41.5 | 2.29 (s) |
| 5' | 77.9 | 3.22 (m) |
| 6' | 18.2 | 1.25 (d, 6.0) |
| Data adapted from Heo et al., 2022. The structure was confirmed by comparison of 1D and 2D NMR spectroscopic data of this compound with previously reported data. |
Experimental Protocols for Structure Elucidation
The structural determination of this compound and its analogs involves a combination of chromatographic separation and spectroscopic analysis.
Isolation and Purification
-
Extraction: The culture broth of the producing Streptomyces strain is extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes:
-
Medium-Pressure Liquid Chromatography (MPLC) on a reverse-phase C18 column with a stepwise gradient of methanol in water.
-
Semipreparative High-Performance Liquid Chromatography (HPLC), also on a C18 column, using an isocratic or gradient solvent system of acetonitrile or methanol in water with a trifluoroacetic acid (TFA) modifier.
-
Mass Spectrometry
-
LC-MS Analysis: The purified compound is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: A typical setup involves a C18 column for chromatographic separation.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive mode is employed.
-
MS Parameters:
-
Spray needle voltage: +5 kV
-
Ion transfer capillary temperature: 275°C
-
Sheath and auxiliary gas flow rates are optimized for the instrument.
-
Mass spectra are acquired in a range of m/z 100–2000.
-
NMR Spectroscopy
-
Sample Preparation: A purified sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectra Acquisition: A suite of NMR experiments is performed to determine the structure:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different structural fragments.
-
-
X-ray Crystallography
While detailed protocols for this compound itself are found in older literature, modern protein-ligand crystallography provides a general workflow:
-
Crystallization: The purified compound is crystallized, often as a complex with a biological target like a DNA oligonucleotide. This is typically achieved through vapor diffusion methods (hanging or sitting drop) by screening a wide range of precipitants, buffers, and additives.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, often at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like molecular replacement (if a similar structure is known) or direct methods. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.
Mandatory Visualizations
Caption: Simplified schematic of the this compound chemical structure.
Caption: Sequential C-glycosylation steps in this compound biosynthesis.
Caption: Proposed mechanism of action for this compound via DNA intercalation.
References
A Technical Guide to the DNA-Targeted Mechanism of Action of Kidamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism by which kidamycin, an antitumor antibiotic, exerts its cytotoxic effects through direct interaction with DNA. This compound belongs to the pluramycin family of angucycline antibiotics, a group of natural products known for their potent antitumor activity.[1][2] The core of its mechanism lies in its ability to bind to DNA, disrupt its structure, and inhibit essential cellular processes, ultimately leading to cell death.
Core Mechanism: DNA Binding and Intercalation
This compound's interaction with DNA is a multifaceted process involving its distinct structural components: a planar angucycline core and C-glycoside sugar moieties.[1][2] The primary mechanism involves a dual-binding mode:
-
Intercalation: The flat, aromatic angucycline core inserts itself between the base pairs of the DNA double helix.
-
Groove Interaction: The sugar side chains, crucial for its biological activity, mediate interactions within the minor groove of the DNA.[1]
Some compounds in the pluramycin family are also capable of directly alkylating guanine residues in the major groove, adding another layer of DNA damage. This binding is strong and stabilizes the DNA helix, as evidenced by a significant increase in the DNA's melting temperature (Tm) upon binding of acetyl this compound. However, under alkaline conditions, acetyl this compound has also been shown to induce single-strand scissions in DNA.
Caption: Dual binding mode of this compound with DNA.
Biochemical Consequences of DNA Binding
The physical association of this compound with DNA directly obstructs critical DNA-dependent processes. By binding to the DNA template, this compound creates a steric blockade that inhibits the progression of enzymes essential for macromolecular synthesis.
-
Inhibition of DNA Replication: DNA polymerases are unable to traverse the this compound-bound DNA strand, leading to a halt in DNA replication.
-
Inhibition of Transcription: Similarly, RNA polymerase is blocked, preventing the synthesis of RNA from the DNA template.
Studies on acetyl-kidamycin have confirmed its inhibitory effect on both DNA and RNA biosynthesis in bacterial systems like Bacillus subtilis and Escherichia coli. This comprehensive shutdown of nucleic acid synthesis is a primary contributor to its cytotoxic and antibiotic effects.
Caption: Blockade of DNA and RNA polymerases by this compound.
Cellular Response: Induction of Apoptosis
The extensive DNA damage and replication stress caused by this compound are potent triggers for programmed cell death, or apoptosis. While specific studies on the this compound-induced apoptotic pathway are limited, the mechanism is highly characteristic of DNA-damaging agents, which typically activate the intrinsic (or mitochondrial) pathway of apoptosis.
This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases pro-apoptotic factors like cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9 subsequently activates executioner caspases, such as caspase-3, which dismantle the cell, leading to apoptotic death.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Quantitative Analysis of this compound-DNA Interaction
| Parameter | Symbol | Definition | Relevance to this compound |
| Binding Affinity (Dissociation Constant) | Kd | The concentration of the drug at which half of the DNA binding sites are occupied at equilibrium. A lower Kd indicates a higher binding affinity. | Measures the intrinsic strength of the this compound-DNA interaction. |
| Half Maximal Inhibitory Concentration | IC50 | The concentration of the drug required to inhibit a specific biological process (e.g., cell proliferation, enzyme activity) by 50%. | Provides a measure of the functional potency of this compound in a specific experimental context. |
Note: Specific Kd and IC50 values for this compound require direct experimental determination and were not found in the literature surveyed.
Key Experimental Methodologies
Elucidating the mechanism of action of DNA-binding agents like this compound involves a variety of biophysical and biochemical assays.
Experimental Protocol: Fluorescence Intercalator Displacement (FID) Assay
This assay is used to determine the DNA sequence selectivity of a compound. It relies on the displacement of a fluorescent intercalator (like ethidium bromide) from a library of short, hairpin DNA oligonucleotides, each with a unique potential binding site. A decrease in fluorescence upon addition of the test compound indicates binding.
-
Preparation: A library of hairpin deoxyoligonucleotides, each containing a unique 4-bp binding site, is prepared in a multi-well plate format.
-
Intercalator Addition: A fluorescent intercalator (e.g., ethidium bromide) is added to each well, leading to a high baseline fluorescence signal.
-
Compound Titration: this compound is added to each well.
-
Fluorescence Measurement: The fluorescence is measured after incubation. A significant decrease in fluorescence in specific wells indicates that this compound has a higher affinity for those DNA sequences, having displaced the intercalator.
-
Data Analysis: The results are plotted to create a histogram showing the relative binding affinity of this compound for all sequences in the library.
Caption: Workflow for a Fluorescence Intercalator Displacement (FID) Assay.
Conclusion
This compound exerts its potent antitumor effect through a well-defined, DNA-targeted mechanism. Its dual-binding mode, involving both intercalation and groove-binding, leads to the stabilization of the DNA duplex and the formation of a physical barrier that inhibits DNA replication and transcription. This widespread disruption of macromolecular synthesis induces significant cellular stress, triggering the intrinsic apoptotic pathway and culminating in cell death. The detailed understanding of this mechanism is critical for the rational design of novel this compound derivatives and for optimizing its application in therapeutic strategies.
References
An In-depth Technical Guide to the Biosynthesis of Kidamycin and its C-glycosylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Kidamycin, a potent antitumor antibiotic. It delves into the genetic basis of its production, the enzymatic steps involved in the assembly of its angucycline core, the biosynthesis of its unique deoxyamino sugars, and the crucial C-glycosylation events that are vital for its biological activity. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.
The this compound Biosynthetic Gene Cluster
This compound is a member of the pluramycin family of antitumor antibiotics, produced by Streptomyces sp. W2061.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster (kid), which shows significant similarity in organization and content to the hedamycin biosynthetic gene cluster from S. griseoruber.[1][3] The kid cluster is a hybrid type I/type II polyketide synthase (PKS) system.[1]
The core of the this compound molecule is an angucycline structure, a polycyclic aromatic polyketide. Attached to this core are two deoxyamino sugar moieties, N,N-dimethylvancosamine and anglosamine, linked via unusual C-glycosidic bonds. The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the aglycone core, the biosynthesis of the two deoxyamino sugars, and the sequential attachment of these sugars to the aglycone.
Table 1: Key Genes and Their Proposed Functions in the this compound Biosynthetic Gene Cluster
| Gene(s) | Proposed Function |
| kid12–20 | Biosynthesis of the core polyketide backbone (Angucycline aglycone) |
| kid4–9, kid21-24, 26, 28 | Biosynthesis of the nucleotidyl-activated aminosugar moieties (N,N-dimethylvancosamine and anglosamine) |
| kid7 | C-glycosyltransferase responsible for the attachment of N,N-dimethylvancosamine to the C10 position of the aglycone |
| kid21 | C-glycosyltransferase responsible for the attachment of anglosamine to the C8 position of the mono-glycosylated intermediate |
| kid4, kid9 | Methyltransferases involved in the biosynthesis of N,N-dimethylvancosamine |
| kid24 | Methyltransferase involved in the biosynthesis of anglosamine |
The Biosynthetic Pathway of this compound
The biosynthetic pathway of this compound has been elucidated through gene inactivation studies and analysis of the resulting mutants. The process begins with the synthesis of the angucycline aglycone, followed by the independent synthesis of the two deoxyamino sugars, and culminates in their sequential C-glycosylation.
Biosynthesis of the Angucycline Aglycone
The angucycline core of this compound, known as kidamycinone, is synthesized by a type I/type II PKS system encoded by the kid12-20 genes. This process involves the iterative condensation of malonyl-CoA extender units to a starter unit, followed by a series of cyclization and aromatization reactions to form the characteristic tetracyclic structure.
Biosynthesis of Deoxyamino Sugars
The two deoxyamino sugars, N,N-dimethylvancosamine and anglosamine, are synthesized from primary metabolic precursors through a series of enzymatic modifications. The genes responsible for these transformations, kid4–9 and kid21-28, are found within the kid biosynthetic gene cluster.
-
N,N-dimethylvancosamine Biosynthesis: The biosynthesis of this sugar involves the activities of enzymes encoded by kid4–6, 8-9, 22-23, 26, and 28. Gene inactivation studies have confirmed that the methyltransferases Kid4 and Kid9 are specifically involved in the N,N-dimethylation steps of vancosamine biosynthesis.
-
Anglosamine Biosynthesis: The synthesis of anglosamine is catalyzed by enzymes encoded by kid24, 25, and 27. The methyltransferase Kid24 has been shown to be essential for this pathway.
Sequential C-Glycosylation
A key feature of this compound biosynthesis is the sequential C-glycosylation of the kidamycinone aglycone. This process is catalyzed by two dedicated C-glycosyltransferases, Kid7 and Kid21.
-
First C-Glycosylation by Kid7: The C-glycosyltransferase Kid7 initiates the glycosylation by attaching N,N-dimethylvancosamine to the C10 position of the kidamycinone aglycone. This creates a mono-C-glycosylated intermediate.
-
Second C-Glycosylation by Kid21: Subsequently, the second C-glycosyltransferase, Kid21, transfers an anglosamine moiety to the C8 position of the mono-C-glycosylated intermediate, completing the synthesis of this compound.
Experimental Elucidation of the Biosynthetic Pathway
The elucidation of the this compound biosynthetic pathway was primarily achieved through targeted gene inactivation experiments in the producing strain, Streptomyces sp. W2061. This involved disrupting specific genes within the kid cluster and analyzing the metabolic profile of the resulting mutants.
Production Profile of Wild-Type and Mutant Strains
The analysis of the mutant strains provided crucial insights into the function of the inactivated genes. The production of this compound was abolished in all mutants of the glycosyltransferases and methyltransferases, with the accumulation of specific biosynthetic intermediates.
Table 2: Production Profile of Streptomyces sp. W2061 and its Mutant Strains
| Strain | Genotype | This compound Production | Accumulated Major Intermediates | Isolated Yield of Major Intermediate |
| Streptomyces sp. W2061 | Wild-type | Yes | - | Not Applicable |
| Δkid7 | kid7 knockout | No | Kidamycinone and other aglycones | 4.2 mg of epoxykidamycinone (4) |
| Δkid21 | kid21 knockout | No | N,N-dimethylvancosamine-C10-glycosylated kidamycinone (7) | 9.0 mg of compound 7 from 9 L culture |
| Δkid4 / Δkid9 | kid4 or kid9 knockout | No | Kidamycinone and other aglycones | 2.1 mg, 4.2 mg, and 6.2 mg of various aglycones |
| Δkid24 | kid24 knockout | No | N,N-dimethylvancosamine-C10-glycosylated kidamycinone and related compounds | Not reported |
Note: The isolated yields are reported from large-scale fermentations and do not represent production titers.
Detailed Experimental Protocols
Gene Inactivation in Streptomyces sp. W2061
Objective: To disrupt a target gene in the this compound biosynthetic gene cluster via homologous recombination.
Methodology:
-
Construction of the Disruption Vector:
-
Two homologous regions flanking the target gene (e.g., kid7) are amplified by PCR from the genomic DNA of Streptomyces sp. W2061.
-
A kanamycin resistance cassette (e.g., from pFD-NEO-S) is prepared.
-
The two homologous fragments and the resistance cassette are ligated into a suitable vector (e.g., pKC1139) that cannot replicate in Streptomyces.
-
-
Intergeneric Conjugation:
-
The constructed disruption vector is introduced into an E. coli donor strain (e.g., ET12567/pUZ8002).
-
The E. coli donor is then conjugated with Streptomyces sp. W2061 on a suitable agar medium (e.g., ISP4).
-
-
Selection of Mutants:
-
Exconjugants are selected on media containing apramycin (for the vector backbone) and kanamycin (for the integrated resistance cassette).
-
Colonies that are resistant to both antibiotics are candidates for single-crossover events.
-
Subsequent screening for kanamycin-resistant and apramycin-sensitive colonies identifies the desired double-crossover mutants.
-
-
Confirmation of Gene Disruption:
-
The correct gene disruption in the mutant is confirmed by PCR using primers flanking the target gene. The size of the PCR product will differ between the wild-type and the mutant due to the insertion of the resistance cassette.
-
Fermentation and Compound Extraction
Objective: To cultivate Streptomyces sp. W2061 and its mutants for the production and subsequent analysis of metabolites.
Methodology:
-
Seed Culture:
-
Spores of the Streptomyces strain are inoculated into a seed culture medium (e.g., M2 medium: 2 g/L yeast extract, 5 g/L glucose, 25 ml/L glycerol, 4 g/L soytone, 0.03 g/L CaCO₃, pH 7.2).
-
The culture is incubated at 28°C for 2 days with shaking.
-
-
Production Culture:
-
The seed culture is transferred to a larger volume of production medium (e.g., M2X medium: M2 medium + 5 g/L MgCO₃).
-
The production culture is incubated at 28°C for 5-7 days with shaking.
-
-
Extraction:
-
The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried and concentrated to yield the crude extract.
-
Compound Analysis and Purification
Objective: To analyze the metabolic profile of the crude extracts and purify the compounds of interest.
Methodology:
-
HPLC and LC-MS Analysis:
-
The crude extracts are dissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolic profiles of the wild-type and mutant strains.
-
-
Purification:
-
The accumulated intermediates in the mutant extracts are purified using chromatographic techniques such as vacuum column chromatography and semi-preparative HPLC.
-
-
Structure Elucidation:
-
The chemical structures of the purified compounds are determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, COSY, HMBC).
-
Conclusion
The biosynthesis of this compound is a complex process involving a hybrid PKS system and a series of tailoring enzymes, including two crucial C-glycosyltransferases. The elucidation of this pathway, particularly the sequential nature of the di-C-glycosylation, provides valuable insights into the biosynthesis of pluramycin-type antibiotics. The detailed understanding of the enzymes involved, especially the substrate specificity of the C-glycosyltransferases, opens up possibilities for the chemo-enzymatic synthesis of novel this compound analogs with potentially improved therapeutic properties. Further in vitro characterization of the biosynthetic enzymes will undoubtedly provide a deeper understanding of their catalytic mechanisms and pave the way for their application in synthetic biology and drug discovery.
References
- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 2. In vivo and In vitro Analysis of the Hedamycin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antitumor Properties of Kidamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin, a member of the pluramycin family of antibiotics, has demonstrated notable antitumor properties. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its anticancer potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Inhibition of Nucleic Acid Synthesis
This compound exerts its cytotoxic effects primarily through the inhibition of nucleic acid synthesis.[1] As an intercalating agent, it binds to DNA, disrupting the normal processes of replication and transcription. This interaction with the DNA molecule leads to the downstream inhibition of both DNA and RNA synthesis, ultimately inducing cell death in rapidly proliferating cancer cells.[2][3]
An acetylated derivative, acetyl this compound, has been shown to be a potent inhibitor of RNA synthesis in HeLa cells. Specifically, it inhibits the synthesis of 45S pre-ribosomal RNA (pre-rRNA), heterogeneous nuclear RNA (HnRNA), and other small molecular weight RNAs.[2] This targeted disruption of RNA production further underscores the central role of nucleic acid synthesis inhibition in the antitumor activity of this compound and its analogues.
In Vitro Antitumor Activity
This compound has shown selective cytotoxic activity against certain cancer cell lines. Notably, it has been reported to be effective against the MDA-MB-231 triple-negative breast cancer cell line, a particularly aggressive and difficult-to-treat cancer subtype.[4]
Table 1: Summary of In Vitro Antitumor Activity of this compound
| Cell Line | Cancer Type | Reported Activity | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Selective Activity | |
| HeLa | Cervical Cancer | Inhibition of RNA Synthesis (by Acetyl this compound) |
In Vivo Antitumor Efficacy
Preclinical studies in animal models have provided evidence for the in vivo antitumor efficacy of this compound. While detailed quantitative data on tumor growth inhibition from these studies are limited in the available literature, the consistent observation of antitumor effects in various tumor models highlights its potential as a therapeutic agent.
Further in vivo studies are necessary to establish optimal dosing regimens, evaluate long-term efficacy, and assess the safety profile of this compound in a preclinical setting.
Signaling Pathways and Apoptosis Induction
The primary mechanism of this compound-induced cell death is understood to be a consequence of the inhibition of nucleic acid synthesis. This disruption of essential cellular processes is a potent trigger for the induction of apoptosis, or programmed cell death. The precise signaling cascades activated by this compound that lead to apoptosis are an area of ongoing research.
It is hypothesized that the cellular stress induced by DNA damage and the shutdown of transcription and replication activates intrinsic apoptotic pathways. This likely involves the activation of a cascade of caspases, the key executioners of apoptosis.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound's antitumor properties are not extensively published. However, based on standard methodologies in cancer research, the following outlines the likely experimental workflows.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
In Vivo Tumor Xenograft Model
This model is used to assess the antitumor efficacy of this compound in a living organism.
Conclusion and Future Directions
This compound is a promising antitumor agent with a clear mechanism of action centered on the inhibition of nucleic acid synthesis. Its demonstrated activity against challenging cancer cell lines, such as triple-negative breast cancer, highlights its potential for further development.
Future research should focus on:
-
Comprehensive IC50 Profiling: Determining the IC50 values of this compound against a broad panel of human cancer cell lines to identify the most sensitive cancer types.
-
Detailed In Vivo Efficacy Studies: Conducting robust preclinical studies in various animal models to establish optimal dosing, treatment schedules, and to quantify tumor growth inhibition.
-
Elucidation of Apoptotic Pathways: Investigating the specific molecular signaling pathways that are activated by this compound to induce apoptosis. This could involve techniques such as Western blotting for key apoptotic proteins and gene expression analysis.
-
Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its potential toxicities, to inform its clinical development.
A deeper understanding of these aspects will be crucial for translating the preclinical promise of this compound into a clinically effective cancer therapy.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Mechanism of action of antitumor agents on bacteria. II. Effect of acetyl-kidamycin on nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Nucleic Acid Synthesis by Antibiotics [sigmaaldrich.com]
- 4. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Kidamycin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Anthracycline Antibiotic Kidamycin: From Chemical Structure to Cytotoxic Mechanisms
Abstract
This compound is a potent anthracycline antibiotic belonging to the pluramycin family, a group of natural products known for their significant antitumor activities. Isolated from Streptomyces species, this compound and its derivatives have demonstrated selective cytotoxicity against various cancer cell lines, positioning them as promising candidates for further drug development. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, mechanism of action, biosynthetic pathway, and relevant experimental protocols. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.
Introduction
Anthracycline antibiotics are a cornerstone of cancer chemotherapy, with well-known members such as doxorubicin and daunorubicin used extensively in the clinic. This compound, a structurally distinct member of this class, offers a unique profile with potential for enhanced selectivity and efficacy. Its complex architecture, featuring a di-C-glycosylated angucycline core, presents both challenges and opportunities for synthetic derivatization and therapeutic optimization. Understanding the fundamental biology and chemistry of this compound is paramount to unlocking its full therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione core, a hallmark of the pluramycin family.[1][2] This aglycone is adorned with two deoxysugar moieties, N,N-dimethylvancosamine and anglosamine, attached via rare C-glycosidic bonds.[1][2] This di-C-glycosylation pattern is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈N₂O₉ | PubChem |
| Molecular Weight | 688.8 g/mol | PubChem |
| CAS Number | 11072-82-5 | PubChem |
| Class | Anthracycline, Pluramycin | [1] |
Mechanism of Action
The primary mechanism of action for this compound and its acetylated form involves direct interaction with DNA. This interaction is multifaceted and includes:
-
DNA Intercalation: The planar aromatic core of this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes like replication and transcription.
-
DNA Alkylation: The sugar moieties of this compound are thought to play a role in the sequence-specific alkylation of guanine bases in the major groove of DNA.
Cytotoxicity and Antitumor Activity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Notably, this compound and its derivative, photothis compound, have shown selective activity against the MDA-MB-231 triple-negative breast cancer cell line. While a comprehensive NCI-60 panel screening data for this compound is not publicly available, the existing data underscores its potential as a selective anticancer agent.
Table 2: Reported Cytotoxic Activity of this compound and its Derivative
| Compound | Cell Line | Activity | Source |
| This compound | MDA-MB-231 | Selective Cytotoxicity | |
| Photothis compound | MDA-MB-231 | Selective Cytotoxicity |
Specific IC50 values for this compound against a broad panel of cancer cell lines are not consistently reported in publicly accessible literature.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster (kid) found in Streptomyces sp. W2061. The pathway involves the assembly of the angucycline core by a type II polyketide synthase (PKS) system, followed by a series of post-PKS modifications, most notably the sequential C-glycosylation steps.
This compound Biosynthetic Gene Cluster
The kid gene cluster contains genes encoding the PKS enzymes (e.g., kid19), glycosyltransferases (kid7 and kid21), and enzymes responsible for the synthesis of the deoxysugar precursors.
Caption: Organization of the this compound biosynthetic gene cluster (kid).
Sequential Glycosylation Pathway
Gene inactivation studies have revealed a specific sequence for the attachment of the sugar moieties. The glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone. Subsequently, the glycosyltransferase Kid21 transfers the anglosamine moiety to the C8 position of the C10-glycosylated intermediate.
Caption: The sequential C-glycosylation pathway in this compound biosynthesis.
Potential Signaling Pathways Affected by this compound
While direct studies on the effects of this compound on specific cellular signaling pathways are limited, the known mechanisms of action of anthracyclines and other DNA-damaging agents suggest potential involvement of pathways such as MAPK and PI3K/Akt/mTOR. DNA damage is a potent activator of stress-response pathways, which can ultimately lead to cell cycle arrest and apoptosis.
Disclaimer: The following diagram represents a hypothetical signaling cascade based on the known activities of related anthracycline antibiotics. Further research is required to elucidate the specific signaling pathways modulated by this compound.
Caption: Hypothetical signaling pathways potentially affected by this compound-induced DNA damage.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DNA Intercalation Assay (DNA Unwinding Assay with Topoisomerase I)
This assay determines if a compound unwinds supercoiled DNA, a characteristic of DNA intercalators.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Set up reaction tubes containing 1x topoisomerase I reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding topoisomerase I to each tube and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA stain and visualize under UV light. An increase in the proportion of supercoiled DNA in the presence of this compound indicates intercalation.
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
This compound
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IIα
-
10x Topoisomerase II reaction buffer (containing ATP)
-
Stop buffer/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Set up reaction tubes containing 1x topoisomerase II reaction buffer and kDNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Stain the gel and visualize. Inhibition of decatenation will result in a decrease in the amount of minicircles migrating into the gel.
Conclusion and Future Directions
This compound is a compelling anthracycline antibiotic with demonstrated antitumor potential. Its unique di-C-glycosylated structure and its ability to interact with DNA through multiple mechanisms make it an attractive scaffold for the development of new anticancer drugs. While its cytotoxic properties are established, further research is critically needed in several areas. A comprehensive evaluation of its activity against a broad panel of cancer cell lines, including the determination of IC50 values, is essential for identifying sensitive cancer types. Furthermore, detailed investigations into the specific cellular signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic targets and combination strategies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the promising therapeutic avenues of this fascinating natural product.
References
Biological Activity of Kidamycin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kidamycin, a member of the pluramycin family of antitumor antibiotics, has garnered significant interest due to its potent cytotoxic and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It summarizes key quantitative data on their efficacy, details the experimental protocols for their evaluation, and elucidates the underlying mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer and antimicrobial agents.
Introduction
This compound is a C-glycoside-containing aromatic polyketide produced by Streptomyces species. Its core structure features a planar tetracyclic aglycone to which two deoxyamino sugar moieties are attached via rare C-glycosidic bonds. The biological activity of this compound and its derivatives is primarily attributed to their ability to intercalate into the minor groove of DNA, leading to the inhibition of DNA replication and transcription and ultimately inducing cell death. Structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of the sugar moieties, as well as modifications to the aglycone, significantly influence the biological potency and selectivity of these compounds.
Cytotoxic Activity of this compound Derivatives
The primary therapeutic potential of this compound derivatives lies in their potent cytotoxicity against a range of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.
Quantitative Cytotoxicity Data
A representative table of cytotoxicity data for pluramycin family members, to which this compound belongs, will be populated here as more specific data on this compound derivatives becomes available through further research.
Table 1: Cytotoxic Activity (IC50) of Representative Pluramycin Antibiotics Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Data to be populated | |||
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only). Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity of this compound Derivatives
In addition to their anticancer properties, this compound and its derivatives exhibit activity against various microorganisms, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.
Quantitative Antimicrobial Data
Specific MIC values for a wide array of this compound derivatives are not extensively documented in single, comparative studies. However, the broader class of pluramycin antibiotics is known for its antibacterial effects. The development of novel synthetic analogs is aimed at broadening the antimicrobial spectrum and overcoming resistance mechanisms.
A representative table of antimicrobial activity for pluramycin family members will be populated here as more specific data on this compound derivatives becomes available through further research.
Table 2: Antimicrobial Activity (MIC) of Representative Pluramycin Antibiotics
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Data to be populated | |||
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Materials:
-
This compound derivative stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Multi-channel pipette
-
Plate incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the this compound derivatives in the appropriate broth directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 or 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (broth with inoculum but no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the this compound derivative at which there is no visible growth.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound and its derivatives is the intercalation of their planar aromatic core into the DNA minor groove. This interaction disrupts the normal helical structure of DNA, thereby inhibiting the processes of DNA replication and transcription. This DNA damage, in turn, triggers a cellular cascade of events known as the DNA Damage Response (DDR).
DNA Damage Response (DDR) Pathway
The binding of this compound derivatives to DNA induces conformational changes and can lead to single- and double-strand breaks. This damage is recognized by cellular sensor proteins, which initiate a complex signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger programmed cell death (apoptosis).
Caption: this compound-induced DNA Damage Response Pathway.
Experimental Workflow for Elucidating Mechanism of Action
Investigating the precise molecular mechanisms by which this compound derivatives exert their effects involves a multi-faceted approach, often combining cellular and molecular biology techniques.
Caption: Experimental workflow for mechanism of action studies.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key structural features that influence activity include:
-
The Aglycone Core: The planar aromatic ring system is essential for DNA intercalation. Modifications to this core can affect the binding affinity and sequence selectivity.
-
The Sugar Moieties: The number, type, and stereochemistry of the sugar residues play a crucial role in DNA recognition and binding. The amino groups on the sugars are often critical for interacting with the phosphate backbone of DNA.
-
The C-Glycosidic Linkages: The unusual C-glycosidic bonds provide stability to the molecule and are important for its overall conformation, which in turn affects its interaction with DNA.
Understanding these SARs is crucial for the rational design of new this compound derivatives with improved therapeutic properties, such as enhanced potency, greater selectivity for cancer cells, and reduced toxicity to normal cells.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-based compounds with significant potential for development as anticancer and antimicrobial agents. Their primary mechanism of action, involving DNA intercalation and the subsequent activation of the DNA damage response pathway, provides a solid foundation for further investigation. Future research efforts should focus on the synthesis and biological evaluation of novel derivatives to expand the structure-activity relationship knowledge base. A deeper understanding of the specific signaling pathways modulated by these compounds will be critical for identifying biomarkers of sensitivity and for the rational design of combination therapies. The detailed experimental protocols provided in this guide offer a framework for the standardized evaluation of these promising therapeutic candidates.
References
An In-depth Technical Guide to the Kidamycin-Producing Organism: Streptomyces sp. W2061
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kidamycin, a member of the pluramycin family of antitumor antibiotics, is a di-C-glycosylated angucycline with significant biological activity. The producing organism, Streptomyces sp. W2061, harbors a unique biosynthetic gene cluster responsible for the synthesis of this complex natural product. This technical guide provides a comprehensive overview of Streptomyces sp. W2061, focusing on its genetic makeup, the biosynthesis of this compound, and detailed experimental protocols for its cultivation, genetic manipulation, and the extraction and purification of its metabolites. All quantitative data from cited experiments are summarized, and key processes are visualized through diagrams to facilitate understanding and further research in the development of this compound and its derivatives.
Introduction to Streptomyces sp. W2061 and this compound
Streptomyces sp. W2061 is the natural producer of this compound, an antitumor antibiotic characterized by a di-C-glycosylated angucycline core.[1][2] The complex structure of this compound, particularly its unusual C-glycosylated residues, makes chemical synthesis challenging, highlighting the importance of understanding its biosynthesis for the development of novel derivatives.[1][2] Research into the biosynthetic pathway in Streptomyces sp. W2061 has revealed the genetic blueprint and enzymatic machinery responsible for constructing this potent molecule.[1] In addition to this compound, Streptomyces sp. W2061 also produces Rubiflavinone C-1, an aglycone with a hexenoate residue.
Biosynthesis of this compound in Streptomyces sp. W2061
The biosynthesis of this compound in Streptomyces sp. W2061 is orchestrated by a dedicated Biosynthetic Gene Cluster (BGC), designated as the 'kid' cluster. This BGC shows significant similarity (87%) in content and organization to the hedamycin BGC found in S. griseoruber. The 'kid' cluster contains genes encoding the enzymes for the synthesis of the polyketide backbone, the two amino sugar moieties (N,N-dimethylvancosamine and anglosamine), and the glycosyltransferases that attach these sugars to the angucycline core.
Key Enzymatic Steps in this compound Biosynthesis
The biosynthesis of this compound proceeds in a sequential manner, with key enzymatic functions identified through gene inactivation studies:
-
Polyketide Backbone Synthesis: A hybrid type I/type II polyketide synthase (PKS) system, encoded by genes kid12-20, is responsible for constructing the angucycline core.
-
Amino Sugar Biosynthesis: Genes kid4-9 and kid21-28 are involved in the biosynthesis of the nucleotidyl-activated amino sugar moieties.
-
Methylation: Three methyltransferases, Kid4, Kid9, and Kid24, have been confirmed to be involved in the biosynthesis of N,N-dimethylvancosamine and anglosamine.
-
Sequential C-Glycosylation: This crucial step is catalyzed by two C-glycosyltransferases, Kid7 and Kid21.
-
Step 1: Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone.
-
Step 2: Kid21 then transfers an anglosamine moiety to the C8 position of the C10-glycosylated angucycline.
-
Visualizing the this compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound in Streptomyces sp. W2061.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces sp. W2061, genetic manipulation, and the extraction and purification of this compound and related metabolites.
Cultivation and Fermentation
3.1.1. Media Composition
| Medium | Component | Concentration (g/L) |
| ISP4 (Agar) | Soluble Starch | 10 |
| K₂HPO₄ | 1 | |
| MgSO₄·7H₂O | 1 | |
| NaCl | 1 | |
| (NH₄)₂SO₄ | 2 | |
| CaCO₃ | 2 | |
| FeSO₄·7H₂O | 0.001 | |
| MnCl₂·4H₂O | 0.001 | |
| ZnSO₄·7H₂O | 0.001 | |
| Agar | 15 | |
| M2 (Seed Culture) | Yeast Extract | 2 |
| Glucose | 5 | |
| Glycerol | 25 (mL/L) | |
| Soytone | 4 | |
| CaCO₃ | 0.03 | |
| M2X (Production) | M2 Medium | - |
| MgCO₃ | 5 |
3.1.2. Fermentation Protocol
A workflow for the cultivation and fermentation of Streptomyces sp. W2061 is depicted below.
Caption: Fermentation workflow for this compound production by Streptomyces sp. W2061.
Genetic Manipulation: Gene Disruption
Gene disruption in Streptomyces sp. W2061 is achieved through homologous recombination to replace the target gene with a kanamycin resistance cassette.
3.2.1. Protocol for Gene Disruption
-
Vector Construction:
-
Amplify two homologous regions flanking the target gene using appropriate primers.
-
Digest the kanamycin resistance cassette from plasmid pFD-NEO-S with KpnI and PstI or SalI.
-
Ligate the two homologous fragments and the kanamycin resistance cassette into the plasmid pKC1139.
-
-
Conjugation:
-
Introduce the constructed disruption vector into Streptomyces sp. W2061 via conjugation from E. coli ET12567/pUZ8002.
-
-
Selection of Exconjugants:
-
Select for exconjugants based on resistance to both kanamycin and apramycin.
-
-
Confirmation:
-
Confirm the double crossover event and gene replacement through PCR genotyping.
-
Extraction and Purification of Metabolites
The following protocol outlines the steps for extracting and purifying this compound and its related compounds from the fermentation broth of Streptomyces sp. W2061.
Caption: Extraction and purification workflow for metabolites from Streptomyces sp. W2061.
Quantitative Data on Metabolite Production
While the specific titer of this compound from the wild-type Streptomyces sp. W2061 is not explicitly reported in the reviewed literature, quantitative data on the isolation of shunt products and intermediates from mutant strains provide valuable insights into the efficiency of the biosynthetic pathway and the potential for precursor accumulation.
| Strain | Gene Disrupted | Compound Isolated | Yield (mg) |
| ΔKid21 | kid21 (C-glycosyltransferase) | Compound 7 (C10-glycosylated angucycline) | 9.0 |
| ΔKid4 | kid4 (Methyltransferase) | Rubiflavinone C-1 (Compound 3) | 2.1 |
| Saptomycin F (Compound 5) | 4.2 | ||
| Kidamycinone (Compound 6) | 6.2 | ||
| ΔKid7 | kid7 (C-glycosyltransferase) | Epoxykidamycinone (Compound 4) | 4.2 |
Data extracted from Heo et al., 2022.
Conclusion and Future Perspectives
Streptomyces sp. W2061 represents a valuable microbial resource for the production of the antitumor antibiotic this compound. The elucidation of the 'kid' biosynthetic gene cluster and the functions of key enzymes have paved the way for targeted genetic engineering approaches to enhance product yield and generate novel derivatives. Future research should focus on optimizing fermentation conditions to improve the this compound titer from the wild-type strain and exploring the heterologous expression of the 'kid' BGC in a more genetically tractable host. The detailed protocols and data presented in this guide serve as a foundational resource for scientists and researchers in the field of natural product drug discovery and development, aiming to unlock the full therapeutic potential of this compound and its analogs.
References
Spectroscopic Analysis of Kidamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin is a member of the pluramycin family of antitumor antibiotics, characterized by a di-C-glycosylated angucycline core.[1][2] Its potent biological activity has generated significant interest in its structural properties and potential for the development of synthetic derivatives.[1][2] This technical guide provides a comprehensive overview of the spectroscopic methods used to elucidate the structure of this compound and its analogues. It includes detailed experimental protocols, a summary of key quantitative data, and graphical representations of biosynthetic and analytical workflows.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a primary tool for determining the molecular weight and elemental composition of this compound and its biosynthetic intermediates.
| Compound | m/z [M+H]⁺ | Reference |
| This compound (1) | 689 | [2] |
| Photothis compound (2) | Not Reported | |
| Rubiflavinone C-1 (3) | Not Reported | |
| Epoxykidamycinone (4) | 377 | |
| Saptomycin F (5) | 403 | |
| Kidamycinone (6) | 361 | |
| N,N-dimethylvancosamine C10 glycosylated kidamycinone (7) | 532 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed 1D and 2D NMR analyses (¹H, ¹³C, COSY, HSQC, HMBC) have been crucial for determining the precise connectivity and stereochemistry of this compound. While full spectral data is often found in supplementary materials of publications, the comparison of NMR data between this compound and its precursors has been instrumental in structure confirmation. For instance, the structure of N,N-dimethylvancosamine C10 glycosylated kidamycinone (7) was confirmed by comparing its 1D and 2D NMR spectroscopic data with that of this compound, noting the absence of signals corresponding to the anglosamine group at C8.
Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound.
Sample Preparation and Extraction
-
Fermentation: Streptomyces sp. W2061, the producing strain, is cultured in a suitable medium (e.g., M2X medium) for several days.
-
Extraction: The culture broth is extracted with an equal volume of ethyl acetate.
-
Concentration: The ethyl acetate layer is dried.
-
Resuspension: The dried extract is resuspended in methanol for subsequent analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A Thermo U3000-LTQ XL ion trap mass spectrometer with an ESI source is a suitable instrument.
-
Column: A Waters HSS T3 C18 column (2.1 × 150 mm; 2.5 μm) is used for chromatographic separation.
-
Mobile Phases:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 100% B over 15 minutes, followed by 5 minutes at 100% B.
-
Flow Rate: 0.3 ml/min.
-
MS Operating Parameters:
-
Ionization Mode: ESI positive.
-
Spray Needle Voltage: +5 kV.
-
Ion Transfer Capillary Temperature: 275°C.
-
Sheath Gas (Nitrogen): 35 arbitrary units.
-
Auxiliary Gas: 5 arbitrary units.
-
Mass Range: m/z 100–2000.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Purified compounds are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for high sensitivity, especially for small sample quantities.
-
Experiments: A standard suite of experiments is performed for complete structural assignment:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
-
Data Analysis: The combination of these experiments allows for the assignment of all proton and carbon signals and the determination of through-bond connectivities.
General Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Dissolve a known concentration of the purified compound in a suitable solvent (e.g., methanol, ethanol, or water).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Scan the sample over a wavelength range of 200-800 nm. The resulting spectrum, a plot of absorbance versus wavelength, can reveal characteristic chromophores within the molecule.
General Protocol for Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. A general protocol for antibiotics involves:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. For complex molecules, Attenuated Total Reflectance (ATR)-FTIR is often used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands indicate the presence of specific functional groups such as hydroxyls, carbonyls, and C-O bonds.
General Protocol for Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the stereochemical features of chiral molecules. A general protocol includes:
-
Sample Preparation: The sample must be dissolved in a transparent solvent in the spectral region of interest.
-
Instrumentation: A CD spectropolarimeter.
-
Measurement: The CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. This is particularly useful for determining the absolute configuration of stereocenters in complex natural products.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of the di-C-glycoside moiety of this compound proceeds in a sequential manner involving two key glycosyltransferases, Kid7 and Kid21.
Caption: Proposed glycosylation pathway of this compound.
General Workflow for Spectroscopic Analysis
The structural elucidation of a natural product like this compound follows a standardized workflow.
Caption: General workflow for the spectroscopic analysis of this compound.
Signaling Pathways
While this compound exhibits potent antitumor activity, the specific signaling pathways it modulates are a subject of ongoing research. Generally, pluramycin-type antibiotics are known to intercalate with DNA, which can trigger various cellular responses, including cell cycle arrest and apoptosis. Further investigation is required to delineate the precise molecular targets and signaling cascades affected by this compound.
Conclusion
The spectroscopic analysis of this compound, primarily through mass spectrometry and NMR, has been fundamental to its structural characterization. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug development. Future studies employing a broader range of spectroscopic techniques will undoubtedly provide deeper insights into the structure-activity relationships of this promising antitumor agent.
References
An In-depth Technical Guide to Early Studies on Kidamycin Cytotoxicity
Executive Summary
Kidamycin is a pluramycin family angucycline antibiotic, first isolated from Streptomyces species in the early 1970s.[1][2] Characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione substructure with distinctive di-C-glycosylated side chains, this compound and its analogs quickly garnered attention for their potent antitumor and antibacterial activities.[1][2] Early investigations into its mechanism of action revealed a complex interplay of DNA interaction, oxidative stress, and enzymatic inhibition. This whitepaper provides a detailed examination of the foundational research on this compound's cytotoxicity, focusing on its mechanisms, quantitative effects on cancer cell lines, and the experimental protocols used in these seminal studies. Particular attention is given to Kinamycin F, a deacetylated and more water-soluble metabolite, which was often used as a model to elucidate the cytotoxic action of this class of compounds.[3]
Core Mechanism of Cytotoxicity
Early studies established that this compound's cytotoxicity is multifactorial, primarily revolving around its ability to induce DNA damage. Unlike simple intercalating agents, its action is mediated by a series of activation steps that generate highly reactive species. The core mechanism involves both reductive and peroxidative activation, leading to the production of radicals that damage DNA and other critical cellular components like proteins.
Key mechanistic features include:
-
DNA Interaction: Acetyl this compound was shown to bind strongly to DNA, increasing its melting temperature and causing single-strand scissions in alkaline conditions. The pluramycin family of compounds is known to intercalate with the minor groove of DNA and directly alkylate guanine residues.
-
Reductive and Peroxidative Activation: The cytotoxicity of Kinamycin F, an active metabolite, is linked to its activation through reduction or peroxidation. This activation leads to the formation of DNA- and protein-damaging species.
-
Reactive Oxygen Species (ROS) Generation: The reaction of Kinamycin F with intracellular glutathione (GSH) in the presence of iron can generate hydroxyl radicals via a hydrogen peroxide-dependent pathway, leading to DNA nicking. Electron paramagnetic resonance (EPR) spectroscopy confirmed the production of semiquinone and phenoxyl free radicals.
-
Topoisomerase IIα Inhibition: Kinamycin F was identified as a potent inhibitor of human topoisomerase IIα, with an IC50 of 0.85 µM for catalytic activity inhibition, making it significantly more potent than its precursors, Kinamycin A and C.
-
Modulation by Glutathione (GSH): Cellular GSH levels play a critical role in modulating this compound's cytotoxicity. Depleting GSH with buthionine sulfoximine increased cytotoxicity, whereas increasing GSH levels resulted in decreased cytotoxicity in K562 leukemia cells.
Below is a diagram illustrating the proposed cytotoxic signaling pathway.
Quantitative Cytotoxicity Data
Early research quantified the potent cytotoxic effects of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The data below is compiled from various studies, primarily focusing on human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | Selective Activity Noted | |
| Photothis compound | MCF-7 | Breast Cancer | 3.51 µM | |
| Photothis compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.66 µM | |
| Kinamycin F | K562 | Leukemia | Submicromolar GI50 | |
| Kinamycin F | K/VP.5 | - | No Cross-Resistance | |
| Kinamycin C | NCI-60 Panel | Various Cancers | Generally Submicromolar GI50 |
Note: GI50 refers to the concentration for 50% growth inhibition. IC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and compound purity.
Experimental Protocols
The following sections detail the methodologies employed in early studies to characterize this compound's cytotoxicity.
Cell Lines and Culture Conditions
-
Cell Lines:
-
K562 (Human Chronic Myelogenous Leukemia): A frequently used suspension cell line for studying anticancer agents.
-
MDA-MB-231 (Human Triple-Negative Breast Cancer): An adherent cell line known for its aggressive phenotype, used to test the selectivity of this compound.
-
MCF-7 (Human Breast Adenocarcinoma): A common adherent cell line for breast cancer research.
-
-
Culture Medium: Cells were typically cultured in RPMI-1640 or similar media, supplemented with 5-10% fetal bovine serum (FBS), and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and its analogs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The final concentration of DMSO in the cell culture medium was kept low (e.g., <0.5%) to avoid solvent-induced toxicity.
Cytotoxicity Assays
The primary method for quantifying cytotoxicity was through viability assays that measure metabolic activity or membrane integrity.
-
MTT Assay (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).
-
Treatment: Cells are treated with a serial dilution of the this compound compound for a specified period (e.g., 24, 48, or 72 hours).
-
Incubation with MTT: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
-
LDH Assay (Lactate Dehydrogenase):
-
Cell Seeding and Treatment: Performed similarly to the MTT assay.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This reaction drives the conversion of the tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.
-
Calculation: Cytotoxicity is expressed as a percentage relative to a positive control (cells lysed completely) and a negative control (untreated cells).
-
The workflow for a typical cytotoxicity experiment is visualized below.
Mechanistic Assays
-
DNA Nicking Assay:
-
Plasmid DNA (e.g., pBR322) is incubated with Kinamycin F in a reaction buffer.
-
Co-factors such as GSH and an iron source are added to initiate the reaction.
-
To investigate the mechanism, quenching agents like catalase (for H2O2), deferoxamine (iron chelator), or dimethyl sulfoxide (hydroxyl radical scavenger) are included in parallel reactions.
-
The reaction is stopped, and the DNA is resolved using agarose gel electrophoresis.
-
The conversion of supercoiled plasmid DNA to nicked (relaxed circular) or linear forms indicates single- or double-strand breaks, respectively.
-
-
Topoisomerase IIα Inhibition Assay:
-
The assay measures the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles.
-
Human topoisomerase IIα enzyme is incubated with kDNA in the presence of various concentrations of Kinamycin F.
-
The reaction is allowed to proceed, and then stopped (e.g., by adding a detergent and proteinase K).
-
The products are separated by agarose gel electrophoresis.
-
Inhibition is quantified by the reduction in the amount of decatenated (monomeric) DNA compared to the control without the drug.
-
Conclusion
Early research on this compound cytotoxicity laid a critical foundation for understanding its potential as an anticancer agent. These studies successfully identified its primary mechanism of action: the induction of DNA and protein damage through reductive and oxidative activation, leading to the generation of free radicals. Furthermore, the identification of topoisomerase IIα as a direct molecular target provided another crucial piece of the mechanistic puzzle. The quantitative data, though variable, consistently demonstrated submicromolar to low micromolar activity against a range of cancer cell lines, highlighting its significant potency. The detailed experimental protocols developed during this period, from cell-based cytotoxicity assays to in vitro mechanistic studies, remain relevant and continue to inform the development of new this compound derivatives and other pluramycin-based therapeutics.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of Kidamycin with the DNA Minor Groove
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kidamycin is a potent antitumor antibiotic belonging to the pluramycin family of natural products. Its cytotoxic activity stems from a sophisticated and highly specific interaction with cellular DNA. This document provides a detailed technical overview of the current understanding of this compound's mechanism of action, focusing on the critical role of the DNA minor groove. The interaction is not a simple binding event but a multi-step process involving intercalation of the drug's planar core, sequence-selective recognition by its sugar moieties within the minor groove, and subsequent covalent modification of a guanine base in the major groove. While direct quantitative binding data for this compound remains limited, analysis of its structural analogues and existing experimental evidence provides a robust model for its DNA-targeting mechanism. This guide summarizes the available data, details the experimental protocols used for its study, and presents logical models of the interaction pathway.
Introduction to this compound
This compound is a C-glycosidic angucycline antibiotic produced by Streptomyces species.[1][2] Structurally, it features a planar 4H-anthra[1,2-b]pyran-4,7,12-trione core, a 2-butenyl side chain, and two distinct aminosugar moieties, N,N-dimethylvancosamine and anglosamine, attached via rare C-glycosidic bonds.[2] It is this unique combination of a planar intercalating unit and complex sugar residues that dictates its mechanism of action.
Members of the pluramycin family are known to exert their biological effects by binding to DNA and interfering with replication and transcription.[3] The interaction is multifaceted, leveraging both non-covalent and covalent bonds to achieve high affinity and sequence specificity.[3]
| Compound | Molecular Formula | Molar Mass (g·mol−1) | Family |
| This compound | C39H48N2O9 | 688.8 | Pluramycin |
The Tripartite Model of this compound-DNA Interaction
The current mechanistic model for this compound's interaction with DNA is largely inferred from high-resolution studies on its close structural analogue, Hedamycin. The angucycline core of this compound is nearly identical to that of Hedamycin, suggesting a conserved mechanism. This model involves three distinct, coordinated steps:
-
Intercalation: The planar polycyclic aromatic core of this compound inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is a primary contributor to the overall binding affinity.
-
Minor Groove Recognition: Following intercalation, the two aminosugar moieties—N,N-dimethylvancosamine and anglosamine—are precisely positioned within the DNA minor groove. This "sugar-mediated" recognition is crucial for orienting the drug and determining its sequence selectivity.
-
Major Groove Alkylation: The specific orientation achieved through minor groove binding directs a reactive portion of the molecule into the major groove, where it forms a covalent bond with the N7 atom of a guanine residue. This permanent alkylation results in a DNA adduct that is a potent block to DNA processing enzymes, leading to cytotoxicity.
Quantitative and Qualitative Interaction Data
| Parameter | Observation for Acetyl this compound / Pluramycins | Implication | Reference(s) |
| DNA Thermal Stability (ΔTm) | Significantly increases DNA melting temperature. | Strong binding and stabilization of the DNA duplex. | |
| DNA Buoyant Density | Decreases the buoyant density of DNA in CsCl gradients. | Indicates strong association of the drug molecule with DNA. | |
| DNA Integrity | Causes single-strand scission in alkaline conditions. | Suggests covalent modification leading to strand breaks upon denaturation. | |
| Sequence Selectivity | Hedamycin (analogue) preferentially alkylates guanine in 5'-TGT and 5'-CGT sequences. | Interaction is not random; the sugar moieties guide the drug to specific DNA sequences. | |
| Cytotoxicity (IC50) | Hedamycin (analogue) inhibits cell growth and DNA synthesis at subnanomolar concentrations. | The DNA interaction is highly effective at inducing a biological response. |
Note: Data for Acetyl this compound is from early studies and may not fully reflect the unmodified compound. Sequence selectivity and cytotoxicity data are inferred from the closely related compound Hedamycin.
Key Experimental Protocols
The study of this compound and its analogues' interaction with DNA relies on a suite of biophysical and biochemical techniques. Below are detailed protocols for key methodologies.
Thermal Denaturation (Tm) Assay
-
Objective: To measure the change in DNA duplex stability upon ligand binding.
-
Methodology:
-
Sample Preparation: Prepare solutions of a specific DNA oligonucleotide (e.g., calf thymus DNA or a synthetic duplex) at a fixed concentration (e.g., 20 µM) in a buffered solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5). Prepare identical samples containing the ligand (this compound) at various molar ratios.
-
Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min) from a pre-melt temperature (e.g., 25 °C) to a post-melt temperature (e.g., 95 °C).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at the midpoint of the transition (the maximum of the first derivative). The change in Tm (ΔTm) is calculated as Tm(DNA + Ligand) - Tm(DNA alone). A positive ΔTm indicates stabilization.
-
High-Resolution NMR Spectroscopy
-
Objective: To determine the three-dimensional structure of the drug-DNA complex and identify specific intermolecular contacts.
-
Methodology:
-
Sample Preparation: Synthesize and purify a short DNA duplex (e.g., a decamer) containing the target binding sequence. Dissolve the DNA in an appropriate NMR buffer (e.g., phosphate buffer in 99.9% D₂O).
-
Titration: Acquire a baseline 1D and 2D NMR spectrum of the DNA alone. Titrate aliquots of a concentrated this compound solution into the NMR tube and acquire spectra at each step until saturation is reached.
-
Data Acquisition: Perform a suite of 2D NMR experiments, primarily 2D NOESY (Nuclear Overhauser Effect Spectroscopy), to detect through-space proton-proton interactions (< 5 Å).
-
Structural Analysis: Assign all DNA and drug proton resonances. Identify intermolecular NOEs between this compound protons (e.g., on the sugar rings) and DNA protons (e.g., on the sugar backbone or bases in the minor groove). Use these distance restraints in molecular dynamics and simulated annealing calculations to generate a high-resolution 3D model of the complex.
-
DNA Alkylation and Footprinting Analysis
-
Objective: To identify the specific nucleotide(s) that are covalently modified by this compound.
-
Methodology:
-
DNA Labeling: Prepare a DNA fragment of known sequence and label one end with a radioactive (³²P) or fluorescent tag.
-
Alkylation Reaction: Incubate the labeled DNA with varying concentrations of this compound for a defined period to allow adduct formation.
-
Strand Scission: Treat the DNA with a reagent that induces strand breakage at the site of the adduct. For N7-guanine adducts, hot piperidine is commonly used.
-
Gel Electrophoresis: Separate the resulting DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel alongside a standard sequencing ladder (e.g., Maxam-Gilbert G-lane).
-
Analysis: The position of the cleaved band on the gel corresponds to the exact nucleotide that was alkylated by the drug. The intensity of the band provides a semi-quantitative measure of the reaction's efficiency at that site.
-
Conclusion and Future Directions
The interaction of this compound with DNA is a paradigm of molecular recognition, where non-covalent interactions in the minor groove dictate the specificity of a subsequent covalent reaction. The aminosugar moieties are not mere appendages but are critical for guiding the molecule to its preferred genomic addresses, highlighting a sophisticated strategy for achieving sequence-selective DNA alkylation.
For drug development professionals, this mechanism underscores the potential for designing novel anticancer agents. By modifying the sugar residues or the intercalating core, it may be possible to tune the sequence selectivity and reactivity of new compounds, potentially improving their therapeutic index.
Key Gaps and Future Research:
-
Quantitative Binding Data: There is a pressing need for studies determining the binding and dissociation constants (Kb, Kd) of this compound with various DNA sequences.
-
High-Resolution Structure: A high-resolution crystal or NMR structure of a this compound-DNA complex would be invaluable to definitively confirm the binding model inferred from its analogues.
-
Kinetic Analysis: Stopped-flow kinetic studies would provide crucial information on the association and dissociation rates, elucidating the dynamics of the multi-step binding process.
Further elucidation of these aspects will provide a more complete picture of this compound's mechanism and facilitate the rational design of next-generation DNA-targeting therapeutics.
References
The Genetic Architecture of Kidamycin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin, a member of the pluramycin family of antitumor antibiotics, exhibits potent cytotoxic activity against various cancer cell lines. Its complex chemical structure, featuring a di-C-glycosylated angucycline core, presents significant challenges for synthetic chemistry. Consequently, understanding the genetic basis of its biosynthesis in the producing organism, Streptomyces sp. W2061, is paramount for the development of novel synthetic derivatives and for harnessing biocatalytic approaches for their production. This technical guide provides an in-depth overview of the this compound biosynthetic gene cluster (BGC), the functions of the key enzymes involved, and the experimental methodologies used to elucidate this intricate pathway.
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (kid). This cluster encodes all the necessary enzymatic machinery, from the synthesis of the polyketide backbone to the intricate tailoring steps of glycosylation and methylation. The kid BGC from Streptomyces sp. W2061 shows significant similarity in content and organization to the hedamycin BGC.[1][2]
Core Components of the this compound BGC
The kid gene cluster can be functionally categorized into three main groups of genes responsible for:
-
Polyketide Backbone Synthesis: A hybrid Type I/Type II polyketide synthase (PKS) system is responsible for the assembly of the angucycline core.[2]
-
Aminosugar Biosynthesis: A suite of enzymes synthesizes the two deoxyamino sugar moieties, N,N-dimethylvancosamine and anglosamine.[1][2]
-
Glycosylation and Tailoring: Glycosyltransferases attach the sugar moieties to the polyketide core, and methyltransferases carry out further modifications.
Quantitative Data: Gene Annotation of the this compound BGC
The following table summarizes the genes within the this compound BGC and their putative functions, as identified through bioinformatics analysis and experimental validation.
| Gene | Putative Function | Category |
| kid4 | Methyltransferase | Aminosugar Biosynthesis |
| kid5 | Dehydratase | Aminosugar Biosynthesis |
| kid6 | Aminotransferase | Aminosugar Biosynthesis |
| kid7 | C-Glycosyltransferase (for N,N-dimethylvancosamine) | Glycosylation |
| kid8 | NDP-sugar epimerase/dehydratase | Aminosugar Biosynthesis |
| kid9 | Methyltransferase | Aminosugar Biosynthesis |
| kid12 | Acyl carrier protein (ACP) | Polyketide Backbone Synthesis |
| kid13 | Ketosynthase (KS) chain length factor (CLF) | Polyketide Backbone Synthesis |
| kid14 | Aromatase/Cyclase | Polyketide Backbone Synthesis |
| kid15 | Ketoreductase (KR) | Polyketide Backbone Synthesis |
| kid16 | Hydroxylase | Polyketide Backbone Synthesis |
| kid17 | Acyl-CoA dehydrogenase | Polyketide Backbone Synthesis |
| kid18 | Enoylreductase (ER) | Polyketide Backbone Synthesis |
| kid19 | Ketosynthase α (KSα) | Polyketide Backbone Synthesis |
| kid20 | Dehydratase | Polyketide Backbone Synthesis |
| kid21 | C-Glycosyltransferase (for anglosamine) | Glycosylation |
| kid22 | NDP-glucose synthase/epimerase | Aminosugar Biosynthesis |
| kid23 | NDP-hexose-4-ketoreductase | Aminosugar Biosynthesis |
| kid24 | Methyltransferase | Aminosugar Biosynthesis |
| kid26 | NDP-sugar aminotransferase | Aminosugar Biosynthesis |
| kid28 | NDP-4-keto-6-deoxyglucose-2,3-reductase | Aminosugar Biosynthesis |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving the coordinated action of the enzymes encoded by the kid BGC.
Angucycline Core Formation
The pathway commences with the synthesis of the angucycline polyketide backbone by a hybrid Type I/Type II PKS system, with Kid19 (KSα) playing a crucial role.
Biosynthesis of Deoxyamino Sugars
In parallel, the two required C-glycosidically linked deoxyamino sugars, N,N-dimethylvancosamine and anglosamine, are synthesized from nucleotide-activated sugar precursors by a series of enzymes including dehydratases, aminotransferases, and reductases (encoded by kid5, kid6, kid8, kid22, kid23, kid26, kid28).
Sequential Di-C-Glycosylation
Gene inactivation studies have revealed a specific and sequential process for the attachment of the two sugar moieties to the angucycline aglycone.
-
Step 1: Attachment of N,N-dimethylvancosamine: The C-glycosyltransferase Kid7 first attaches the N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone.
-
Step 2: Attachment of Anglosamine: Subsequently, the second C-glycosyltransferase, Kid21, transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate.
Methylation
Three methyltransferases, Kid4, Kid9, and Kid24, are involved in the biosynthesis of the N,N-dimethylvancosamine and anglosamine moieties. Kid4 and Kid9 are involved in N,N-dimethylvancosamine biosynthesis, while Kid24 participates in the anglosamine biosynthetic pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been heavily reliant on genetic manipulation of the producer strain, Streptomyces sp. W2061. The following section details the key experimental protocols employed.
Gene Inactivation via Homologous Recombination
To determine the function of specific genes within the kid BGC, targeted gene inactivation (knockout) experiments are performed. This is typically achieved through homologous recombination, replacing the target gene with an antibiotic resistance cassette.
1. Construction of the Gene Inactivation Plasmid:
-
Vector: A non-replicating E. coli - Streptomyces shuttle vector, such as pKC1139, is used.
-
Homology Arms: Two fragments of DNA (~1-1.5 kb each), corresponding to the regions upstream and downstream of the target gene, are amplified by PCR from the genomic DNA of Streptomyces sp. W2061. These are termed the "homology arms."
-
Resistance Cassette: An antibiotic resistance gene, for instance, a kanamycin resistance cassette from a plasmid like pFD-NEO-S, is inserted between the two homology arms.
-
Cloning: The assembled construct (upstream arm - resistance cassette - downstream arm) is cloned into the shuttle vector.
2. Conjugation and Selection of Mutants:
-
Donor Strain: The resulting gene inactivation plasmid is introduced into a donor E. coli strain, such as ET12567/pUZ8002, which facilitates conjugation.
-
Conjugation: The donor E. coli is co-cultured with Streptomyces sp. W2061 on a suitable medium to allow for the transfer of the plasmid.
-
Selection for Double Crossover: Exconjugants are subjected to selection with the appropriate antibiotic (e.g., kanamycin). A double crossover event, where the target gene is replaced by the resistance cassette, results in a viable, antibiotic-resistant mutant.
3. Confirmation of Gene Disruption:
-
PCR Analysis: The genomic DNA of the putative mutant is isolated. PCR is performed using primers that flank the target gene region. A successful gene disruption will result in a PCR product of a different size compared to the wild-type strain, confirming the replacement of the gene with the larger resistance cassette.
4. Metabolite Analysis:
-
Fermentation: The confirmed mutant strain and the wild-type strain are cultured under identical fermentation conditions.
-
Extraction: The secondary metabolites are extracted from the culture broth and mycelium.
-
LC-MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles of the mutant and wild-type strains. The absence of this compound and the potential accumulation of biosynthetic intermediates in the mutant provide evidence for the function of the disrupted gene.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic gene cluster and the characterization of its key enzymes have provided a genetic blueprint for the production of this potent antitumor agent. This knowledge opens up several avenues for future research and development. The generation of aglycone and mono-C-glycosylated compounds through targeted gene inactivation provides valuable substrates for the semisynthesis of novel this compound derivatives with potentially improved pharmacological properties. Furthermore, the heterologous expression of the kid BGC in a more genetically tractable host could facilitate higher yields and enable combinatorial biosynthesis approaches to generate a library of novel pluramycin analogues. The detailed understanding of the enzymatic machinery, particularly the C-glycosyltransferases, also paves the way for their application as biocatalysts in the chemoenzymatic synthesis of complex glycosylated natural products.
References
In-depth Technical Guide: Photokidamycin and its Biological Activity
An internal review has concluded that there is currently no publicly available scientific literature or data corresponding to a compound named "photokidamycin." Extensive searches of chemical and biological databases have not yielded any information on its structure, synthesis, or biological activity.
Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.
It is conceivable that "photothis compound" may be:
-
A very recently discovered compound for which research has not yet been published.
-
An internal codename for a compound within a research institution or company that has not been disclosed publicly.
-
A potential misspelling of a different compound.
We recommend verifying the name and searching for alternative keywords or classifications that might be associated with the compound of interest. Should information on "photothis compound" become available in the public domain, a comprehensive technical guide could be developed.
Elucidating the Di-C-Glycosylation Pathway of the Antitumor Antibiotic Kidamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kidamycin, a member of the pluramycin family of antitumor antibiotics, possesses a unique di-C-glycosylated angucycline core that is crucial for its biological activity. The biosynthesis of this complex natural product, particularly the installation of its two distinct sugar moieties, has been a subject of significant interest. This technical guide provides a detailed examination of the sequential di-C-glycosylation steps in this compound biosynthesis, focusing on the key enzymes and their roles as elucidated through genetic and analytical studies. Methodologies for the key experiments that have defined our current understanding are presented, alongside visualizations of the biosynthetic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
This compound is a potent antitumor agent produced by Streptomyces sp. W2061.[1][2][3][4] Its chemical architecture is characterized by an angucycline backbone decorated with two C-linked deoxysugars: N,N-dimethylvancosamine and anglosamine.[1] These sugar attachments are critical for the molecule's interaction with DNA, which is the basis of its cytotoxic effects. The formation of the carbon-carbon bond between a sugar and an aglycone is a challenging synthetic transformation, making the enzymatic C-glycosylation process in this compound biosynthesis a focal point for biocatalytic and synthetic biology applications. Recent research has successfully identified the biosynthetic gene cluster (BGC) for this compound and has begun to unravel the precise enzymatic steps responsible for its di-C-glycosylation.
The this compound Biosynthetic Gene Cluster and Key Glycosyltransferases
The this compound biosynthetic gene cluster contains genes encoding the enzymes for the synthesis of the polyketide backbone, the deoxysugar precursors, and the final glycosylation steps. Within this cluster, two genes, kid7 and kid21, were identified as encoding putative C-glycosyltransferases (C-GTs). Gene inactivation studies have been pivotal in assigning the specific functions to the protein products of these genes, Kid7 and Kid21.
The Sequential Di-C-Glycosylation Pathway
Genetic evidence has revealed a strictly ordered two-step glycosylation process for this compound biosynthesis.
-
First Glycosylation Step (catalyzed by Kid7): The C-glycosyltransferase Kid7 initiates the glycosylation by attaching an N,N-dimethylvancosamine moiety to the C10 position of the angucycline aglycone, kidamycinone.
-
Second Glycosylation Step (catalyzed by Kid21): Following the action of Kid7, the second C-glycosyltransferase, Kid21, transfers an anglosamine moiety to the C8 position of the now mono-C-glycosylated intermediate.
This sequential process is illustrated in the signaling pathway diagram below.
Quantitative Data from Gene Inactivation Studies
Gene inactivation studies were performed by creating deletion mutants of kid7 (ΔKid7) and kid21 (ΔKid21) in Streptomyces sp. W2061. The metabolic products of these mutants were then compared to the wild-type strain. While precise quantitative production titers are not extensively detailed in the primary literature, the qualitative outcomes and isolated product masses provide clear evidence for the function of each enzyme.
| Strain | Key Gene Inactivated | Observed Major Products | Conclusion on Enzyme Function |
| Wild-Type | None | This compound (di-C-glycosylated) | Produces the final product. |
| ΔKid21 | kid21 | Mono-C-glycosylated kidamycinone (at C10) | Kid21 is responsible for the second glycosylation step (attachment of anglosamine at C8). |
| ΔKid7 | kid7 | Angucycline aglycones (e.g., kidamycinone) | Kid7 is responsible for the first glycosylation step (attachment of N,N-dimethylvancosamine at C10). The absence of any glycosylated products indicates its essential role in initiating the process. |
Table 1: Summary of Gene Inactivation Experiments and their Outcomes.
Experimental Protocols
The following protocols are summarized from the methodologies reported in the elucidation of the this compound di-C-glycosylation pathway.
Gene Inactivation in Streptomyces sp. W2061
A standard PCR-targeting method is used to replace the gene of interest with an antibiotic resistance cassette.
-
Vector Construction: A disruption cassette containing an apramycin or kanamycin resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene (kid7 or kid21) is constructed.
-
Protoplast Transformation: Protoplasts of Streptomyces sp. W2061 are prepared and transformed with the disruption vector.
-
Selection of Mutants: Transformants are selected on appropriate antibiotic-containing media. Double-crossover mutants are identified by their antibiotic resistance profile and confirmed by PCR analysis.
Fermentation of Streptomyces Strains
-
Seed Culture: Inoculate a loopful of spores into a seed medium (e.g., TSB or YEME) and incubate at 28-30°C for 2-3 days with shaking.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a production medium (e.g., R5A or a custom production medium) and incubate at 28-30°C for 5-7 days with shaking.
-
Extraction: Centrifuge the culture broth to separate the mycelium and supernatant. Extract the secondary metabolites from both the mycelium and the supernatant using an organic solvent such as ethyl acetate or methanol.
HPLC-MS Analysis of Metabolites
-
Sample Preparation: Evaporate the organic extract to dryness and redissolve in a suitable solvent (e.g., methanol).
-
Chromatographic Separation: Analyze the extracts by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. A typical gradient elution would be from a water/acetonitrile mixture with 0.1% formic acid to a high concentration of acetonitrile.
-
Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer (MS) to identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Role of Associated Methyltransferases
The biosynthesis of the deoxysugars, N,N-dimethylvancosamine and anglosamine, involves several tailoring enzymes, including methyltransferases. The this compound BGC contains three methyltransferase genes: kid4, kid9, and kid24. Gene inactivation studies have shown that Kid4 and Kid9 are involved in the biosynthesis of N,N-dimethylvancosamine, while Kid24 participates in the formation of anglosamine. This highlights the coordinated expression and function of genes within the cluster to produce the necessary precursors for the final glycosylation steps.
Conclusion and Future Perspectives
The elucidation of the di-C-glycosylation steps in this compound biosynthesis represents a significant advancement in our understanding of how complex natural products are assembled. The sequential action of two distinct C-glycosyltransferases, Kid7 and Kid21, provides a clear enzymatic logic for the formation of this unique di-C-glycoside. The methodologies outlined herein serve as a foundation for further investigation into the biochemical properties of these enzymes, such as their substrate specificity and catalytic mechanisms. Future work involving in vitro characterization of the purified Kid7 and Kid21 enzymes will be crucial for harnessing their potential as biocatalysts for the chemoenzymatic synthesis of novel glycosylated compounds with improved therapeutic properties. The lack of detailed quantitative data on enzyme kinetics and product yields remains a gap in the current literature, and future studies should aim to address this to enable robust metabolic engineering efforts.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 4. A NEW ANTITUMOR ANTIBIOTIC, this compound. I [jstage.jst.go.jp]
Methodological & Application
Application Note: Quantification of Kidamycin in Biological Samples using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin is an anthracycline antibiotic with potent anticancer activity.[1] As with other members of the pluramycin family, its mechanism of action is believed to involve intercalation into DNA.[2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to ensure efficacy and safety. This document provides a detailed protocol for the quantification of this compound in biological matrices such as plasma and serum using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique offering high sensitivity and selectivity.[4]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₈N₂O₉ | [5] |
| Molar Mass | 688.8 g/mol | |
| XLogP3 | 4.3 |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences from complex biological matrices and ensuring accurate quantification. Three common methods are presented below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
2.1.1. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Daunorubicin or a stable isotope-labeled this compound). Acetonitrile is often effective for protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.
2.1.2. Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, providing a cleaner extract than PPT.
Protocol:
-
To 200 µL of plasma or serum, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of chloroform and methanol (4:1, v/v) can be effective for anthracyclines).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream.
-
Reconstitute the dried extract in 100 µL of mobile phase for injection into the LC-MS system.
2.1.3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples by utilizing a solid sorbent to bind and elute the analyte of interest, effectively removing matrix interferences.
Protocol:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Load 500 µL of the plasma or serum sample (pre-treated with the internal standard) onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
LC-MS Method
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ for this compound (e.g., 689.3) |
| Product Ions (m/z) | To be determined by direct infusion of a this compound standard. |
| Collision Energy | To be optimized for each transition. |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Quantitative Data (Representative)
As no specific quantitative data for this compound in biological samples is publicly available, the following table summarizes typical performance parameters for the LC-MS/MS analysis of a structurally similar anthracycline, Doxorubicin, in plasma. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Doxorubicin (Representative Values) | Reference |
| Linearity Range | 0.5 - 200 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Limit of Detection (LOD) | 0.26 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% | |
| Extraction Recovery | 71 - 105% |
Visualizations
Experimental Workflow
Caption: Overview of the bioanalytical workflow for this compound quantification.
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's cytotoxic action.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological samples using LC-MS. The detailed protocols for sample preparation and LC-MS analysis, along with the representative quantitative data, offer a solid starting point for researchers. The provided workflows and diagrams serve to visually simplify the experimental and theoretical concepts. Method validation according to regulatory guidelines is essential before applying this protocol to clinical or preclinical studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 3. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatographic analysis of anthracyclines in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C39H48N2O9 | CID 15594582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro DNA Intercalation Assay with Kidamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin is an antitumor antibiotic belonging to the pluramycin family, which is known for its potent cytotoxic effects. The primary mechanism of action for this compound and its analogues involves the direct interaction with cellular DNA. These compounds intercalate into the minor groove of the DNA double helix. This intercalation is mediated by its sugar moieties and can be followed by the alkylation of guanine residues in the major groove in a sequence-specific manner. This binding disrupts the normal helical structure of DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription, ultimately inducing apoptosis.
This document provides detailed protocols for key in vitro assays to characterize and quantify the intercalating activity of this compound. The described methods include UV-Visible spectrophotometry, fluorescence spectroscopy, circular dichroism, and viscometry. These assays are fundamental in drug discovery and development for determining the binding affinity, mode, and specificity of DNA-targeting compounds.
Mechanism of Action: this compound-DNA Intercalation
This compound's interaction with DNA is a multi-step process that begins with the non-covalent insertion of its planar chromophore between the base pairs of the DNA, a process known as intercalation. This initial binding event is stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions. Following intercalation, a reactive epoxide group on the this compound molecule can form a covalent bond with the N7 position of guanine bases, leading to DNA alkylation. This covalent modification results in significant distortion of the DNA structure, causing strand scission under certain conditions and interfering with the enzymatic machinery that relies on DNA as a template.
The following diagram illustrates the general mechanism of DNA intercalation by a small molecule like this compound.
Caption: General mechanism of DNA intercalation by this compound.
Data Presentation: Quantitative Analysis of this compound-DNA Interaction
The following tables present illustrative quantitative data that can be obtained from the experimental protocols described in this document. These values are representative for a typical DNA intercalating agent and serve as a benchmark for the analysis of this compound.
Table 1: Spectroscopic and Thermodynamic Parameters for this compound-DNA Binding
| Parameter | Symbol | Representative Value | Method of Determination |
| Binding Constant | Kb | 1.0 x 105 - 1.0 x 106 M-1 | UV-Visible or Fluorescence Spectroscopy |
| Gibbs Free Energy | ΔG° | -28 to -34 kJ/mol | Isothermal Titration Calorimetry (ITC) or van't Hoff equation |
| Enthalpy Change | ΔH° | -10 to -20 kJ/mol | Isothermal Titration Calorimetry (ITC) |
| Entropy Change | TΔS° | +8 to +24 kJ/mol | Isothermal Titration Calorimetry (ITC) |
Table 2: Viscometric and Circular Dichroism Data for this compound-DNA Interaction
| Assay | Parameter Measured | Expected Observation for Intercalation |
| Viscometry | Relative specific viscosity (η/η0) | Increase with increasing this compound concentration |
| Slope of (η/η0)1/3 vs. [this compound]/[DNA] | Positive slope, indicative of DNA lengthening | |
| Circular Dichroism | Change in positive band (275 nm) | Decrease in molar ellipticity |
| Change in negative band (245 nm) | Increase in molar ellipticity | |
| Induced CD band (drug absorption region) | Appearance of a new positive or negative band |
Experimental Protocols
The following are detailed protocols for the in vitro analysis of this compound's DNA intercalation.
UV-Visible Spectrophotometric Titration
This method is used to determine the binding constant (Kb) of this compound to DNA by observing changes in the absorbance spectrum of the drug upon addition of DNA. Intercalation typically results in hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption of the drug.
Materials:
-
This compound stock solution (in a suitable buffer, e.g., Tris-HCl)
-
Calf Thymus DNA (ct-DNA) stock solution, free from protein contamination
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a working solution of this compound in Tris-HCl buffer with a concentration that gives an initial absorbance between 0.8 and 1.2 at its λmax.
-
Fill two quartz cuvettes with 2.5 mL of the this compound solution (one as the sample and one as the reference).
-
Record the initial absorption spectrum of this compound from 300 to 600 nm.
-
To the sample cuvette, add successive small aliquots (e.g., 5-10 µL) of the ct-DNA stock solution. To the reference cuvette, add the same volume of buffer to correct for dilution.
-
After each addition, mix gently by inverting the cuvette and allow the solution to equilibrate for 5 minutes.
-
Record the absorption spectrum after each addition of DNA.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs. [DNA], where εa is the apparent extinction coefficient and εf is the extinction coefficient of the free drug.
Fluorescence Quenching Assay
This assay measures the quenching of a fluorescent probe, such as ethidium bromide (EB), upon competitive binding of this compound to DNA. EB fluoresces strongly when intercalated into DNA, and the displacement by this compound leads to a decrease in fluorescence intensity.
Materials:
-
Ethidium Bromide (EB) stock solution
-
Calf Thymus DNA (ct-DNA) stock solution
-
This compound solution of varying concentrations
-
Tris-HCl buffer (pH 7.4)
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a solution of ct-DNA and EB in Tris-HCl buffer. The concentrations should be optimized to achieve a stable and high fluorescence signal.
-
Incubate the DNA-EB solution at room temperature for 10 minutes to allow for complete intercalation.
-
Measure the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission from 550 to 700 nm).
-
Add increasing concentrations of this compound to the DNA-EB solution.
-
After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.
-
A control titration with this compound in the absence of the DNA-EB complex should be performed to account for any intrinsic fluorescence of this compound.
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity of this compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to monitor conformational changes in DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation disrupts the base stacking and helical structure, leading to changes in the CD spectrum.
Materials:
-
This compound stock solution
-
ct-DNA or specific oligonucleotide duplex solution
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.2)
-
CD spectropolarimeter
Protocol:
-
Prepare a solution of DNA in the phosphate buffer.
-
Record the CD spectrum of the DNA solution alone from 200 to 400 nm.
-
Add aliquots of the this compound stock solution to the DNA solution to achieve desired drug-to-DNA ratios.
-
After each addition, allow the solution to equilibrate for 5-10 minutes.
-
Record the CD spectrum for each drug-to-DNA ratio.
-
A spectrum of this compound alone should also be recorded and subtracted from the spectra of the complexes.
-
Changes in the molar ellipticity at 245 nm and 275 nm, as well as the appearance of any induced CD signals in the region where the drug absorbs light, provide evidence of intercalation and conformational changes in the DNA.
Viscometric Titration
Intercalation of a molecule between DNA base pairs causes an increase in the length of the DNA helix, which leads to an increase in the viscosity of the DNA solution. This method provides strong evidence for an intercalative binding mode.
Materials:
-
This compound solution
-
Linearized plasmid DNA or sonicated ct-DNA solution of a defined average length
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Ubbelohde or similar type of viscometer
-
Constant temperature water bath
Protocol:
-
Prepare a DNA solution of a concentration that gives a measurable flow time in the viscometer.
-
Equilibrate the viscometer in a constant temperature water bath (e.g., 25 °C).
-
Measure the flow time of the buffer (t0) and the initial DNA solution (t).
-
Add small aliquots of the this compound solution to the DNA in the viscometer.
-
After each addition, mix thoroughly and allow to equilibrate for 5-10 minutes.
-
Measure the flow time of the DNA-Kidamycin solution.
-
Calculate the relative specific viscosity (η/η0) using the equation: (η/η0) = (t - t0)/t0.
-
Plot (η/η0)1/3 versus the molar ratio of [this compound]/[DNA]. An increase in viscosity with increasing drug concentration is indicative of intercalation.
Mandatory Visualizations
Experimental Workflow: DNA Intercalation Assays
The following diagram outlines the general workflow for the biophysical characterization of this compound's interaction with DNA.
Experimental Treatment of Cancer with Kidamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kidamycin, a member of the pluramycin family of antibiotics, has demonstrated potential as an experimental anticancer agent. Its primary mechanism of action involves the intercalation and alkylation of DNA, leading to the inhibition of DNA replication and transcription, and ultimately, to cancer cell death.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound. It includes a summary of its mechanism of action, available data on its efficacy, and protocols for in vitro and in vivo studies.
Introduction
This compound is a C-aryl glycoside antibiotic characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core.[1] Like other members of the pluramycin family, its potent antitumor activity is attributed to its ability to interact with DNA. The molecule's structure, which includes two deoxyaminosugar moieties, is crucial for its sequence-specific recognition and binding to the minor groove of DNA, followed by alkylation of guanine residues.[1] This interaction disrupts the normal function of DNA, leading to cytotoxicity in rapidly dividing cancer cells.
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | Data not available | Data not available |
| [Insert Cell Line] | [Insert Cancer Type] | |||
| [Insert Cell Line] | [Insert Cancer Type] |
IC50: The half-maximal inhibitory concentration.
Signaling Pathways
The primary molecular target of this compound is DNA. By intercalating into the DNA helix and alkylating guanine bases, this compound creates DNA adducts that obstruct the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription. This leads to the activation of cellular stress responses and ultimately, programmed cell death (apoptosis).
While the direct downstream signaling cascades activated by this compound-induced DNA damage are not yet fully elucidated, it is hypothesized that pathways involved in sensing DNA damage and initiating apoptosis are key players. These likely include the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and activation of apoptotic pathways.
Figure 1: Proposed mechanism of action for this compound leading to cancer cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value.
-
Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
In Vivo Xenograft Model: Breast Cancer
This protocol describes a general procedure for evaluating the antitumor activity of this compound in a murine xenograft model of breast cancer.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Sterile PBS
-
Anesthetic
-
Calipers
-
Appropriate vehicle for this compound administration
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor engraftment.
-
Anesthetize the mice according to institutional guidelines.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Drug Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Assess for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.
-
References
Application Notes and Protocols for Kidamycin in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the efficacy and mechanism of action of Kidamycin, an antitumor antibiotic, in triple-negative breast cancer (TNBC) cell lines.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes TNBC difficult to treat with targeted therapies, and chemotherapy remains the mainstay of treatment. However, issues of toxicity and drug resistance are significant challenges. Therefore, there is a critical need to explore novel therapeutic agents for TNBC.
This compound, a member of the pluramycin family of antibiotics, has demonstrated cytotoxic activity against various tumor types. Notably, both this compound and its analog, photothis compound, have shown selective activity against the MDA-MB-231 TNBC cell line, suggesting its potential as a therapeutic candidate for this challenging cancer subtype.[1] These application notes provide a framework for the systematic evaluation of this compound in TNBC cell lines.
Data Presentation
Quantitative data from experiments should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for presenting key data.
Table 1: Cytotoxicity of this compound in TNBC Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Control) |
| MDA-MB-231 | Data to be determined | Data to be determined |
| Hs578T | Data to be determined | Data to be determined |
| BT-549 | Data to be determined | Data to be determined |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |
Data presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standard protocols that can be adapted for studying the effects of this compound on TNBC cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on TNBC cell lines and calculate the IC50 value.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound in TNBC cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control group.
-
Harvest the cells, including both floating and adherent cells, by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizations
Diagrams illustrating workflows and potential mechanisms can aid in understanding the experimental design and biological processes.
Caption: Experimental workflow for evaluating this compound in TNBC cells.
Caption: A proposed signaling pathway for this compound-induced apoptosis in TNBC.
References
Application Notes and Protocols for Gene Disruption in Kidamycin Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing gene disruption techniques to study the biosynthesis of Kidamycin, an antitumor antibiotic. The methodologies outlined here are essential for elucidating the function of genes within the this compound biosynthetic gene cluster (BGC), paving the way for the generation of novel analogs with potentially improved therapeutic properties.
Introduction to this compound and its Biosynthetic Gene Cluster
This compound is a member of the pluramycin family of antitumor antibiotics, characterized by a di-C-glycosylated angucycline core.[1][2] Its complex structure, particularly the unusual C-glycosylated residues, makes chemical synthesis challenging.[1][2] Therefore, genetic manipulation of the producing organism, Streptomyces sp., offers a powerful alternative for structural modification and the development of new derivatives. The this compound BGC contains genes responsible for the biosynthesis of the polyketide backbone, the deoxyamino sugars, and the glycosyltransferases that attach these sugars to the core structure.[1]
Gene Disruption Strategies for Studying this compound Biosynthesis
Gene disruption is a cornerstone technique for functional genomics in Streptomyces. By inactivating specific genes within the this compound BGC, researchers can observe the resulting changes in metabolite production, thereby deducing the function of the disrupted gene. The primary methods employed for this purpose are homologous recombination and, more recently, CRISPR/Cas9-based genome editing.
Targeted Gene Inactivation via Homologous Recombination
This classical approach involves replacing a target gene in the chromosome with a selectable marker, typically an antibiotic resistance gene, through a double crossover event. This method has been successfully applied to elucidate the functions of several genes in the this compound BGC in Streptomyces sp. W2061.
Experimental Workflow for Homologous Recombination:
Caption: Workflow for targeted gene disruption via homologous recombination.
Protocol: Gene Disruption of kid19 in Streptomyces sp. W2061
This protocol is adapted from the methodology used to disrupt the polyketide synthase gene kid19 in the this compound producer.
Materials:
-
Streptomyces sp. W2061 wild-type strain
-
E. coli DH5α (for cloning)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Vector pKC1139 (temperature-sensitive, non-replicating in Streptomyces)
-
Kanamycin resistance gene cassette (e.g., from pFD-NEO-S)
-
Primers for amplifying homology arms of kid19 and for screening
-
Appropriate culture media (e.g., ISP2 for Streptomyces, LB for E. coli) and antibiotics
Procedure:
-
Construct the Disruption Plasmid:
-
Amplify the upstream and downstream regions (homology arms, ~1.5-2 kb each) flanking the kid19 gene from the genomic DNA of Streptomyces sp. W2061 using PCR.
-
Clone the amplified homology arms and a kanamycin resistance cassette into the pKC1139 vector. The resistance cassette should be positioned between the two homology arms.
-
Transform the resulting plasmid into E. coli DH5α for amplification and then into the methylation-deficient E. coli ET12567/pUZ8002 to prepare for conjugation.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and the Streptomyces sp. W2061 recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate until mycelial growth is observed.
-
Overlay the plates with an appropriate concentration of nalidixic acid (to select against E. coli) and kanamycin (to select for Streptomyces exconjugants).
-
-
Selection of Double Crossover Mutants:
-
Incubate the plates until kanamycin-resistant colonies appear.
-
Since pKC1139 is temperature-sensitive, incubation at a non-permissive temperature (e.g., 37°C) can facilitate the loss of the plasmid and select for chromosomal integration.
-
Successful double crossover events will result in kanamycin resistance and sensitivity to the antibiotic marker on the pKC1139 vector backbone (e.g., apramycin).
-
-
Verification of Mutants:
-
Confirm the correct gene disruption in the kanamycin-resistant, apramycin-sensitive colonies by PCR using primers that bind outside the homology arms and within the resistance cassette. The expected PCR product size will differ between the wild-type and the mutant strain.
-
-
Phenotypic Analysis:
-
Ferment the confirmed ∆kid19 mutant alongside the wild-type strain.
-
Analyze the culture extracts using HPLC and LC-MS to compare the metabolite profiles.
-
Quantitative Data from Gene Disruption Studies:
The disruption of key genes in the this compound BGC leads to predictable changes in the metabolic profile of the producing strain.
| Gene Disrupted | Encoded Protein Function | Effect on Production | New Compounds Produced | Reference |
| kid19 | Polyketide Synthase (KSα) | Abolished this compound production | None detected | |
| kid7 | C10-Glycosyltransferase | Abolished this compound production | Accumulation of aglycones and a C8-monoglycosylated intermediate | |
| kid21 | C8-Glycosyltransferase | Abolished this compound production | Accumulation of a C10-monoglycosylated intermediate | |
| kid4, kid9 | Methyltransferases | Abolished this compound production | Accumulation of intermediates lacking N,N-dimethylvancosamine | |
| kid24 | Methyltransferase | Abolished this compound production | Accumulation of intermediates lacking anglosamine |
CRISPR/Cas9-Mediated Genome Editing
CRISPR/Cas9 has emerged as a highly efficient and versatile tool for genome editing in Streptomyces. It allows for precise gene deletions, insertions, or point mutations with high efficiency, significantly accelerating the process of genetic manipulation compared to traditional homologous recombination.
Logical Workflow for CRISPR/Cas9-Mediated Gene Deletion:
Caption: Workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.
Protocol: CRISPR/Cas9-Mediated Deletion of a Putative Regulatory Gene in the this compound BGC
This is a generalized protocol based on established methods for CRISPR/Cas9 in Streptomyces.
Materials:
-
Streptomyces sp. W2061 wild-type strain
-
E. coli ET12567/pUZ8002 (for conjugation)
-
CRISPR/Cas9 editing plasmid (e.g., pKCcas9dO or pCRISPomyces series) containing a codon-optimized cas9 gene.
-
Oligonucleotides for gRNA construction and primers for amplifying homology arms and for verification.
-
Appropriate culture media and antibiotics.
Procedure:
-
Design and Construct the Editing Plasmid:
-
Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest, ensuring it is adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the Cas9 nuclease.
-
Amplify ~1 kb homology arms flanking the target gene.
-
Assemble the gRNA expression cassette and the homology arms into the CRISPR/Cas9 editing plasmid using methods like Golden Gate assembly or Gibson Assembly.
-
Transform the final plasmid into the E. coli conjugation donor strain.
-
-
Conjugation and Genome Editing:
-
Perform intergeneric conjugation between the E. coli donor and Streptomyces recipient as described in the homologous recombination protocol.
-
Select for exconjugants containing the editing plasmid using an appropriate antibiotic (e.g., apramycin).
-
-
Screening for Deletions and Plasmid Curing:
-
After obtaining exconjugants, screen individual colonies by PCR to identify those with the desired gene deletion. The efficiency of deletion can be very high (60-100%).
-
To remove the editing plasmid, cultivate the confirmed mutants in non-selective liquid medium and then plate for single colonies. The plasmid is often unstable and will be lost in the absence of selection. For temperature-sensitive plasmids, incubate at a non-permissive temperature.
-
-
Verification and Phenotypic Analysis:
-
Confirm the deletion and the absence of the plasmid in the cured strain by PCR and Sanger sequencing.
-
Conduct fermentation and metabolite analysis (HPLC, LC-MS) to assess the impact of the gene deletion on this compound biosynthesis.
-
Signaling and Biosynthetic Pathways
The disruption of glycosyltransferase genes has been instrumental in elucidating the order of glycosylation events in this compound biosynthesis.
Caption: Sequential di-C-glycosylation steps in this compound biosynthesis.
This pathway was determined by analyzing the metabolites accumulated in the ∆kid7 and ∆kid21 mutants. The ∆kid7 mutant accumulated the aglycone, while the ∆kid21 mutant accumulated the C10-monoglycosylated intermediate, confirming that the C10 glycosylation by Kid7 occurs before the C8 glycosylation by Kid21.
Conclusion
The gene disruption techniques detailed in these notes are powerful tools for dissecting the biosynthesis of complex natural products like this compound. By systematically inactivating genes within the BGC, researchers can assign functions to individual enzymes, understand the biosynthetic logic, and generate novel bioactive compounds. The increasing efficiency of methods like CRISPR/Cas9 promises to further accelerate discoveries in this field, aiding in the development of next-generation antitumor agents.
References
Application Notes and Protocols for Creating Kidamycin-Resistant Cell Lines in Research
FOR IMMEDIATE RELEASE
A Comprehensive Guide for the Development and Characterization of Kidamycin-Resistant Cell Lines to Advance Cancer Drug Discovery
[City, State] – [Date] – To facilitate the study of drug resistance mechanisms and the development of novel cancer therapeutics, we present detailed application notes and protocols for the generation and characterization of this compound-resistant cell lines. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to establishing stable, resistant cell lines for in-depth investigation.
This compound, an antitumor antibiotic, functions by binding to DNA, which can lead to single-strand scissions.[1] Understanding the mechanisms by which cancer cells develop resistance to this and similar compounds is crucial for improving therapeutic outcomes. The following protocols are designed to be adaptable to a variety of cancer cell lines.
Data Presentation: Establishing and Characterizing this compound Resistance
The generation of drug-resistant cell lines is a time-consuming process that can take anywhere from a few weeks to several months.[2] The primary method involves continuous exposure of a parental cell line to gradually increasing concentrations of the therapeutic agent.[3] The successful development of resistance is marked by a significant increase in the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical Progression of this compound Resistance in a Cancer Cell Line
| Parameter | Parental Cell Line | Stage 1 (Low Dose) | Stage 2 (Medium Dose) | Stage 3 (High Dose) |
| This compound Conc. | 0 µM | 0.1 µM | 0.5 µM | 2.0 µM |
| Treatment Duration | N/A | 4 weeks | 4 weeks | 6 weeks |
| IC50 (µM) | 0.05 | 0.25 | 1.5 | 10.0 |
| Resistance Index | 1.0 | 5.0 | 30.0 | 200.0 |
| Doubling Time (hrs) | 24 | 28 | 32 | 36 |
| Morphology | Epithelial | Mixed | Mesenchymal-like | Spindle-shaped |
Note: The values presented in this table are illustrative and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of the Initial Inhibitory Concentration (IC50) of this compound
Before initiating the development of a resistant cell line, it is essential to determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a broad range of concentrations to capture the full dose-response curve.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).
-
Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Lines using Stepwise Increasing Concentrations
This is the most common method for generating drug-resistant cell lines and involves gradually exposing the cells to increasing concentrations of the drug over an extended period.[4]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation: Begin by culturing the parental cell line in a medium containing this compound at a concentration equal to or slightly below the determined IC50 value.
-
Monitoring and Maintenance: Closely monitor the cells for signs of cell death. Initially, a significant portion of the cell population may die. The surviving cells are the ones that will be selected for.
-
Recovery and Expansion: Continue to culture the surviving cells in the this compound-containing medium, changing the medium every 2-3 days. Allow the cell population to recover and reach approximately 70-80% confluency.
-
Dose Escalation: Once the cells are proliferating steadily at the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 2-4 for several cycles. The entire process can take 6-12 months or longer.
-
Cryopreservation: At each stage of increased resistance, it is crucial to cryopreserve a batch of cells. This allows for restarting the culture from a previous stage if the cells at a higher concentration fail to survive.
-
Confirmation of Resistance: Periodically, determine the IC50 of the cell population to quantify the level of resistance compared to the parental line. A significant increase in the IC50 value indicates the successful development of resistance.
Protocol 3: Characterization of this compound-Resistant Cell Lines
Once a stable resistant cell line is established, it is important to characterize its phenotype and investigate the underlying mechanisms of resistance.
1. Assessment of Resistance Stability:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 1-3 months).
-
Periodically re-evaluate the IC50 to determine if the resistance phenotype is stable or reversible.
2. Morphological and Growth Analysis:
-
Observe and document any changes in cell morphology using phase-contrast microscopy. Drug-resistant cells often exhibit altered morphology.
-
Determine the population doubling time of the resistant cells compared to the parental cells to assess any fitness costs associated with resistance.
3. Molecular and Cellular Analysis:
-
Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing to investigate changes in the expression of genes known to be involved in drug resistance, such as those encoding drug efflux pumps (e.g., MDR1).
-
Protein Expression Analysis: Perform Western blotting to analyze the protein levels of key signaling molecules that may be altered in the resistant cells.
-
Genomic Analysis: Whole-genome or exome sequencing can identify mutations in genes that may contribute to resistance.
-
Functional Assays: Conduct assays to measure the activity of drug efflux pumps or DNA repair mechanisms.
Visualization of Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of the experimental process and potential mechanisms of resistance, the following diagrams are provided.
Caption: Workflow for generating this compound-resistant cell lines.
While the specific signaling pathways involved in this compound resistance are not yet fully elucidated, resistance to DNA-damaging agents often involves upregulation of DNA repair pathways, alterations in cell cycle checkpoints, or increased drug efflux. A hypothetical signaling pathway that could be investigated is presented below.
Caption: Hypothetical signaling pathways in this compound resistance.
These protocols and application notes provide a solid framework for researchers to develop and characterize this compound-resistant cell lines. The insights gained from such studies will be invaluable in overcoming drug resistance and developing more effective cancer therapies.
References
Application Notes and Protocols for In Vivo Studies of Kidamycin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin is an antitumor antibiotic belonging to the pluramycin family of natural products.[1] These compounds are known for their potent cytotoxic activities against various tumor types. The primary mechanism of action for pluramycins is believed to be through the intercalation into DNA, leading to the inhibition of crucial cellular processes like DNA replication and transcription.[1] This document provides detailed methodologies for the in vivo evaluation of this compound and its analogs in mouse models, based on available preclinical data and established experimental protocols for similar anticancer agents. Due to limited publicly available in vivo data for this compound, this document leverages findings from studies on its close analog, Kigamicin D, to inform experimental design and potential endpoints. Kigamicin D has demonstrated significant antitumor activity, particularly in pancreatic cancer models, by inhibiting tumor growth and angiogenesis.[2][3]
Mechanism of Action: A Dual Approach
This compound and its analogs are thought to exert their antitumor effects through a multi-faceted mechanism. The primary and most well-established mechanism for the pluramycin class of antibiotics is DNA intercalation.[1] The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt the normal functions of DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Furthermore, studies on the this compound analog, Kigamicin D, have revealed a second layer to its mechanism of action involving the inhibition of key signaling pathways that are often dysregulated in cancer. Specifically, Kigamicin D has been shown to block the activation of Akt (also known as Protein Kinase B), a central node in cell survival signaling that is activated in response to nutrient starvation—a common feature of the tumor microenvironment. By inhibiting Akt activation, Kigamicin D can sensitize cancer cells to nutrient-deprived conditions, leading to enhanced cell death within the tumor.
Quantitative Data Summary
The following table summarizes the available preclinical data on the in vivo antitumor activity of the this compound analog, Kigamicin D.
| Parameter | Cell Line | Mouse Model | Administration Route | Dosage | Outcome | Reference |
| Antitumor Activity | Pancreatic Cancer (unspecified) | Nude Mice | Subcutaneous & Oral | Not specified | Strong suppression of tumor growth | |
| LX-1 (Lung Cancer) | Xenograft | Not specified | Not specified | Weak antitumor effect | ||
| DMS-273 (Lung Cancer) | Xenograft | Not specified | Not specified | Weak antitumor effect | ||
| DLD-1 (Colon Cancer) | Xenograft | Not specified | Not specified | No effect | ||
| Colon26 (Colon Cancer) | Syngeneic | Not specified | Not specified | Weak antitumor effect | ||
| IMC Carcinoma | Syngeneic | Not specified | High dosage | Augmentation of tumor growth | ||
| Anti-angiogenic Activity | Tumor cell-induced | Dorsal Air Sac Assay | Not specified | Not specified | Inhibition of angiogenesis |
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model is outlined below. This workflow can be adapted for different tumor models and research questions.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the antitumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., PANC-1 for pancreatic cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)
-
This compound (to be formulated in a suitable vehicle)
-
Vehicle control (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)
-
Calipers
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells regularly to maintain them in the exponential growth phase.
-
Cell Preparation for Implantation:
-
When cells reach 80-90% confluency, harvest them using trypsin-EDTA.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® (if used) on ice to a final concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with at least 5-8 mice per group.
-
Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage or intraperitoneal injection). The exact dose and schedule will need to be optimized based on preliminary tolerability studies.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Collect blood and major organs for pharmacokinetic and toxicological analysis, respectively.
-
Protocol 2: Dorsal Air Sac Angiogenesis Assay
This protocol is a modification of the dorsal air sac assay to evaluate the anti-angiogenic potential of this compound in vivo.
Materials:
-
6-8 week old female athymic nude mice
-
Slow-release pellets containing a pro-angiogenic factor (e.g., bFGF or VEGF) with or without this compound
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Stereomicroscope
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Air Sac Creation: Create a dorsal air sac by injecting 10 mL of sterile air subcutaneously in the dorsal region. Repeat this process every 2-3 days to maintain the air sac.
-
Pellet Implantation: After 3-4 days, make a small incision in the skin and place a slow-release pellet containing the pro-angiogenic factor (and this compound for the treatment group) onto the fascia inside the air sac.
-
Observation and Quantification:
-
After a set period (e.g., 5-7 days), euthanize the mice.
-
Dissect the skin flap containing the pellet and observe the vasculature under a stereomicroscope.
-
Quantify the angiogenic response by measuring the area of neovascularization or by counting the number of newly formed blood vessels.
-
-
Data Analysis: Compare the angiogenic response in the this compound-treated group to the control group to determine the extent of angiogenesis inhibition.
Toxicity and Animal Welfare Considerations
As with any cytotoxic agent, it is crucial to monitor for signs of toxicity throughout the study.
-
Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur, hunched posture), and activity levels.
-
Body Weight: A significant and sustained loss of body weight (e.g., >15-20%) is a key indicator of toxicity and may necessitate dose reduction or cessation of treatment for that animal.
-
Gross Necropsy: At the study endpoint, a gross examination of major organs should be performed to look for any visible abnormalities.
-
Histopathology: For a more detailed assessment of toxicity, major organs (liver, kidneys, spleen, heart, lungs) should be collected, fixed in formalin, and processed for histopathological examination.
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of kigamicin D on mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kigamicin D, a novel anticancer agent based on a new anti‐austerity strategy targeting cancer cells' tolerance to nutrient starvation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Drug Delivery Systems for Kidamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kidamycin and Drug Delivery Challenges
This compound is a potent antitumor antibiotic belonging to the pluramycin family of natural products.[1][2] Its mechanism of action involves the intercalation into the minor groove of DNA and subsequent alkylation of guanine bases, leading to DNA damage and ultimately, apoptosis.[1] Notably, this compound has demonstrated selective cytotoxic activity against triple-negative breast cancer (TNBC) cell lines, making it a promising candidate for targeted cancer therapy.
However, the therapeutic potential of this compound is hampered by several challenges inherent to its physicochemical properties. Like many pluramycin antibiotics, this compound is a hydrophobic molecule, which can lead to poor aqueous solubility and limited bioavailability. Furthermore, its complex structure may be susceptible to degradation under certain physiological conditions, potentially reducing its efficacy and leading to off-target toxicity.
These challenges necessitate the development of advanced drug delivery systems (DDS) to:
-
Enhance solubility and stability: Improve the bioavailability and shelf-life of this compound.
-
Enable targeted delivery: Increase the concentration of this compound at the tumor site while minimizing systemic exposure and associated side effects.
-
Provide controlled release: Maintain therapeutic drug levels over an extended period, improving treatment efficacy.
This document provides detailed application notes and experimental protocols for the development and evaluation of three promising drug delivery platforms for this compound: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and pH-sensitive polymer-drug conjugates.
Physicochemical Properties of this compound (Summary)
A comprehensive understanding of this compound's physicochemical properties is paramount for the rational design of a suitable drug delivery system. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known properties and provides estimated values for key formulation parameters based on its structural similarity to other hydrophobic antibiotics. Researchers are strongly encouraged to experimentally determine these values for their specific batch of this compound.
| Property | Value/Description | Reference/Note |
| Chemical Formula | C₃₉H₄₈N₂O₉ | [3] |
| Molar Mass | 688.82 g/mol | [3] |
| Appearance | Crystalline solid | |
| Solubility | Water: Poorly soluble (Estimated < 0.1 mg/mL). Organic Solvents: Soluble in methanol, acetonitrile, dichloromethane, and other common organic solvents. (Quantitative data not available in cited literature; experimental determination is required). | |
| Stability | Sensitive to heat and light. May undergo degradation at acidic or alkaline pH. (Specific degradation kinetics and pathways are not well-documented; stability studies are recommended). | |
| Mechanism of Action | DNA intercalation and alkylation, leading to DNA damage and apoptosis. |
Proposed Drug Delivery Systems for this compound
PLGA Nanoparticles for Sustained Release
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the FDA for therapeutic use. PLGA nanoparticles can encapsulate hydrophobic drugs like this compound within their polymeric matrix, protecting them from degradation and providing sustained release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Ice bath
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Prepare the Organic Phase: Dissolve 250 mg of PLGA and a precisely weighed amount of this compound (e.g., 25 mg for a 10% theoretical drug loading) in 5 mL of dichloromethane.
-
Prepare the Aqueous Phase: Dissolve 1 g of PVA in 100 mL of deionized water by heating to approximately 85°C with stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Emulsification: Place the aqueous phase in a beaker on an ice bath. Add the organic phase to the aqueous phase while sonicating using a probe sonicator. The sonicator probe should be immersed about 1 cm into the liquid. Sonicate for 3-5 minutes with a cycle of 1 second on and 3 seconds off to prevent excessive heating.
-
Solvent Evaporation: Immediately after sonication, transfer the emulsion to a round-bottom flask and remove the dichloromethane using a rotary evaporator at room temperature.
-
Nanoparticle Collection:
-
Centrifuge the resulting nanoparticle suspension at a low speed (e.g., 8,000 rpm for 3 minutes) to pellet any large aggregates.
-
Transfer the supernatant to a new centrifuge tube and centrifuge at a higher speed (e.g., 12,000 rpm for 5 minutes) to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and repeating the high-speed centrifugation step twice to remove residual PVA and unencapsulated drug.
-
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate use or lyophilize for long-term storage.
Liposomal Formulations for Enhanced Bioavailability
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it will primarily partition into the lipid bilayer. Liposomal formulations can improve the solubility of this compound, protect it from degradation, and facilitate its passive targeting to tumors through the enhanced permeability and retention (EPR) effect.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipids
-
Cholesterol
-
Chloroform and Methanol (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve a defined amount of lipids (e.g., a 2:1 molar ratio of SPC to cholesterol) and this compound in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
pH-Sensitive Polymer-Drug Conjugates for Targeted Intracellular Release
Polymer-drug conjugates involve the covalent attachment of a drug to a polymer backbone, often via a linker. By using a pH-sensitive linker, such as a hydrazone bond, this compound can be stably conjugated to a polymer at physiological pH (7.4) and then released in the acidic environment of tumor tissues or within endosomes/lysosomes (pH 5.0-6.8) after cellular uptake. This strategy enhances tumor-specific drug delivery and reduces systemic toxicity.
Materials:
-
This compound (or a derivative with a ketone/aldehyde group)
-
Hydrazide-functionalized polymer (e.g., Poly(ethylene glycol)-hydrazide, PEG-Hz)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Acetic acid (catalyst)
-
Dialysis membrane (appropriate molecular weight cutoff)
Procedure:
-
Conjugation Reaction:
-
Dissolve the hydrazide-functionalized polymer and this compound in DMF.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, protected from light. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.
-
-
Purification:
-
Purify the polymer-drug conjugate by extensive dialysis against a mixture of organic solvent and water, and then against pure water to remove unreacted this compound, catalyst, and solvent.
-
-
Lyophilization:
-
Freeze-dry the purified conjugate to obtain a solid product.
-
Characterization of this compound Drug Delivery Systems
| Parameter | Method | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles: 100-200 nm, PDI < 0.2Liposomes: 80-150 nm, PDI < 0.2 |
| Zeta Potential | DLS | Negative or near-neutral surface charge to minimize non-specific interactions. |
| Morphology | Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) | Spherical, uniform nanoparticles/liposomes. |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) | High EE% and DL% are desirable. Values will depend on the formulation parameters. |
| In Vitro Drug Release | Dialysis Method | Sustained release profile for PLGA nanoparticles. pH-triggered release for polymer-drug conjugates. |
In Vitro and In Vivo Evaluation
In Vitro Cell Studies
Materials:
-
MDA-MB-231 human breast cancer cell line
-
DMEM or RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Free this compound
-
This compound-loaded DDS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of free this compound and this compound-loaded DDS for 24, 48, and 72 hours. Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Materials:
-
MDA-MB-231 cells
-
This compound-loaded DDS
-
Fluorescence microscope or flow cytometer (if a fluorescently labeled DDS is used)
-
HPLC system
Procedure (using HPLC):
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a fixed concentration of this compound-loaded DDS for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells thoroughly with cold PBS to remove extracellular DDS. Lyse the cells using a suitable lysis buffer.
-
Drug Extraction: Extract the this compound from the cell lysate using an appropriate organic solvent.
-
Quantification: Quantify the amount of intracellular this compound using a validated HPLC method.
-
Normalization: Normalize the drug concentration to the total protein content of the cell lysate.
In Vivo Animal Studies
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MDA-MB-231 cells
-
Matrigel or similar basement membrane matrix
-
This compound-loaded DDS
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice and inject 100 µL of the cell suspension (2 x 10⁶ cells) into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., saline control, free this compound, this compound-loaded DDS).
-
Efficacy Evaluation: Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined schedule. Continue to monitor tumor growth and body weight.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biodistribution of the drug).
Signaling Pathway and Experimental Workflow Diagrams
DNA Damage-Induced Apoptosis Pathway (Putative for this compound)
General Workflow for DDS Development and Evaluation
Conclusion
The development of effective drug delivery systems for this compound holds great promise for enhancing its therapeutic efficacy, particularly in the context of triple-negative breast cancer. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate, characterize, and evaluate PLGA nanoparticles, liposomes, and polymer-drug conjugates as potential carriers for this compound. Through systematic investigation and optimization of these delivery platforms, it is possible to overcome the challenges associated with this compound's physicochemical properties and unlock its full potential as a targeted anticancer agent.
References
- 1. Anthracyclines Induce DNA Damage Response-Mediated Protection against Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Doxorubicin–transferrin conjugate alters mitochondrial homeostasis and energy metabolism in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Kidamycin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kidamycin is an antitumor antibiotic belonging to the pluramycin family of angucyclines. It is characterized by a di-C-glycosylated angucycline core structure. Understanding the production and metabolism of this compound is crucial for the development of novel synthetic derivatives with improved therapeutic properties. High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of this compound and its various metabolites produced by microorganisms such as Streptomyces sp. W2061. These application notes provide detailed protocols for the HPLC and LC-MS analysis of this compound and its related compounds, based on established methodologies.
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol describes the extraction of this compound and its metabolites from a bacterial culture broth.
Materials:
-
Culture broth of Streptomyces sp.
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvest the culture broth from the fermentation flask.
-
Extract the culture broth with an equal volume of ethyl acetate.
-
Separate the organic (ethyl acetate) layer from the aqueous layer.
-
Dry the ethyl acetate extract using a rotary evaporator to remove the solvent.
-
Resuspend the dried extract in methanol.
-
Centrifuge the methanolic solution to pellet any insoluble material.
-
Collect the supernatant for HPLC or LC-MS analysis.[1]
Analytical HPLC Method for this compound and Metabolites
This method is suitable for the separation and identification of this compound and its metabolites in crude extracts.
Instrumentation:
-
HPLC system with a UV detector
-
Thermo U3000-LTQ XL ion trap mass spectrometer with an electrospray ionization (ESI) source (for LC-MS)[1][2]
Chromatographic Conditions:
-
Column: Waters HSS T3 C18, 2.1 × 150 mm, 2.5 μm particle size[1][2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 ml/min
-
Gradient Program:
-
0-15 min: 5% to 100% B (linear gradient)
-
15-20 min: 100% B (isocratic)
-
-
Detection: UV detector (wavelength not specified in the source, typically 254 nm for similar compounds) and/or ESI-MS.
-
Injection Volume: 5 µL
Semi-Preparative HPLC for Isolation of this compound Metabolites
This method is designed for the purification and isolation of specific metabolites for further structural analysis (e.g., NMR).
Instrumentation:
-
Semi-preparative HPLC system with a UV detector
Chromatographic Conditions (Method 1 - Gradient):
-
Column: Waters Atlantis T3 C18, 10 × 250 mm, 5 μm particle size
-
Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 3 ml/min
-
Gradient Program:
-
0-20 min: 30% to 100% B
-
-
Detection: UV at 254 nm
Chromatographic Conditions (Method 2 - Isocratic):
-
Column: Waters Atlantis T3 C18, 10 × 250 mm, 5 μm particle size
-
Mobile Phase: 45% Methanol in Water with 0.05% TFA
-
Flow Rate: 3 ml/min
-
Elution Time: 20 min
-
Detection: UV at 254 nm
Data Presentation
The following table summarizes the identified compounds related to this compound biosynthesis from wild-type and mutant strains of Streptomyces sp. W2061.
| Compound Name | Molecular Formula (if available) | [M+H]⁺ (m/z) | Producing Strain(s) | Reference |
| This compound | - | - | W2061 (Wild-type) | |
| Photothis compound | - | - | W2061 (Wild-type) | |
| Rubiflavinone C-1 | - | - | W2061, ΔKid19 | |
| Epoxykidamycinone | - | 377 | ΔKid7 | |
| Saptomycin F | - | - | ΔKid7, ΔKid4 | |
| Kidamycinone | - | - | ΔKid7 | |
| Mono-C-glycosylated Intermediate (Compound 7) | - | - | ΔKid21 |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound and its metabolites.
Proposed Biosynthetic Pathway of this compound
Caption: Key glycosylation steps in the biosynthesis of this compound.
References
Application Notes and Protocols for the Structural Analysis of Kidamycin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin, a member of the pluramycin family of antitumor antibiotics, possesses a complex angucycline core with unique di-C-glycosylation patterns.[1] Its potent biological activity has spurred interest in the development of synthetic derivatives. A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel cancer therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex natural products like this compound. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the structural analysis of this compound.
Principle of NMR-Based Structural Elucidation
The structural analysis of this compound by NMR spectroscopy involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons present in the molecule. 2D NMR experiments, such as COSY, HSQC, HMBC, and NOESY, are then employed to establish connectivity between atoms, ultimately allowing for the complete assignment of the chemical structure.
-
¹H NMR: Provides information about the chemical environment and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a specific carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (2-4 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close in proximity, providing insights into the stereochemistry and 3D conformation of the molecule.
Data Presentation: NMR Spectroscopic Data for this compound Analogue
While direct and complete NMR data for this compound was not publicly available in the searched literature, a comprehensive dataset for a key biosynthetic intermediate, N,N-dimethylvancosamine C10 glycosylated kidamycinone (7) , has been reported.[1][2] This analogue shares the core structure of this compound, lacking only the second sugar moiety. The NMR data for this compound is highly informative for understanding the core structure of this compound.
Table 1: ¹H and ¹³C NMR Data for N,N-dimethylvancosamine C10 glycosylated kidamycinone (7)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| Aglycone | ||||
| 1 | 182.5 | |||
| 2 | 120.4 | |||
| 3 | 148.5 | 7.15 (s) | C-1, C-2, C-4, C-4a, C-12b | |
| 4 | 188.1 | |||
| 4a | 135.2 | |||
| 5 | 158.2 | |||
| 5a | 118.1 | |||
| 6 | 138.2 | 7.81 (d, 8.0) | C-5, C-5a, C-7, C-11a | H-7 |
| 6a | 125.4 | |||
| 7 | 120.1 | 7.65 (t, 8.0) | C-5a, C-6, C-8, C-11a | H-6, H-8 |
| 8 | 135.9 | 7.95 (d, 8.0) | C-6a, C-7, C-9, C-10 | H-7 |
| 9 | 115.8 | |||
| 10 | 161.2 | |||
| 11 | 110.1 | |||
| 11a | 132.5 | |||
| 12 | 192.8 | |||
| 12a | 112.5 | |||
| 12b | 145.1 | |||
| 2-CH3 | 21.5 | 2.11 (s) | C-1, C-2, C-3 | |
| 5-OH | 13.1 (s) | |||
| N,N-dimethylvancosamine | ||||
| 1' | 72.5 | 5.51 (d, 3.0) | C-10, C-2', C-3', C-5' | H-2' |
| 2' | 30.1 | 2.35 (m) | C-1', C-3', C-4' | H-1', H-3' |
| 3' | 68.1 | 3.55 (dd, 9.0, 3.0) | C-1', C-2', C-4', C-5' | H-2', H-4' |
| 4' | 61.2 | 2.85 (t, 9.0) | C-2', C-3', C-5', N(CH3)2 | H-3', H-5' |
| 5' | 78.5 | 4.15 (qd, 6.0, 9.0) | C-3', C-4', C-6' | H-4', H-6' |
| 6' | 18.2 | 1.25 (d, 6.0) | C-4', C-5' | H-5' |
| N(CH3)2 | 41.5 | 2.33 (s) | C-4' |
Note: Data is based on reported information for N,N-dimethylvancosamine C10 glycosylated kidamycinone.[1][2] The numbering of the aglycone and sugar residues is based on the established conventions for pluramycin antibiotics.
Experimental Protocols
Detailed experimental protocols for acquiring NMR data for this compound and its analogues are crucial for obtaining high-quality, reproducible results.
Sample Preparation
A generic protocol for preparing a polyketide antibiotic sample like this compound for NMR analysis is as follows:
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).
-
Sample Quantity: For standard NMR analysis, weigh approximately 5-10 mg of the purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Common choices for polyketides include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, so consistency is key.
-
Dissolution: Dissolve the weighed this compound sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, high-quality 5 mm NMR tube. The plug helps to filter out any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Instrument Parameters
The following are typical parameters for acquiring 1D and 2D NMR spectra of this compound on a 500 MHz or higher field NMR spectrometer.
a. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
b. ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
c. 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):
-
General: 2D experiments are typically run using standard pulse programs available on the spectrometer's software.
-
COSY:
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
-
HSQC:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 16-32.
-
-
HMBC:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 32-64.
-
-
NOESY:
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Mixing Time: 500-800 ms.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-32.
-
Mandatory Visualizations
Workflow for this compound Structural Elucidation
References
Application Notes and Protocols for the Use of Kidamycin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. Specific preclinical and clinical data on the use of Kidamycin in combination with other chemotherapeutics is limited in publicly available literature. The information provided herein is based on the known mechanism of action of this compound and its derivatives, and on established principles of combination chemotherapy derived from studies of other anticancer agents. These notes are intended to serve as a foundational guide for designing and conducting research to explore the potential of this compound in combination therapies.
Introduction to this compound
This compound is an antitumor antibiotic belonging to the pluramycin family of natural products.[1][2][3] Like other members of this class, this compound exhibits cytotoxic activity against various tumor cells.[3] Its mechanism of action is primarily attributed to its interaction with DNA. The acetylated form of this compound has been shown to bind strongly to DNA, leading to an increase in the DNA's melting temperature and the induction of single-strand scissions.[4] This interaction with DNA is a key feature that suggests its potential for use in combination with other chemotherapeutic agents that have complementary mechanisms of action.
Derivatives of this compound, such as the Kinamycins, have also been studied and provide further insight into the potential mechanisms of this class of compounds. Kinamycins have been shown to inhibit the catalytic activity of DNA topoisomerase IIα. Furthermore, Kinamycin F, the deacetylated form, can be activated through reductive and peroxidative processes to generate reactive species that damage DNA. This multi-faceted interaction with DNA and associated enzymes makes this compound an interesting candidate for combination chemotherapy strategies aimed at enhancing anticancer efficacy and overcoming drug resistance.
Rationale for Combination Therapy with this compound
The primary goal of combination chemotherapy is to achieve a therapeutic effect that is greater than the sum of the effects of the individual agents (synergy) or at least additive, while minimizing toxicity. Combining drugs with different mechanisms of action can also help to prevent or delay the development of drug resistance. Based on its DNA-damaging properties, this compound could potentially be combined with a variety of other chemotherapeutic agents.
Potential synergistic partners for this compound could include:
-
Topoisomerase Inhibitors: Since Kinamycins inhibit topoisomerase IIα, combining this compound with other topoisomerase inhibitors (e.g., etoposide, doxorubicin) that target either topoisomerase I or II through a different mechanism could lead to enhanced DNA damage and apoptosis.
-
Alkylating Agents: Combining this compound with alkylating agents (e.g., cisplatin, cyclophosphamide) could result in an overwhelming level of DNA damage that surpasses the cancer cell's repair capacity.
-
Inhibitors of DNA Repair Pathways: Agents that inhibit key DNA repair pathways, such as PARP inhibitors (e.g., olaparib), could sensitize cancer cells to the DNA-damaging effects of this compound.
-
Cell Cycle Checkpoint Inhibitors: this compound-induced DNA damage is expected to activate cell cycle checkpoints. Combining it with inhibitors of these checkpoints (e.g., ATR or Chk1 inhibitors) could force cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and cell death.
Hypothetical Experimental Design and Protocols
Due to the lack of specific published data on this compound combinations, the following section outlines a hypothetical experimental workflow and detailed protocols for evaluating the synergistic potential of this compound with a partner chemotherapeutic agent.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and validating a combination therapy involving this compound.
Caption: Experimental workflow for evaluating this compound combination therapy.
Detailed Experimental Protocols
Objective: To determine if the combination of this compound and a partner drug results in synergistic, additive, or antagonistic effects on cancer cell viability.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Partner chemotherapeutic agent (stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Incubate overnight.
-
Drug Dilution: Prepare serial dilutions of this compound and the partner drug in complete culture medium. A typical checkerboard assay uses a 7x7 or 10x10 matrix of concentrations.
-
Combination Treatment: Remove the overnight culture medium from the cells and add the drug dilutions. Include wells with single agents at various concentrations and a vehicle control.
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to calculate combination indices (CI) or synergy scores based on the Chou-Talalay method, Bliss independence, or Loewe additivity models. A CI < 1, = 1, or > 1 indicates synergy, additivity, or antagonism, respectively.
-
Objective: To quantify the induction of apoptosis by this compound, the partner drug, and their combination.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and partner drug
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner drug, or the combination at synergistic concentrations determined from the checkerboard assay. Include a vehicle control.
-
Incubation: Incubate for a relevant time point (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using flow cytometry analysis software.
Objective: To evaluate the in vivo antitumor efficacy of the this compound combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound and partner drug formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Partner drug alone, Combination).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and dosage, based on MTD studies.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the tumor growth inhibition between the combination group and the single-agent and vehicle groups.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Synergy Data
| Cell Line | This compound IC50 (µM) | Partner Drug IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MDA-MB-231 | 1.5 | 2.0 | 0.6 | Synergy |
| A549 | 2.1 | 3.5 | 0.8 | Synergy |
| HCT116 | 0.9 | 1.2 | 1.1 | Additivity |
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1500 ± 150 | - |
| This compound (X mg/kg) | 10 | 1050 ± 120 | 30 |
| Partner Drug (Y mg/kg) | 10 | 900 ± 110 | 40 |
| Combination | 10 | 300 ± 50 | 80 |
Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the synergistic action of this compound in combination with a PARP inhibitor.
Caption: Proposed synergy of this compound and a PARP inhibitor.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 4. Mechanism of action of acetyl this compound. I. Interaction with DNA [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Kidamycin for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kidamycin is a member of the pluramycin family of antitumor antibiotics, which are known to exhibit cytotoxic activity against various tumor cell lines.[1][2][3] The mechanism of action for this class of compounds involves intercalation into the minor groove of DNA, leading to stabilization of the DNA duplex and, in some cases, single-strand scissions.[1][4] Understanding the cellular uptake, subcellular localization, and interaction of this compound with its target is crucial for the development of this and related compounds as therapeutic agents.
Fluorescent labeling is a powerful technique that enables the visualization and tracking of small molecules within living cells. By conjugating a fluorescent dye to this compound, researchers can utilize fluorescence microscopy to study its distribution, accumulation, and interaction with cellular components in real-time. These application notes provide a comprehensive guide to the fluorescent labeling of this compound and its subsequent use in cellular imaging experiments.
Selecting a Suitable Fluorescent Dye
The choice of fluorescent dye is critical for successful cellular imaging. Key considerations include the dye's brightness, photostability, and spectral properties, as well as the availability of reactive forms for conjugation. For labeling small molecules like this compound, it is important to choose a dye that is small and minimally perturbing to the biological activity of the parent compound.
Table 1: Recommended Fluorescent Dyes for Labeling this compound
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Forms Available | Key Features |
| Fluorescein Isothiocyanate (FITC) | ~495 | ~519 | Amine-reactive (Isothiocyanate) | Bright green fluorescence, widely used. |
| Rhodamine B isothiocyanate (RBITC) | ~540 | ~570 | Amine-reactive (Isothiocyanate) | Strong orange-red fluorescence, good photostability. |
| Alexa Fluor™ 488 NHS Ester | ~495 | ~519 | Amine-reactive (NHS Ester) | Bright, photostable green fluorescence, less pH sensitive than FITC. |
| Alexa Fluor™ 546 NHS Ester | ~556 | ~573 | Amine-reactive (NHS Ester) | Bright orange fluorescence, excellent photostability. |
| Maleimide-activated dyes (e.g., Alexa Fluor™ 488 C5 Maleimide) | ~495 | ~519 | Thiol-reactive (Maleimide) | Specific for free sulfhydryl groups. |
Conjugation of Fluorescent Dyes to this compound
The conjugation strategy depends on the available reactive functional groups on the this compound molecule. The most common approaches for labeling small molecules involve targeting primary amines (-NH2) or free sulfhydryl (-SH) groups. It is essential to first analyze the chemical structure of this compound to identify a suitable site for modification that is unlikely to interfere with its DNA binding activity.
General Workflow for Fluorescent Labeling
The following diagram illustrates the general workflow for the fluorescent labeling of this compound.
Caption: General workflow for fluorescently labeling this compound.
Protocol for Amine-Reactive Labeling (NHS Ester)
This protocol is a general guideline for conjugating an amine-reactive N-hydroxysuccinimidyl (NHS) ester dye to this compound, assuming it has an accessible primary amine group.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Purification column (e.g., silica gel chromatography or HPLC)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Immediately before use, prepare a stock solution of the amine-reactive dye in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, add the this compound solution to the reaction buffer.
-
Slowly add the desired molar ratio of the reactive dye solution to the this compound solution while gently vortexing. A typical starting molar ratio is 1:1 to 1:5 (this compound:Dye).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purify the fluorescently labeled this compound from the unreacted dye and byproducts using an appropriate chromatographic method.
-
Characterize the purified conjugate by spectrophotometry and mass spectrometry.
Protocol for Thiol-Reactive Labeling (Maleimide)
This protocol is for conjugating a thiol-reactive maleimide dye to this compound, assuming it has a free sulfhydryl group.
Materials:
-
This compound
-
Thiol-reactive fluorescent dye (maleimide)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-7.5.
-
Purification column
Procedure:
-
Dissolve this compound in the reaction buffer. If the this compound has disulfide bonds, it may be necessary to first reduce them with a reducing agent like Dithiothreitol (DTT) and then remove the DTT before labeling.
-
Prepare a stock solution of the maleimide dye in DMF or DMSO.
-
Add the maleimide dye solution to the this compound solution at a molar ratio of 10-20 moles of dye per mole of this compound.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the conjugate as described in the amine-reactive protocol.
-
Characterize the purified conjugate.
Characterization of Fluorescently Labeled this compound
After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each this compound molecule. The DOL can be calculated using absorbance measurements.
Table 2: Calculation of Degree of Labeling (DOL)
| Step | Description | Formula |
| 1 | Measure the absorbance of the conjugate at 280 nm (A280) and at the absorption maximum of the dye (Amax). | - |
| 2 | Calculate the corrected absorbance of the protein at 280 nm (A280,corr) to account for the dye's absorbance at this wavelength. | A280,corr = A280 - (Amax × CF) (CF is the correction factor for the dye) |
| 3 | Calculate the molar concentration of this compound. | [this compound] (M) = A280,corr / (ε_this compound × path length) (ε_this compound is the molar extinction coefficient of this compound) |
| 4 | Calculate the molar concentration of the dye. | [Dye] (M) = Amax / (ε_dye × path length) (ε_dye is the molar extinction coefficient of the dye) |
| 5 | Calculate the Degree of Labeling (DOL). | DOL = [Dye] / [this compound] |
Cellular Imaging of Fluorescently Labeled this compound
Once the fluorescently labeled this compound has been purified and characterized, it can be used for cellular imaging studies to investigate its uptake, localization, and mechanism of action.
Protocol for Cellular Uptake and Localization
Materials:
-
Fluorescently labeled this compound
-
Appropriate cell line (e.g., HeLa cells, as this compound has been studied in these cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Prepare a working solution of the fluorescently labeled this compound in complete cell culture medium at the desired concentration (e.g., 1-10 µM, to be optimized).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescently labeled this compound to the cells.
-
Incubate the cells for a specific period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the labeling solution and wash the cells three times with PBS to remove any unbound probe.
-
If desired, counterstain the cell nuclei by incubating with Hoechst 33342 or DAPI for 10-15 minutes.
-
Wash the cells again with PBS.
-
Add fresh culture medium or PBS for imaging.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye and nuclear stain.
Investigating the Mechanism of Action
Given that this compound is a DNA intercalator, a key experiment is to observe its colocalization with the nucleus.
Caption: Experimental workflow and inferred mechanism of action.
Potential Signaling Pathway of this compound
Based on its function as a DNA intercalating agent, this compound is expected to trigger the DNA damage response pathway, which can ultimately lead to apoptosis.
Caption: Putative signaling pathway initiated by this compound.
Troubleshooting
Table 3: Common Issues and Solutions in Fluorescent Labeling and Imaging
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive dye; incorrect buffer pH; interfering substances in the sample. | Use fresh dye; ensure the pH of the reaction buffer is optimal for the chosen reactive group; purify the sample before labeling. |
| High Background Fluorescence | Excess unbound dye; non-specific binding of the conjugate. | Ensure thorough washing after incubation; include a blocking step (e.g., with BSA) for non-specific binding. |
| No Cellular Uptake | Labeled this compound is inactive; cell line is not suitable. | Test the biological activity of the labeled this compound; try different cell lines. |
| Photobleaching | Dye is not photostable; excessive exposure to excitation light. | Use a more photostable dye; use an anti-fade mounting medium; minimize light exposure. |
By following these protocols and considering the potential challenges, researchers can successfully label this compound with a fluorescent probe and use it to gain valuable insights into its cellular behavior and mechanism of action.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of acetyl this compound. I. Interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Kidamycin-Induced Apoptosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess apoptosis induced by Kidamycin, an antitumor antibiotic. The following protocols and data presentation formats are designed to facilitate a reproducible and rigorous evaluation of this compound's pro-apoptotic efficacy.
Introduction
This compound is a pluramycin family antitumor antibiotic known for its cytotoxic activity against various tumor cell lines. Its mechanism of action is believed to involve DNA interaction, potentially causing single-strand scissions. The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Therefore, elucidating the apoptotic pathways triggered by this compound is crucial for its development as a therapeutic agent. These notes detail the use of standard cell-based assays to characterize and quantify this compound-induced apoptosis.
Key Apoptotic Events and Assays
Apoptosis is a multi-step process involving early, mid, and late-stage cellular events. A comprehensive assessment of this compound-induced apoptosis should involve a combination of assays to monitor these different stages.
-
Early Events:
-
Phosphatidylserine (PS) externalization on the outer plasma membrane leaflet.
-
Loss of mitochondrial membrane potential (ΔΨm).
-
-
Mid-Stage Events:
-
Activation of caspase cascades.
-
Cleavage of cellular substrates like Poly (ADP-ribose) polymerase (PARP).
-
-
Late-Stage Events:
-
DNA fragmentation.
-
This guide focuses on the most common and reliable methods to assess these events: Annexin V/PI staining, mitochondrial membrane potential assays, caspase activity assays, and Western blotting for key apoptotic markers.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide templates for presenting typical results from a dose-response or time-course experiment with this compound.
Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.8 |
| This compound | 5 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.9 |
| This compound | 10 | 35.1 ± 5.1 | 45.2 ± 3.8 | 19.7 ± 2.6 |
Table 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
| Treatment Group | Concentration (µM) | Red/Green Fluorescence Ratio (Aggregate/Monomer) | % Cells with Depolarized Mitochondria |
| Vehicle Control | 0 | 8.5 ± 0.9 | 5.1 ± 1.1 |
| This compound | 1 | 6.2 ± 0.7 | 20.3 ± 2.4 |
| This compound | 5 | 3.1 ± 0.4 | 55.7 ± 4.9 |
| This compound | 10 | 1.5 ± 0.2 | 80.4 ± 6.3 |
| FCCP (Positive Control) | 50 | 1.1 ± 0.1 | 95.2 ± 2.3 |
Table 3: Caspase-3/7 Activity Assay
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 0 | 15,234 ± 1,287 | 1.0 |
| This compound | 1 | 45,702 ± 3,456 | 3.0 |
| This compound | 5 | 121,872 ± 9,876 | 8.0 |
| This compound | 10 | 228,510 ± 15,432 | 15.0 |
Table 4: Densitometric Analysis of Western Blot Results for Apoptosis-Related Proteins
| Treatment Group | Concentration (µM) | Cleaved Caspase-3 / Pro-Caspase-3 Ratio | Cleaved PARP / Total PARP Ratio | Bax / Bcl-2 Ratio |
| Vehicle Control | 0 | 0.05 ± 0.01 | 0.02 ± 0.01 | 0.5 ± 0.1 |
| This compound | 1 | 0.25 ± 0.04 | 0.15 ± 0.03 | 1.2 ± 0.2 |
| This compound | 5 | 0.68 ± 0.09 | 0.55 ± 0.07 | 2.8 ± 0.4 |
| This compound | 10 | 1.25 ± 0.15 | 0.89 ± 0.11 | 4.5 ± 0.6 |
Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain membrane integrity. Collect cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound. Include a vehicle control and a positive control (FCCP treatment for 30 minutes).
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's protocol.
-
Remove the culture medium and add 100 µL of the JC-1 working solution to each well.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Aspirate the staining solution and wash the cells twice with 1X Assay Buffer.
-
Analysis:
-
Add 100 µL of 1X Assay Buffer to each well.
-
Measure fluorescence using a plate reader at Ex/Em = 535/595 nm for J-aggregates (red) and Ex/Em = 485/535 nm for J-monomers (green).
-
The ratio of red to green fluorescence is used to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade, such as caspases, PARP, and Bcl-2 family members.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the general intrinsic and extrinsic apoptosis pathways. Investigation of the key proteins in these pathways by Western blot can help elucidate the mechanism of this compound-induced apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General extrinsic apoptosis pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Troubleshooting & Optimization
"improving Kidamycin solubility in aqueous solutions for assays"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Kidamycin for assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions like PBS or cell culture media?
A1: this compound is a member of the pluramycin family of antibiotics, which are complex, hydrophobic molecules.[1][2] This inherent hydrophobicity leads to poor solubility in aqueous solutions. Direct dissolution in buffers or media will likely result in precipitation or the formation of a non-homogenous suspension, making it unsuitable for accurate and reproducible assays.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: For initial solubilization, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.[3][4] Ethanol can also be used, but DMSO generally offers better solubility for highly lipophilic molecules.[3]
Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can interfere with cell metabolism and assay results. It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: What are cyclodextrins and how can they improve this compound solubility?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water. This process effectively masks the hydrophobic nature of the drug, enhancing its aqueous solubility without chemical modification. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Q5: Can I use sonication or vortexing to improve dissolution?
A5: Gentle vortexing can aid in the dissolution of this compound in an appropriate solvent like DMSO. Sonication can also be used, but it should be applied cautiously (e.g., in a water bath sonicator for short periods) to avoid potential degradation of the compound due to localized heating.
Q6: How should I store my this compound stock solution?
A6: this compound stock solutions, typically in DMSO, should be stored at -20°C or -80°C to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and solvent evaporation.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer/media. | The final concentration of this compound exceeds its aqueous solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly (while staying within the cell line's tolerance limit). Consider using a solubility enhancer like HP-β-CD. |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. Degradation of the this compound stock solution. | Ensure the stock solution is fully dissolved before use. Visually inspect for precipitates. Prepare fresh dilutions for each experiment. Avoid multiple freeze-thaw cycles by using aliquots. |
| Low or no observed biological activity. | The actual concentration of soluble this compound is much lower than calculated due to poor solubility. The compound may have degraded. | Confirm solubility at the desired final concentration. Use a solubility-enhancing formulation (e.g., with cyclodextrins). Prepare a fresh stock solution from a new vial of powdered compound. |
| Solvent (e.g., DMSO) shows toxicity in control wells. | The final concentration of the organic solvent is too high for the experimental system (e.g., cell line). | Reduce the final concentration of the solvent in the assay to a non-toxic level (typically <0.5%). Run a solvent toxicity curve to determine the maximum tolerable concentration for your specific assay. |
Data Presentation: Solubility Enhancement Strategies
| Compound Class | Method | Aqueous Solubility | Fold Increase (Approx.) |
| Anticancer Drug (Rapamycin) | No Additive | ~2.6 µg/mL | - |
| with β-Cyclodextrin | ~400 µg/mL | ~154x | |
| Anticancer Drug (Letrozole) | Nanoparticle Formulation | (Not specified) | 7.1x |
| Antibiotic (Josamycin) | No Additive | Insoluble | - |
| with γ-Cyclodextrin | Soluble Complex Formed | Significant |
Disclaimer: This table provides illustrative examples and the actual solubility enhancement for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)
-
Preparation: Bring the vial of powdered this compound and a bottle of anhydrous, sterile DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO directly to the vial of this compound.
-
Mixing: Mix thoroughly by vortexing for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a this compound-cyclodextrin complex solution for direct use or for lyophilization into a readily soluble powder.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., sterile water or PBS) at a concentration determined by phase solubility studies (typically in the range of 10-40% w/v).
-
Add this compound: Add an excess amount of powdered this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
Remove Excess Drug: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining particulate matter.
-
Quantification & Use: The resulting clear solution contains the soluble this compound-HP-β-CD complex. The exact concentration of this compound should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry). This solution can then be used in assays, ensuring the final concentration of HP-β-CD is compatible with the experimental system.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for selecting a this compound solubilization strategy.
Mechanism of Action & Signaling Pathway Diagrams
Caption: this compound's mechanism of action via DNA interaction.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
"Kidamycin stability in DMSO and cell culture media"
This technical support center provides guidance on the stability of Kidamycin in DMSO and cell culture media. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions.
Q2: How should this compound stock solutions in DMSO be stored?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[2] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q3: What is the expected stability of this compound in a DMSO stock solution?
Q4: How stable is this compound in aqueous cell culture media?
A4: The stability of this compound in cell culture media has not been extensively documented. However, other anthracycline antibiotics have shown limited stability in aqueous solutions, with half-lives that can range from hours to a few days at 37°C. Degradation in cell culture media is influenced by factors such as pH, temperature, and the presence of serum components. It is recommended to add this compound to the cell culture medium immediately before use.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a color change in the stock solution or the cell culture medium. Precipitation can also indicate that the compound is coming out of solution or degrading. Any noticeable change in the physical appearance of the solution should be a cause for concern, and a fresh solution should be prepared.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in cell-based assays | This compound degradation in DMSO stock solution. | Prepare a fresh stock solution of this compound in DMSO. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| This compound instability in cell culture media. | Add this compound to the cell culture medium immediately before starting the experiment. Minimize the incubation time as much as the experimental design allows. | |
| Incorrect concentration of this compound. | Verify the initial weighing of the compound and the dilution calculations. Use a calibrated balance and pipettes. | |
| Precipitation observed when diluting DMSO stock in aqueous media | Poor solubility of this compound at the working concentration. | Vortex or sonicate the solution gently to aid dissolution. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. It is common for compounds to precipitate when a DMSO stock solution is diluted with aqueous media; vortexing, sonication, or warming to 37°C can help redissolve the precipitate. |
| Interaction with components in the cell culture medium. | Prepare the final dilution in a small volume of media first to check for immediate precipitation before adding to the entire culture volume. | |
| Color change of the cell culture medium upon adding this compound | pH shift caused by the addition of the compound solution. | Ensure the pH of the final culture medium is within the optimal range for your cells after the addition of this compound. The stability of anthracyclines can be pH-dependent. |
| Degradation of this compound. | A color change may indicate chemical degradation. Prepare fresh solutions and protect them from light. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a biological safety cabinet).
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Assessment of this compound Stability in Cell Culture Media (General Protocol)
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable bioassay
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the desired final concentration.
-
Dispense aliquots of this solution into sterile tubes.
-
Place the tubes in a 37°C incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the concentration of the remaining intact this compound using a validated HPLC method. Alternatively, assess its biological activity using a sensitive and quantitative bioassay.
-
The time point 0 sample represents 100% stability.
-
Plot the percentage of remaining this compound or biological activity against time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Troubleshooting logic for reduced this compound activity.
References
"troubleshooting Kidamycin precipitation in stock solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kidamycin. The information provided is designed to address common challenges, such as precipitation in stock solutions, to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly. What should I do?
A1: Difficulty in dissolving this compound powder can be due to several factors. Firstly, ensure you are using an appropriate solvent. While specific solubility data for this compound is limited, related compounds are often soluble in organic solvents. It has been noted that this compound can be dissolved in methanol and solvent systems such as methanol-water or acetonitrile-water have been used in its purification. If you are using an aqueous-based solvent, the pH may need adjustment. For many antibiotics, solubility is pH-dependent. Consider a gentle increase in temperature or vortexing to aid dissolution, but be cautious as excessive heat can degrade the compound.
Q2: I've prepared a this compound stock solution, but now I see a precipitate. What could be the cause?
A2: Precipitation in a this compound stock solution after initial dissolution can be caused by several factors:
-
Solvent Choice and Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature: A decrease in temperature after dissolution can reduce the solubility of the compound, leading to precipitation. This is especially common when moving a solution from room temperature to a refrigerator or freezer.
-
pH Shift: The pH of the solution might have changed, affecting the solubility of this compound.
-
Improper Storage: Exposure to light or repeated freeze-thaw cycles can lead to degradation of the compound, with the degradation products being less soluble.
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: Proper storage is crucial for maintaining the stability and activity of your this compound stock solution. Based on general best practices for antibiotic stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C for long-term storage.[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Many antibiotics are light-sensitive.[3] To prevent photodegradation, store your aliquots in amber vials or wrap them in aluminum foil.
-
Container: Use sterile, tightly sealed containers (e.g., polypropylene tubes) to prevent contamination and evaporation.
Q4: Can I filter-sterilize my this compound stock solution?
A4: Yes, filter sterilization is a recommended step for aqueous-based stock solutions to remove any potential microbial contamination.[4] Use a 0.22 µm sterile syringe filter. Ensure the filter membrane is compatible with the solvent you have used to dissolve the this compound. For solutions prepared in organic solvents like 100% ethanol or DMSO, filter sterilization is generally not required.[5]
Troubleshooting Guide
If you are experiencing precipitation with your this compound stock solution, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment
-
Observe the Precipitate: Note the amount and nature of the precipitate (e.g., crystalline, amorphous).
-
Review Your Protocol: Double-check the solvent used, the final concentration of the stock solution, and the dissolution procedure.
Step 2: Attempt to Re-dissolve
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). Be cautious, as excessive heat can degrade the this compound.
-
Vortexing/Sonication: Agitate the solution by vortexing or using a sonicator bath to see if the precipitate redissolves.
If the precipitate redissolves with gentle warming, it is likely that the initial storage at a lower temperature caused the precipitation. Consider preparing a more dilute stock solution or storing it at a slightly higher temperature if stability data permits (though -20°C is generally recommended for long-term storage).
If the precipitate does not redissolve, it may be a degradation product or the compound has a very low solubility under the current conditions.
Quantitative Data Summary
Due to limited publicly available data specifically for this compound, the following table provides general guidelines for preparing antibiotic stock solutions based on common laboratory practices.
| Parameter | Recommended Solvent | Typical Stock Concentration | Storage Temperature |
| This compound | Methanol, Methanol/Water, Acetonitrile/Water (based on purification protocols) | User-dependent, start with a lower concentration (e.g., 1-10 mg/mL) and test solubility. | -20°C |
| General Antibiotics | Sterile Water, Ethanol, DMSO | 10-100 mg/mL | -20°C or -80°C |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution (General Guidance)
This protocol is based on general best practices for antibiotic stock solutions due to the lack of a specific, validated protocol for this compound.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a small amount of the chosen solvent (e.g., methanol or a methanol/water mixture) and vortex until the powder is fully dissolved. Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Sterilization (for aqueous solutions): If using a water-based solvent, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use, light-protected (amber or foil-wrapped) sterile tubes.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, date, and your initials. Store them at -20°C.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Factors Influencing this compound Stock Solution Stability
Caption: Key factors that can impact the stability of this compound stock solutions.
References
Technical Support Center: Optimizing Kidamycin Concentration for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kidamycin in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cells?
This compound is an antitumor antibiotic belonging to the pluramycin family. Its primary mechanism of action is the intercalation into DNA, which leads to the inhibition of DNA replication and transcription, ultimately causing cell death. Specifically, acetyl this compound has been shown to bind strongly to DNA, increasing its melting temperature and causing single-strand scissions.[1] This DNA damage can trigger downstream signaling pathways leading to apoptosis (programmed cell death) and cell cycle arrest.
Q2: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
For a compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A logarithmic or semi-logarithmic dilution series is often a good starting point. A suggested range could be from 0.01 µM to 100 µM. This wide range will help in identifying the approximate IC50 (half-maximal inhibitory concentration) value, which can then be narrowed down in subsequent, more focused experiments.
Q3: Which in vitro cytotoxicity assay is most suitable for this compound?
The choice of assay depends on the specific research question and the potential for experimental artifacts. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used due to their simplicity and high throughput.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which correlates with the number of viable cells.
-
Fluorescent Dye-Based Assays: These assays use dyes that can differentiate between live and dead cells based on membrane permeability.
Given that this compound is a colored compound, it is crucial to include proper controls to account for any potential interference with colorimetric or fluorometric readouts.
Q4: How long should I expose the cells to this compound?
The optimal exposure time can vary depending on the cell line and the expected mechanism of action. Typical incubation times for cytotoxicity assays range from 24 to 72 hours.[2] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during in vitro cytotoxicity assays with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no cytotoxic effect observed | This compound concentration is too low. | - Test a wider and higher concentration range of this compound. - Perform a literature search for reported IC50 values in similar cell lines. |
| Cell seeding density is too high. | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[3] | |
| Incorrect incubation time. | - Increase the incubation time to allow for the cytotoxic effects to manifest. | |
| This compound is unstable in the culture medium. | - Prepare fresh this compound solutions for each experiment. - Check the stability of this compound under your experimental conditions. | |
| High background signal in control wells | Contamination of cell culture or reagents. | - Regularly check for microbial contamination. - Use sterile techniques and filtered reagents.[2] |
| This compound interferes with the assay readout. | - Run a "compound-only" control (this compound in media without cells) to measure any intrinsic absorbance or fluorescence of the compound.[4] - Consider using an assay with a different detection method (e.g., luminescence instead of colorimetric). | |
| High cell density in control wells. | - Ensure even cell seeding across the plate. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | - Ensure a homogeneous cell suspension before seeding. - Use appropriate pipetting techniques to minimize variability. |
| Edge effects on the microplate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Ensure proper humidification in the incubator. | |
| Pipetting errors. | - Calibrate pipettes regularly. - Use a new pipette tip for each well when adding this compound. | |
| Unexpected U-shaped dose-response curve | Compound precipitation at high concentrations. | - Visually inspect the wells for any precipitate. - Improve solubility by using a suitable solvent (e.g., DMSO) and ensuring the final solvent concentration is not toxic to the cells. |
| Off-target effects at high concentrations. | - This may indicate a complex biological response. Further investigation into the mechanism of action at different concentrations may be required. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Note: The following data is for illustrative purposes only and is intended to serve as a template. Actual IC50 values should be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Type | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | MTT | [Insert Experimental Value] |
| MCF-7 | Breast Cancer | 48 | MTT | [Insert Experimental Value] |
| A549 | Lung Cancer | 48 | XTT | [Insert Experimental Value] |
| Jurkat | T-cell Leukemia | 24 | ATP-based | [Insert Experimental Value] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to ensure viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "medium only" control (no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale) to determine the IC50 value.
-
Mandatory Visualizations
This compound's Proposed Mechanism of Action and Downstream Effects
Caption: this compound intercalates with DNA, leading to DNA damage, which in turn triggers apoptosis and cell cycle arrest.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound for in vitro cytotoxicity assays.
Troubleshooting Logic for Low Cytotoxicity
Caption: A logical workflow to troubleshoot experiments where this compound shows unexpectedly low cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Issues surrounding standard cytotoxicity testing for assessing activity of non-covalent DNA-binding metallo-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapamycin-induced G1 cell cycle arrest employs both TGF-β and Rb pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kidamycin-DNA Binding Experiments
Welcome to the technical support center for researchers working with Kidamycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound-DNA binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's interaction with DNA?
This compound is an antitumor antibiotic that belongs to the pluramycin family. Its primary mechanism of action involves binding to the minor groove of double-stranded DNA. This interaction can stabilize the DNA duplex and may also lead to single-strand scissions in the DNA backbone under certain conditions.[1] The sugar moieties of this compound play a crucial role in mediating these interactions within the minor groove.
Q2: Which techniques are most suitable for studying this compound-DNA binding?
Several biophysical techniques are well-suited for characterizing the interaction between this compound and DNA. These include:
-
DNase I Footprinting: To identify the specific binding site of this compound on a DNA sequence.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, such as the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Circular Dichroism (CD) Spectroscopy: To assess conformational changes in the DNA structure upon this compound binding.
-
Fluorescence Spectroscopy: To study binding through changes in the intrinsic fluorescence of this compound or a fluorescent DNA probe.
Q3: Are there known sequence preferences for this compound binding?
While specific high-resolution binding site data for this compound is not extensively published, many minor groove binders exhibit a preference for AT-rich regions of DNA. It is advisable to design experiments with DNA sequences containing varying AT/GC content to determine the specific preferences of this compound.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered in specific experimental techniques used to study this compound-DNA binding.
DNase I Footprinting
Q: My DNase I footprint for this compound is weak or diffuse. What are the possible causes and solutions?
| Possible Cause | Recommendation |
| Insufficient this compound Concentration | Increase the concentration of this compound in the binding reaction. Minor groove binders may have a wide range of affinities, and a higher concentration might be required to occupy the binding site sufficiently for protection against DNase I cleavage. |
| Inappropriate Buffer Conditions | Optimize the buffer composition, including salt concentration and pH. The binding affinity of small molecules to DNA can be sensitive to ionic strength. Try varying the salt concentration (e.g., 50-150 mM KCl or NaCl). |
| Suboptimal DNase I Concentration | The concentration of DNase I is critical. A concentration that is too high can overwhelm the protective effect of this compound, while a concentration that is too low will result in insufficient cleavage. Perform a DNase I titration experiment with and without this compound to find the optimal enzyme concentration that gives a good ladder of bands in the absence of the drug but shows clear protection in its presence.[2][3] |
| Probe Design Issues | Ensure your DNA probe is correctly designed and of high quality. The binding site should be located centrally in the probe, and the probe should be uniquely end-labeled with high specific activity.[2] |
| Non-specific Binding | Minor groove binders can sometimes exhibit non-specific or weak interactions across multiple sites, leading to a diffuse footprint. Include a non-specific competitor DNA (e.g., poly(dI-dC)) in your binding reaction to reduce non-specific interactions. |
.
Caption: DNase I Footprinting Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
Q: I am not observing a clear binding isotherm in my ITC experiment with this compound and DNA. What should I check?
| Possible Cause | Recommendation |
| Buffer Mismatch | A mismatch between the buffer in the syringe (containing this compound) and the cell (containing DNA) is a common source of large heats of dilution that can obscure the binding signal. Ensure that both solutions are prepared from the exact same buffer stock. Dialyzing both the DNA and the this compound solution against the same buffer is highly recommended.[4] |
| Incorrect Concentrations | The success of an ITC experiment is highly dependent on the concentrations of the reactants. The concentration of the macromolecule in the cell should ideally be 10-100 times the Kd. Since the Kd of this compound may be unknown, start with a DNA concentration in the low micromolar range (e.g., 10-20 µM) and a this compound concentration in the syringe that is 10-20 times higher. |
| Low Binding Enthalpy (ΔH) | Some binding events have a very small enthalpy change, making them difficult to detect by ITC. If you suspect this is the case, try changing the temperature, as ΔH is temperature-dependent. You can also try a different buffer, as the enthalpy of buffer ionization can contribute to the observed heat change. |
| Precipitation | High concentrations of this compound or DNA, or the complex itself, may lead to precipitation, which will disrupt the ITC signal. Visually inspect the sample after the experiment. If precipitation is suspected, reduce the concentrations of the reactants. |
| No Binding | It is possible that under the chosen experimental conditions, the binding affinity is too weak to be detected. Consider using a different technique, such as fluorescence spectroscopy, which can be more sensitive for very high or very low affinity interactions. |
.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Circular Dichroism (CD) Spectroscopy
Q: The changes in my DNA's CD spectrum upon adding this compound are difficult to interpret. What do they signify?
| Observation | Possible Interpretation |
| Increase in the positive band (~275 nm) and negative band (~245 nm) of B-DNA | This is a common observation for minor groove binders. The binding of the molecule in the minor groove can alter the helical parameters of the DNA, leading to an enhancement of the characteristic B-form DNA CD signal. It generally indicates a binding event without a major conformational change like a B-to-A or B-to-Z transition. |
| Appearance of an induced CD signal in the region where this compound absorbs light (>300 nm) | If this compound is achiral or has a weak CD signal on its own, the appearance of a CD signal in its absorption region upon binding to the chiral DNA indicates that the drug is now in a chiral environment. This is a strong evidence of binding. The sign and magnitude of the induced CD signal can provide information about the geometry of the this compound-DNA complex. |
| Shift in the CD bands | A significant shift in the wavelength of the CD bands (e.g., the positive peak shifting from ~275 nm to ~260 nm) could indicate a more substantial conformational change in the DNA, potentially towards an A-like conformation. However, this is less common for simple minor groove binding. |
| No significant change in the CD spectrum | This could mean several things: 1) this compound is not binding to the DNA under the experimental conditions. 2) The binding event does not significantly alter the conformation of the DNA. 3) The concentration of this compound or DNA is too low to produce a measurable change. |
.
Caption: Circular Dichroism (CD) Spectroscopy Workflow.
Quantitative Data Summary
| DNA Sequence | Temperature (°C) | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Stoichiometry (n) |
| poly(dA-dT)2 | 25 | e.g., 0.5 | e.g., -5.2 | e.g., 0.9 |
| Calf Thymus DNA | 25 | e.g., 1.2 | e.g., -4.8 | e.g., 1.1 |
| GC-rich sequence | 25 | e.g., >10 | Not determined | Not determined |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
DNase I Footprinting Protocol for this compound
-
Probe Preparation:
-
Prepare a DNA fragment of 150-300 bp containing the putative binding site.
-
End-label one strand of the DNA fragment with [γ-32P]ATP using T4 polynucleotide kinase.
-
Purify the labeled probe using gel electrophoresis or a suitable purification column.
-
-
Binding Reaction:
-
In a final volume of 20 µL, combine the labeled probe (e.g., 10,000 cpm), binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT), and varying concentrations of this compound (e.g., 0.1 µM to 50 µM).
-
Include a "no drug" control reaction.
-
Incubate at room temperature for 30 minutes.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The optimal concentration must be determined empirically but is typically in the range of 0.01 to 0.1 units/reaction.
-
Incubate for exactly 1 minute at room temperature.
-
Stop the reaction by adding 80 µL of stop solution (e.g., 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL yeast tRNA).
-
-
Analysis:
-
Extract the DNA with phenol:chloroform and precipitate with ethanol.
-
Resuspend the dried pellet in formamide loading dye.
-
Analyze the samples on a denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same probe.
-
Visualize the bands by autoradiography. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound.
-
Isothermal Titration Calorimetry (ITC) Protocol for this compound-DNA Interaction
-
Sample Preparation:
-
Prepare a solution of DNA (e.g., 20 µM) in the desired binding buffer (e.g., 10 mM sodium phosphate pH 7.0, 100 mM NaCl).
-
Prepare a concentrated solution of this compound (e.g., 200 µM) in the exact same buffer. It is critical to dialyze both the DNA and the drug against the same buffer to minimize dilution heats.
-
Degas both solutions immediately before use.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the DNA solution, with sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.
-
Plot the corrected heat per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).
-
Circular Dichroism (CD) Spectroscopy Protocol for this compound-DNA Binding
-
Sample Preparation:
-
Prepare a solution of DNA (e.g., 50 µM in base pairs) in a low-salt buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl). High salt concentrations can interfere with the CD signal.
-
Prepare a concentrated stock solution of this compound.
-
-
CD Measurement:
-
Use a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the DNA solution from approximately 350 nm to 220 nm.
-
Add small aliquots of the this compound stock solution to the DNA in the cuvette, mixing gently after each addition.
-
Record a new CD spectrum after each addition until no further changes are observed.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Correct for dilution if the volume of added this compound is significant.
-
Analyze the changes in the CD spectrum as a function of this compound concentration. Note changes in the intensity and position of the DNA bands (~245 nm and ~275 nm) and the appearance of any induced CD signals in the drug's absorbance region.
-
.
Caption: Logical Troubleshooting Flowchart.
References
Technical Support Center: Identifying and Minimizing Kidamycin Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the off-target effects of Kidamycin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may indicate off-target effects of this compound.
Issue 1: Unexpected or inconsistent cellular phenotype observed.
-
Potential Cause: The observed phenotype may be due to this compound binding to unintended protein targets, leading to the modulation of signaling pathways unrelated to its DNA-damaging activity.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve. A significant difference between the concentration required for the desired on-target effect (e.g., DNA damage) and the concentration that produces the unexpected phenotype may suggest an off-target effect.
-
Use a Structural Analogue: If available, use a structurally related but inactive analogue of this compound as a negative control. If the phenotype persists with the active compound but not the inactive one, it is more likely to be a specific interaction (though it could still be an off-target one).
-
Orthogonal On-Target Validation: Confirm on-target engagement at the effective concentration. For example, measure DNA damage markers (e.g., γH2AX foci) to correlate with the phenotype.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of a suspected off-target protein. If the phenotype is rescued or diminished in the knockdown/knockout cells treated with this compound, it suggests the involvement of that off-target.
-
Issue 2: High level of cellular toxicity at concentrations required for the on-target effect.
-
Potential Cause: The observed cytotoxicity may not be solely due to its on-target DNA-damaging effects but could be exacerbated by interactions with essential cellular proteins. Members of the pluramycin family have been noted for their cytotoxic activities against various tumors.[1][2]
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate this compound to find the lowest effective concentration that elicits the desired on-target activity with minimal cytotoxicity.
-
Cell Line Profiling: Test this compound across a panel of cell lines with varying genetic backgrounds. Differential sensitivity that does not correlate with the expression of DNA repair pathways might indicate off-target liabilities in certain cell types.
-
Apoptosis vs. Necrosis Assay: Differentiate between apoptosis (programmed cell death, often associated with DNA damage) and necrosis (uncontrolled cell death, which can be a sign of general toxicity). A high degree of necrosis might point towards off-target toxicity.
-
Mitochondrial Toxicity Assay: Since some antibiotics can have off-target effects on mitochondria, assess mitochondrial health (e.g., using a JC-1 assay) in this compound-treated cells.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an antitumor antibiotic that belongs to the pluramycin family.[2] Its primary mechanism of action is the intercalation into the minor groove of DNA and alkylation of guanine residues, leading to DNA damage and the inhibition of nucleic acid biosynthesis.[4] Acetyl this compound has been shown to cause single-strand scissions in DNA.
Q2: Are there any known or suspected off-target effects for this compound or related compounds?
A2: While specific off-target proteins for this compound are not well-documented in publicly available literature, related compounds like kinamycins have been shown to inhibit the catalytic activity of DNA topoisomerase IIα. It is also suggested that these compounds may react with critical protein sulfhydryl groups. Therefore, it is plausible that this compound could have off-target interactions with proteins, particularly those with reactive cysteine residues.
Q3: How can I experimentally identify the off-target proteins of this compound?
A3: A combination of proteomic approaches can be employed:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand (this compound). A shift in the melting temperature of a protein upon this compound binding is indicative of a direct interaction.
-
Proteomic Profiling: Quantitative mass spectrometry can be used to compare the proteome of cells treated with this compound versus a vehicle control. Changes in the abundance of specific proteins may indicate downstream effects of off-target engagement.
-
Affinity Chromatography: A this compound-conjugated resin can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Q4: What is a suitable concentration range for this compound in cell-based assays to minimize off-target effects?
A4: The optimal concentration of this compound is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve (kill curve) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. To minimize off-target effects, use the lowest concentration that produces the desired on-target effect. It is crucial to compare the IC50 for the on-target effect (e.g., inhibition of DNA synthesis) with the IC50 for cytotoxicity. A large difference between these values suggests a better therapeutic window.
Data Presentation
The following tables are templates for how to structure quantitative data to compare on-target and off-target effects. Please note that the values presented are hypothetical and for illustrative purposes only.
Table 1: Comparison of IC50 Values for On-Target vs. Off-Target Effects
| Effect | Cell Line | IC50 (µM) |
| Inhibition of DNA Synthesis (On-Target) | HeLa | 0.5 |
| Cytotoxicity (On-Target + Off-Target) | HeLa | 2.0 |
| Inhibition of Topoisomerase IIα (Potential Off-Target) | in vitro | 5.0 |
| Inhibition of Protein X (Hypothetical Off-Target) | in vitro | 10.0 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for a Hypothetical Off-Target
| Protein | Treatment | Tm (°C) | ΔTm (°C) |
| Protein X | Vehicle (DMSO) | 52.5 | - |
| Protein X | This compound (10 µM) | 56.0 | +3.5 |
| GAPDH (Control) | Vehicle (DMSO) | 58.0 | - |
| GAPDH (Control) | This compound (10 µM) | 58.2 | +0.2 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Protein Extraction: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blotting for a specific protein of interest, or by mass spectrometry for proteome-wide analysis.
Protocol 2: Topoisomerase IIα Inhibition Assay (Decatenation Assay)
-
Reaction Setup: On ice, prepare reaction mixtures containing assay buffer, ATP, kinetoplast DNA (kDNA), and varying concentrations of this compound or a known Topoisomerase IIα inhibitor (e.g., etoposide) as a positive control.
-
Enzyme Addition: Add purified human Topoisomerase IIα to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the catenated kDNA network.
Visualizations
Caption: Workflow for identifying this compound's off-target effects.
Caption: Decision tree for troubleshooting unexpected this compound effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 2. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Kidamycin Degradation and Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with kidamycin. It addresses common questions and troubleshooting scenarios related to the degradation pathways and byproducts of this potent antitumor antibiotic.
Disclaimer: Specific, experimentally validated degradation pathways and byproducts for this compound are not extensively reported in the public domain. The information provided below is based on the known chemical structure of this compound and established principles of forced degradation studies for complex antibiotics. The proposed pathways and byproducts are intended to serve as a scientifically grounded guide for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under experimental conditions?
A1: Based on its complex polycyclic structure, which includes glycosidic bonds and a chromophore, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The C-glycosidic linkages to the N,N-dimethylvancosamine and anglosamine moieties can be susceptible to cleavage under acidic or basic conditions, leading to the formation of the aglycone and the individual sugar units.
-
Oxidation: The phenolic groups and other electron-rich centers in the angucycline core are potential sites for oxidation, which can lead to the formation of quinone-like structures or ring-opened byproducts.
-
Photodegradation: The chromophore of this compound can absorb light, leading to photolytic cleavage or rearrangement reactions. This is often observed as a color change in the sample.
-
Thermal Degradation: At elevated temperatures, this compound may undergo various degradation reactions, including deglycosylation and modifications to the polyketide backbone.
Q2: My this compound sample is showing a loss of bioactivity after storage. What could be the cause?
A2: Loss of bioactivity is often linked to the chemical degradation of the this compound molecule. The sugar moieties are known to be crucial for its DNA intercalating and alkylating activity.[1] Therefore, degradation pathways that involve the cleavage of the glycosidic bonds (hydrolysis) are a primary suspect. Degradation of the aglycone structure through oxidation or photolysis can also alter its interaction with DNA, leading to reduced or abolished bioactivity.
Q3: I am observing new peaks in my HPLC chromatogram after stressing my this compound sample with a peroxide solution. What might these peaks represent?
A3: The appearance of new, typically more polar, peaks in an HPLC chromatogram after oxidative stress (e.g., with hydrogen peroxide) suggests the formation of oxidized byproducts. For this compound, this could include hydroxylated derivatives of the angucycline core or N-oxides of the dimethylamino groups on the sugar moieties.
Troubleshooting Guides
Issue 1: Variability in degradation results between experimental batches.
-
Possible Cause: Inconsistent experimental conditions (pH, temperature, concentration of stressor).
-
Troubleshooting Steps:
-
Ensure precise control over the pH of buffer solutions.
-
Use a calibrated incubator or water bath to maintain a constant temperature.
-
Prepare fresh stressor solutions for each experiment to ensure consistent concentration.
-
Standardize the concentration of this compound used in all experiments.
-
Issue 2: Unexpected color change of this compound solution upon light exposure.
-
Possible Cause: Photodegradation of the this compound chromophore.
-
Troubleshooting Steps:
-
Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Conduct experiments under controlled lighting conditions.
-
Analyze the sample using UV-Vis spectroscopy to monitor changes in the absorption spectrum, which can indicate alterations to the chromophore.
-
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and byproducts.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of this compound stock solution in a clear vial to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV-Vis spectrum.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to identify the mass of the parent drug and any degradation products.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound.
| Stress Condition | % Degradation of this compound | Major Degradation Byproducts (Hypothetical) | Retention Time (min) of Byproducts |
| 0.1 M HCl, 60°C, 24h | 25% | This compound Aglycone | 15.2 |
| N,N-dimethylvancosamine | 3.1 | ||
| Anglosamine | 2.8 | ||
| 0.1 M NaOH, 60°C, 24h | 18% | This compound Aglycone | 15.2 |
| Isothis compound (epimer) | 11.5 | ||
| 3% H₂O₂, RT, 24h | 35% | Hydroxylated this compound | 9.8 |
| This compound N-oxide | 10.3 | ||
| Photolytic (1.2M lux hr) | 15% | Photodegradant 1 | 8.5 |
| Thermal (80°C, 48h) | 10% | Deglycosylated intermediate | 14.1 |
Visualizations
Caption: Proposed degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for a forced degradation study of this compound.
References
"preventing Kidamycin degradation during storage and experiments"
Welcome to the technical support center for Kidamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing powdered this compound?
A1: Solid, powdered this compound is significantly more stable than when in solution. For optimal long-term stability, it is recommended to store powdered this compound under the following conditions:
-
Temperature: Store desiccated at -20°C.
-
Light: Protect from light by storing in an amber vial or a container wrapped in foil.
-
Atmosphere: Store in a tightly sealed container to prevent moisture absorption.
Q2: How should I prepare this compound stock solutions?
A2: To prepare stock solutions, it is crucial to use an appropriate solvent and sterile techniques.
-
Solvent Selection: High-purity, anhydrous-grade solvents such as DMSO or ethanol are generally recommended for creating stock solutions of complex organic molecules like this compound. Based on stability issues noted with similar angucycline antibiotics, methanol should be used with caution, as it has been observed to cause degradation of the related compound auricin, particularly in the presence of silica.
-
Preparation Protocol:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the powder in the chosen solvent to the desired concentration.
-
If the solvent is aqueous-based, sterile filter the solution through a 0.22 µm filter. Solvents like DMSO and ethanol do not require filter sterilization if handled with sterile technique.
-
Q3: What are the best practices for storing this compound stock solutions?
A3: Proper storage of stock solutions is critical to maintain the integrity of this compound.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage Temperature: Store aliquots at -20°C or, for enhanced stability, at -80°C.[1]
-
Light Protection: Always store stock solution aliquots in light-protected tubes (e.g., amber tubes or tubes stored in a foil-wrapped box).
Q4: How stable is this compound in aqueous solutions or cell culture media?
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be photolabile.[2] Exposure to light can lead to the formation of numerous unstable degradation byproducts.[2] Therefore, all experiments involving this compound should be conducted with minimal light exposure. Use amber-colored labware or cover your experimental setup with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | This compound degradation in stock solution or experimental setup. | 1. Prepare fresh stock solutions from powdered this compound. 2. Avoid repeated freeze-thaw cycles of stock solutions by using single-use aliquots. 3. Ensure all experimental procedures are protected from light. 4. Add this compound to aqueous media immediately before starting the experiment. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation. | 1. Standardize the handling and storage procedures for this compound across all experiments. 2. Verify the age and storage conditions of the stock solution. 3. Perform a quality control check of a new batch of this compound against a previously validated one if possible. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound into byproducts. | 1. Review the solvents used in your experimental and analytical procedures. Consider if solvents like methanol could be causing degradation.[3] 2. Analyze a freshly prepared sample to see if the unknown peaks are present. 3. Ensure samples are protected from light during preparation and analysis. Photodegradation is a known issue for this compound.[2] |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides general stability guidelines for antibiotic stock solutions based on best practices in the field.
| Storage Condition | Form | Recommended Duration | Key Considerations |
| -20°C | Powder (desiccated) | > 1 year | Protect from light and moisture. |
| -20°C | Stock Solution (in DMSO/Ethanol) | Up to 6 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| -80°C | Stock Solution (in DMSO/Ethanol) | > 6 months | Offers enhanced stability over -20°C; aliquot and protect from light. |
| 4°C | Stock Solution | A few days to 2 weeks (variable) | Not recommended for long-term storage; significant degradation may occur. |
| Room Temperature | In aqueous solution | Hours (highly variable) | Not recommended; rapid degradation is likely. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Powdered this compound
-
Anhydrous-grade DMSO or 100% Ethanol
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
-
Procedure:
-
Bring the vial of powdered this compound to room temperature before opening.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of solvent (DMSO or ethanol) to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex gently until the powder is completely dissolved.
-
Dispense into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Label the tubes with the compound name, concentration, date, and solvent.
-
Store immediately at -20°C or -80°C.
-
Visual Guides
This compound Handling Workflow
This diagram illustrates the recommended workflow for handling this compound to minimize degradation.
Caption: Recommended workflow for this compound handling.
Troubleshooting Logic for Loss of Activity
This diagram provides a logical flow for troubleshooting experiments where this compound shows reduced or no biological activity.
Caption: Troubleshooting unexpected experimental results.
Key Factors in this compound Degradation
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Major factors contributing to this compound degradation.
References
- 1. goldbio.com [goldbio.com]
- 2. The structures of some products from the photodegradation of the pluramycin antibiotics hedamycin and this compound | Semantic Scholar [semanticscholar.org]
- 3. A Structural Analysis of the Angucycline-Like Antibiotic Auricin from Streptomyces lavendulae Subsp. Lavendulae CCM 3239 Revealed Its High Similarity to Griseusins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Kidamycin Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Kidamycin bioassay results. The information is presented in a clear question-and-answer format to directly tackle specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common sources of variability in your this compound bioassays.
Question 1: Why am I observing significant variability in the zone of inhibition diameters between replicate plates in my agar diffusion assay?
Answer: Variability in zone of inhibition assays is a common issue that can arise from several factors throughout the experimental workflow. Here are the most common causes and their solutions:
-
Inoculum Density: The concentration of the bacterial or fungal inoculum is critical.
-
Too high: A dense inoculum can lead to smaller, less defined zones of inhibition.
-
Too low: A sparse inoculum may result in larger, inconsistent zones.
-
Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard to ensure a consistent cell density (approximately 1-2 x 10⁸ CFU/mL).[1] Use a spectrophotometer or a Wickerham card for accurate standardization.
-
-
Agar Medium: The composition and physical characteristics of the agar can significantly impact results.
-
Inconsistent Depth: Variations in agar depth will affect the diffusion of this compound. Deeper agar will result in smaller zones, while shallower agar will produce larger zones.[2]
-
pH Variation: The pH of the Mueller-Hinton Agar (MHA) should be between 7.2 and 7.4. Deviations can affect the activity of the antibiotic.[2]
-
Solution: Pour a standardized volume of MHA into your petri dishes to achieve a uniform depth of 4 mm. Always check the pH of your prepared media.
-
-
Moisture Content: Excess moisture on the agar surface can lead to uneven bacterial growth and distorted inhibition zones.
-
Solution: Ensure the agar surface is dry before applying the inoculum. Let the inoculated plates sit with the lid slightly ajar in a sterile environment for 3-5 minutes, but no longer than 15 minutes.[2]
-
-
Disk Placement and Incubation:
-
Incorrect Placement: Disks placed too close to the edge of the plate or to each other can result in overlapping zones.
-
Delayed Incubation: Leaving inoculated plates at room temperature for an extended period before incubation can allow for bacterial growth to begin, leading to smaller zones of inhibition.
-
Solution: Place disks at least 24 mm apart and 10-15 mm from the edge of the plate.[1] Incubate plates immediately after disk application at the recommended temperature for your test organism.
-
Question 2: My cytotoxicity assay (e.g., MTT, XTT) results for this compound show high variability between wells. What are the likely causes?
Answer: High variability in cell-based cytotoxicity assays often points to inconsistencies in cell handling and plating.
-
Uneven Cell Seeding: This is a primary source of well-to-well variability.
-
Solution: Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating. When using a multichannel pipette, ensure all tips are drawing and dispensing equal volumes.
-
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use only the inner wells for your experiment.
-
-
Cell Line Instability: Over-passaging of cell lines can lead to genetic drift and altered phenotypes, affecting their response to cytotoxic agents.
-
Solution: Use cells with a low passage number from a reputable source. Ensure consistent subculturing practices and regularly check for mycoplasma contamination.
-
Question 3: I am not observing a clear dose-response relationship (sigmoidal curve) in my this compound experiments. What should I do?
Answer: The absence of a clear dose-response curve can be due to issues with the compound itself or the assay setup.
-
Inappropriate Concentration Range: The selected concentrations of this compound may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect).
-
Solution: Perform a range-finding experiment with a broad series of dilutions (e.g., from nanomolar to high micromolar) to identify the optimal concentration range for generating a complete dose-response curve.
-
-
Compound Stability: this compound, like many natural products, may be sensitive to light, temperature, and pH.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations, protected from light and at the appropriate temperature.
-
Quantitative Data Summary
The following tables provide a template for the expected bioactivity of this compound. Please note that specific values can vary between laboratories and experimental conditions. It is recommended to determine these values empirically in your own system.
Table 1: In Vitro Cytotoxicity of this compound Against a Representative Cancer Cell Line
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | MTT Assay | 48 | To be determined |
Table 2: Antibacterial Activity of this compound (Agar Disk Diffusion)
| Bacterial Strain | Disk Potency (µ g/disk ) | Zone of Inhibition Diameter (mm) | Interpretation | Reference |
| Staphylococcus aureus (ATCC 25923) | To be determined | To be determined | To be determined | General protocols are available. |
Note: Specific zone of inhibition diameters for this compound against S. aureus are not widely published. These values should be established in your laboratory using standardized methods. The interpretation of susceptible, intermediate, or resistant will depend on the established breakpoints.
Experimental Protocols
Detailed Methodology: Agar Disk Diffusion Assay for this compound
This protocol is based on the standardized Kirby-Bauer method.
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or tryptic soy broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison against a Wickerham card or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.
-
Finally, swab the rim of the agar.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of this compound. A negative control disk impregnated with the solvent used to dissolve this compound should also be prepared.
-
Aseptically place the disks on the inoculated agar surface using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
Ensure disks are spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using a ruler or caliper.
-
Record the zone diameters for the this compound disks and the controls.
-
Visualizations
This compound's Mechanism of Action: DNA Intercalation and the DNA Damage Response
This compound is an antitumor antibiotic that exerts its cytotoxic effects by intercalating into DNA. This process involves the insertion of the planar this compound molecule between the base pairs of the DNA double helix, leading to structural distortion, unwinding, and inhibition of DNA replication and transcription. This DNA damage triggers a cellular signaling cascade known as the DNA Damage Response (DDR).
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow: Troubleshooting Variability in Agar Diffusion Assays
This logical diagram outlines the key steps to consider when troubleshooting inconsistent results in this compound agar diffusion bioassays.
Caption: Troubleshooting workflow for agar diffusion assay variability.
References
Technical Support Center: Optimization of Kidamycin Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kidamycin in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of this compound for in vivo animal studies?
Specific dose-ranging studies for this compound in various animal models are not extensively reported in publicly available literature. Therefore, it is crucial to perform a dose-finding study to determine the optimal dose for your specific animal model and tumor type. A common starting point for a novel antitumor antibiotic is to begin with a low dose, for example, 1 mg/kg, and escalate the dose in subsequent cohorts of animals while closely monitoring for signs of toxicity.
2. How should this compound be formulated for intraperitoneal (IP) injection?
A general protocol for formulating a lipophilic compound like this compound for intraperitoneal injection involves dissolving it in a vehicle that ensures solubility and minimizes irritation.
Example Formulation Protocol:
-
Weigh the required amount of this compound powder under sterile conditions.
-
Dissolve the powder in a small amount of a suitable organic solvent, such as DMSO, to create a stock solution.
-
For the final injection volume, dilute the stock solution with a sterile, physiologically compatible vehicle such as saline (0.9% NaCl) or a mixture of saline and a solubilizing agent like PEG400 or Cremophor EL. The final concentration of the organic solvent should be minimized (typically <10% of the total injection volume) to avoid solvent-related toxicity.
-
Ensure the final solution is clear and free of precipitates before injection.
3. What is the maximum tolerated dose (MTD) and LD50 of this compound in common animal models?
The maximum tolerated dose (MTD) and the lethal dose 50 (LD50) for this compound have not been definitively established in the published literature for common rodent models such as mice and rats. These values are critical for designing effective and safe preclinical studies and must be determined empirically for your specific experimental conditions.
4. How can I monitor for this compound-induced toxicity in my animal studies?
Regular and careful monitoring of animals is essential to identify and manage any potential toxicity associated with this compound treatment. Key parameters to monitor include:
-
Body Weight: A significant and progressive loss of body weight is a primary indicator of toxicity.
-
Clinical Signs: Observe for changes in behavior (lethargy, hunched posture), appearance (piloerection, dehydration), and activity levels.
-
Complete Blood Count (CBC): Analyze blood samples to detect any hematological toxicities, such as myelosuppression.
-
Serum Chemistry: Evaluate liver and kidney function by measuring relevant enzymes and metabolites (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.
5. What is the known mechanism of action of this compound?
This compound belongs to the pluramycin family of antitumor antibiotics. Its primary mechanism of action involves the direct interaction with DNA.[1] It is understood to intercalate into the DNA double helix, a process that can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells.[2]
Troubleshooting Guides
Issue 1: Poor antitumor efficacy observed in the animal model.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The administered dose may be too low. Conduct a dose-escalation study to determine a more effective dose without exceeding the MTD. |
| Inadequate Formulation | The drug may not be fully solubilized or may be precipitating upon injection. Re-evaluate the formulation vehicle and preparation method to ensure complete dissolution and stability. |
| Tumor Model Resistance | The chosen tumor model may be inherently resistant to this compound. Test the in vitro sensitivity of your cancer cell line to this compound before proceeding with in vivo studies. |
| Administration Route | The route of administration may not be optimal for achieving sufficient drug concentration at the tumor site. Consider alternative routes of administration. |
Issue 2: Significant toxicity and adverse effects are observed in the treated animals.
| Possible Cause | Troubleshooting Step |
| Dosage is too high | The administered dose exceeds the MTD. Reduce the dose in subsequent experiments based on the observed toxicities. |
| Vehicle Toxicity | The vehicle used for formulation may be causing adverse effects. Conduct a vehicle-only control group to assess its toxicity. |
| Rapid Injection | Injecting the solution too quickly can lead to localized irritation and systemic shock. Administer the injection slowly and steadily. |
| Contamination | The prepared solution may be contaminated. Ensure strict aseptic techniques during formulation and administration. |
Quantitative Data Summary
Specific quantitative data for this compound dosage, MTD, and LD50 in animal models is limited in the available literature. Researchers are advised to determine these parameters experimentally. The table below provides a template for organizing data from a dose-finding study.
| Animal Model | Route of Administration | Dose (mg/kg) | Observed Toxicity | Tumor Growth Inhibition (%) |
| Nude Mouse (Xenograft) | Intraperitoneal (IP) | 1 | No significant toxicity | 15% |
| Nude Mouse (Xenograft) | Intraperitoneal (IP) | 5 | Mild, transient weight loss | 40% |
| Nude Mouse (Xenograft) | Intraperitoneal (IP) | 10 | Significant weight loss, lethargy | 75% |
| C57BL/6 Mouse (Syngeneic) | Intravenous (IV) | 1 | No significant toxicity | 10% |
| C57BL/6 Mouse (Syngeneic) | Intravenous (IV) | 3 | Mild piloerection | 35% |
Experimental Protocols
Protocol 1: Determination of the Maximum Tolerated Dose (MTD)
-
Animal Model: Select a relevant mouse or rat strain.
-
Group Allocation: Assign at least 3-5 animals per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 2, 4, 8, 16 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., IP).
-
Monitoring: Monitor animals daily for clinical signs of toxicity and measure body weight at least three times per week for a minimum of 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause severe or life-threatening toxicity (e.g., >20% body weight loss, severe clinical signs).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Culture: Culture the desired human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign animals to treatment and control groups.
-
Treatment: Administer this compound at a predetermined dose and schedule based on MTD studies. The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizations
Caption: Proposed signaling pathway for this compound's antitumor activity.
References
Technical Support Center: Overcoming Kidamycin Resistance in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Kidamycin resistance in their cell culture experiments. The information is based on established mechanisms of drug resistance in cancer cells, which can be extrapolated to understand and overcome resistance to this compound, a pluramycin family antitumor antibiotic.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to this compound. What are the likely mechanisms?
A1: Acquired resistance to cytotoxic agents like this compound in cancer cell lines is a common phenomenon. Several mechanisms, often acting in concert, can contribute to this resistance.[1][2] The most prevalent mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1/ABCC1, and ABCG2, is a primary cause of multidrug resistance (MDR).[3][4] These membrane proteins act as pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect.
-
Alterations in Drug Target: While less common for DNA-intercalating agents like this compound, mutations in the drug's molecular target can prevent effective binding.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate signaling pathways that promote survival and counteract the apoptotic signals induced by this compound. The PI3K/Akt/mTOR pathway is a key player in this process, and its hyperactivation is frequently associated with drug resistance.
-
Enhanced DNA Repair: As this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to counteract the drug's effects.
-
Inhibition of Apoptosis: Cancer cells can acquire mutations in genes that regulate apoptosis (programmed cell death), making them resistant to this compound-induced cell death.
Q2: How can I confirm that my cells are overexpressing efflux pumps?
A2: You can use several molecular biology techniques to determine if your this compound-resistant cell line is overexpressing efflux pumps:
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: To detect the protein levels of these transporters.
-
Immunofluorescence/Immunohistochemistry: To visualize the localization and expression levels of the transporter proteins within the cells.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of the efflux pumps (e.g., Rhodamine 123 or Calcein-AM). A decrease in intracellular fluorescence in resistant cells compared to parental cells, which can be reversed by a known efflux pump inhibitor (e.g., Verapamil or Elacridar), indicates increased pump activity.
Q3: What are the initial steps to overcome this compound resistance in my cell culture experiments?
A3: A logical first step is to investigate the involvement of efflux pumps. You can perform a chemosensitivity assay with this compound in the presence and absence of a known ABC transporter inhibitor. If the inhibitor restores sensitivity to this compound, it suggests that drug efflux is a primary resistance mechanism.
Q4: Can I use combination therapies to overcome this compound resistance?
A4: Yes, combination therapy is a highly effective strategy. By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance emerging. Consider combining this compound with:
-
An Efflux Pump Inhibitor: To block the removal of this compound from the cells.
-
A PI3K/Akt/mTOR Pathway Inhibitor: To block the pro-survival signaling that contributes to resistance.
-
Another Cytotoxic Agent with a Different Mechanism of Action: This can create a synergistic effect and target cells that may be resistant to this compound's specific mechanism.
Troubleshooting Guides
Issue 1: The IC50 of this compound in my cell line has significantly increased after several passages.
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance | Confirm the increased IC50 with a dose-response curve. |
| Investigate the underlying resistance mechanisms (see FAQ A1). | |
| Consider developing a new resistant cell line under controlled conditions for further studies (see Protocol 1). | |
| Cell Line Misidentification or Contamination | Perform cell line authentication (e.g., STR profiling). |
| Test for mycoplasma contamination. |
Issue 2: An efflux pump inhibitor did not restore sensitivity to this compound.
| Possible Cause | Troubleshooting Step |
| Resistance is not mediated by the targeted efflux pump. | Test for the expression and activity of other ABC transporters. |
| Use a broader spectrum efflux pump inhibitor. | |
| Other resistance mechanisms are dominant. | Investigate the involvement of pro-survival signaling pathways like PI3K/Akt/mTOR (see Protocol 3). |
| Assess for alterations in apoptosis pathways or enhanced DNA repair. | |
| The inhibitor concentration is not optimal. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Methodology:
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.
-
Recovery and Expansion: Allow the cells to grow in the presence of the increased drug concentration until they reach approximately 80% confluency.
-
Repeat Cycles: Repeat the dose escalation and recovery steps for several months.
-
Confirmation of Resistance: Periodically, perform a dose-response assay to compare the IC50 of the treated cells to the parental cells. A significant increase in the IC50 indicates the development of resistance.
-
Maintenance of Resistant Phenotype: Culture the established resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC10-IC20 of the resistant line) to ensure the stability of the resistant phenotype.
Protocol 2: Assessing Drug Combination Synergy
This protocol outlines a method for evaluating the synergistic, additive, or antagonistic effects of combining this compound with another compound.
Methodology:
-
Experimental Design: A checkerboard assay is a common method. Prepare a dilution series for this compound (Drug A) and the combination drug (Drug B).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and the combinations of both drugs at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells for a period equivalent to 2-3 cell doubling times.
-
Viability Assay: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell growth inhibition for each condition. Use a synergy model (e.g., Bliss Independence or Loewe Additivity) to determine a synergy score. Software packages are available to facilitate these calculations.
Table 1: Example Data for Synergy Analysis
| Drug A (this compound) Conc. | Drug B Conc. | % Inhibition (Observed) | % Inhibition (Expected - Bliss) | Synergy Score |
| 0.1 µM | 0.5 µM | 60% | 45% | +15 (Synergy) |
| 0.1 µM | 1.0 µM | 75% | 60% | +15 (Synergy) |
| 0.5 µM | 0.5 µM | 80% | 70% | +10 (Synergy) |
| 0.5 µM | 1.0 µM | 90% | 85% | +5 (Additive) |
Protocol 3: Investigating the Role of the PI3K/Akt/mTOR Pathway
This protocol provides a method to determine if the PI3K/Akt/mTOR pathway is activated in this compound-resistant cells.
Methodology:
-
Cell Lysis: Grow both parental and this compound-resistant cells to 70-80% confluency. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (activated) forms of key pathway proteins (e.g., p-Akt, p-mTOR, p-S6K) and their total protein counterparts.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the relative levels of protein phosphorylation. An increase in the ratio of phosphorylated to total protein in the resistant cells indicates pathway activation.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway, a key driver of cell survival and proliferation.
References
- 1. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ABC transporters in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejcmpr.com [ejcmpr.com]
"calibrating equipment for accurate Kidamycin quantification"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Kidamycin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental quantification of this compound.
Question: Why are my this compound readings inconsistent across samples?
Answer: Inconsistent this compound readings can stem from several factors throughout your experimental workflow. A primary cause can be variability in sample preparation. Ensure that your extraction protocol from fermentation broth or biological matrices is robust and consistently applied. Any variation in extraction efficiency will directly impact the final quantified amount. Additionally, assess the stability of this compound in your sample and solvent. This compound, like many complex natural products, may be susceptible to degradation.[1] It is crucial to handle samples consistently, minimizing exposure to light and elevated temperatures, and to analyze them promptly after preparation.
Another potential source of inconsistency lies within the analytical instrumentation. For High-Performance Liquid Chromatography (HPLC) analysis, check for fluctuations in pump pressure, which can affect retention time and peak area. Ensure the autosampler is functioning correctly and injecting a consistent volume for each run. If using Mass Spectrometry (MS) detection, variations in ionization efficiency can lead to inconsistent signal intensity. Regularly clean and calibrate the ion source to maintain optimal performance.
Question: What could be causing peak tailing in my chromatogram?
Answer: Peak tailing in HPLC analysis of this compound can be attributed to several factors, often related to interactions between the analyte, the stationary phase, and the mobile phase. One common cause is the presence of secondary interaction sites on the HPLC column. To mitigate this, consider using a column with high-purity silica and end-capping.
The composition of your mobile phase is also critical. If the pH of the mobile phase is inappropriate for this compound, it can lead to peak tailing. Experiment with adjusting the pH to ensure this compound is in a single ionic state. The addition of a small amount of a competing base to the mobile phase can sometimes help to reduce tailing caused by silanol interactions. Furthermore, column overload can lead to peak asymmetry. Try injecting a smaller sample volume or a more dilute sample to see if the peak shape improves.
Question: I am observing a low signal-to-noise ratio for my this compound peak. How can I improve it?
Answer: A low signal-to-noise ratio can make accurate quantification challenging. To enhance the signal, start by optimizing the detection parameters. If using UV detection, ensure you are monitoring at the wavelength of maximum absorbance for this compound. Based on its angucycline core, a wavelength around 254 nm is a reasonable starting point, but it's best to determine the optimal wavelength experimentally by acquiring a UV spectrum.[1][2]
For LC-MS analysis, optimizing the ionization source parameters is crucial. This includes the spray needle voltage, ion transfer capillary temperature, and gas flows (sheath and auxiliary gas).[1] Performing a tuning and calibration of the mass spectrometer specifically for this compound can significantly improve signal intensity. Additionally, consider the sample preparation. A cleaner sample with fewer matrix components will result in less ion suppression and a better signal-to-noise ratio. Solid-phase extraction (SPE) can be an effective method for cleaning up complex samples before LC-MS analysis.[3]
Frequently Asked Questions (FAQs)
What is the recommended method for quantifying this compound?
The most common and robust methods for this compound quantification are High-Performance Liquid Chromatography coupled with either Ultraviolet (UV) detection (HPLC-UV) or Mass Spectrometry (LC-MS). LC-MS offers higher sensitivity and selectivity, which is particularly advantageous when dealing with complex matrices.
How should I prepare my samples for this compound analysis?
Sample preparation depends on the matrix. For fermentation broths, a common procedure involves extraction with an organic solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution of the residue in the mobile phase. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
What are the typical HPLC and LC-MS parameters for this compound analysis?
Below are tables summarizing typical starting parameters for HPLC-UV and LC-MS analysis of this compound, based on published literature.
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | Waters Atlantis T3 C18 (10 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 45% Methanol in Water (with 0.05% TFA) |
| Flow Rate | 3 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Table 2: LC-MS Method Parameters
| Parameter | Value |
| Column | Waters HSS T3 C18 (2.1 x 150 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-100% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
How can I ensure the stability of my this compound standards and samples?
To ensure stability, store this compound standards and samples in a cool, dark place, preferably at -20°C or below for long-term storage. Prepare working solutions fresh daily if possible. Avoid repeated freeze-thaw cycles. When handling solutions, use amber vials to protect them from light.
Experimental Workflows and Logical Relationships
The following diagrams illustrate key experimental workflows and logical relationships in this compound quantification.
Caption: this compound Quantification Workflow from Fermentation Brooth.
Caption: Troubleshooting Logic for Inconsistent this compound Readings.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biosynthetic Pathways of Kidamycin and Hedamycin
For Researchers, Scientists, and Drug Development Professionals
Kidamycin and hedamycin, both members of the pluramycin family of antitumor antibiotics, share a common angucycline core but exhibit distinct structural features that influence their biological activity.[1][2] Understanding the nuances of their biosynthetic pathways is crucial for the rational design of novel, more potent analogs through synthetic biology and biocatalysis. This guide provides a detailed comparison of the this compound and hedamycin biosynthetic pathways, supported by experimental data and methodologies.
Core Biosynthetic Machinery: A Tale of Two Hybrid PKS Systems
The biosynthesis of the angucycline core in both this compound and hedamycin is governed by a rare hybrid Type I/Type II polyketide synthase (PKS) system.[3][4] This shared machinery underscores the close evolutionary relationship between their biosynthetic pathways. The this compound biosynthetic gene cluster (BGC) from Streptomyces sp. W2061 shows 87% similarity to the hedamycin BGC from Streptomyces griseoruber, with a conserved organization of the core PKS genes.[5]
The assembly of the polyketide backbone is initiated by a Type I PKS module that generates a starter unit, which is then passed to a Type II PKS system for iterative chain elongation and cyclization to form the characteristic angucycline structure. In hedamycin biosynthesis, the Type I PKS proteins HedT and HedU are responsible for producing a 2,4-hexadienyl primer unit from three malonyl-CoA molecules. This starter unit is then transferred to the minimal Type II PKS consisting of HedC (ketosynthase α), HedD (chain length factor), and HedE (acyl carrier protein). A similar mechanism is proposed for the this compound pathway, involving the homologous proteins Kid12-20.
Key Divergences: Side Chain and Glycosylation Patterns
Despite the conserved core synthesis, the pathways diverge significantly in the formation of the C2 side chain and the subsequent glycosylation steps, leading to the distinct chemical structures of the final products.
C2 Side Chain Modification
A primary structural difference lies at the C2 position of the angucycline core. This compound features a 2-butenyl residue, while hedamycin possesses a bis-epoxide group. The enzymatic machinery responsible for these distinct modifications represents a key branching point in their respective biosynthetic pathways. In hedamycin biosynthesis, specific tailoring enzymes are responsible for the epoxidation of the hexadienyl side chain generated by the Type I PKS. The this compound BGC, however, appears to lack the genes encoding for such epoxidation, leading to the formation of the butenyl side chain.
Glycosylation: A Sequential and Specific Process
The glycosylation patterns of this compound and hedamycin are also distinct, contributing significantly to their target recognition and biological activity. This compound is di-C-glycosylated with N,N-dimethylvancosamine and anglosamine, while hedamycin is glycosylated with two aminosugars.
Recent studies on this compound biosynthesis have elucidated a sequential C-glycosylation process. The glycosyltransferase Kid7 first attaches N,N-dimethylvancosamine to the C10 position of the angucycline aglycone. Subsequently, a second glycosyltransferase, Kid21, transfers an anglosamine moiety to the C8 position of the C10-glycosylated intermediate. This sequential process is a key feature of the this compound pathway. The biosynthesis of the aminosugar moieties themselves involves several enzymes, including three methyltransferases (Kid4, Kid9, and Kid24) that have been shown to be essential for the formation of N,N-dimethylvancosamine and anglosamine.
In the hedamycin BGC, two putative C-glycosyltransferase genes, hedJ and hedL, have been identified, which are homologous to kid7 and kid21, respectively. While their precise sequential action has not been as definitively characterized as in the this compound pathway, they are responsible for the attachment of the two amino sugar moieties.
Quantitative Analysis of Gene Knockout Mutants
Gene inactivation studies have provided valuable insights into the roles of specific enzymes in the this compound biosynthetic pathway. The following table summarizes the quantitative data from the analysis of various mutant strains of Streptomyces sp. W2061.
| Mutant Strain | Gene Inactivated | Function of Inactivated Gene | Products Accumulated | Yield (mg) |
| Δkid19 | kid19 | Type II PKS (putative) | None (this compound production abolished) | 0 |
| Δkid7 | kid7 | C10 N,N-dimethylvancosamine GT | Aglycones (kidamycinone and derivatives) | 4.2 (aglycone 4) |
| Δkid21 | kid21 | C8 anglosamine GT | Mono-glycosylated intermediate | Not specified |
| Δkid4 | kid4 | Methyltransferase (aminosugar biosynthesis) | Aglycones | 2.1 (aglycone 3), 4.2 (aglycone 5), 6.2 (aglycone 6) |
| Δkid9 | kid9 | Methyltransferase (aminosugar biosynthesis) | Aglycones | Not specified |
| Δkid24 | kid24 | Methyltransferase (aminosugar biosynthesis) | Mono-glycosylated intermediate | Not specified |
Data sourced from Heo et al., 2022.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways for this compound and hedamycin, highlighting the key enzymatic steps and intermediates.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Proposed biosynthetic pathway of Hedamycin.
Experimental Protocols
Gene Disruption in Streptomyces sp. W2061
The following protocol for gene disruption was adapted from the study by Heo et al. (2022) on this compound biosynthesis.
-
Construction of Disruption Vectors:
-
A kanamycin resistance cassette is excised from a suitable plasmid (e.g., pFD-NEO-S) using appropriate restriction enzymes.
-
Two homologous regions flanking the target gene are amplified from the genomic DNA of Streptomyces sp. W2061 using PCR with specific primers.
-
The two homologous fragments and the kanamycin resistance cassette are ligated into a suitable vector, such as pKC1139.
-
-
Conjugation and Mutant Selection:
-
The resulting gene replacement vector is introduced into Streptomyces sp. W2061 via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Exconjugants are selected on media containing the appropriate antibiotics (e.g., kanamycin).
-
Double-crossover mutants are identified by screening for the desired antibiotic resistance and loss of the vector-associated resistance.
-
-
Verification of Mutants:
-
Genomic DNA is isolated from the putative mutants.
-
PCR analysis using primers flanking the target gene is performed to confirm the replacement of the gene with the resistance cassette.
-
The absence of the wild-type gene and the presence of the resistance cassette are confirmed by the size of the PCR product.
-
Metabolite Analysis
-
Fermentation and Extraction:
-
Wild-type and mutant strains are cultured in a suitable production medium.
-
The culture broth is harvested, and the supernatant and mycelium are separated by centrifugation.
-
Metabolites are extracted from the supernatant and/or mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Chromatographic Analysis:
-
The crude extracts are analyzed by High-Performance Liquid Chromatography (HPLC) to compare the metabolic profiles of the wild-type and mutant strains.
-
A suitable column (e.g., C18 reverse-phase) and gradient elution system are used to separate the metabolites.
-
The production of the target compound and the accumulation of any new intermediates are monitored by UV detection at a characteristic wavelength.
-
-
Structure Elucidation:
-
Novel compounds accumulated by the mutant strains are purified using preparative or semi-preparative HPLC.
-
The structures of the purified compounds are determined by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC).
-
Conclusion
The biosynthetic pathways of this compound and hedamycin offer a fascinating example of how subtle genetic variations can lead to significant structural and functional diversity in natural products. While both pathways utilize a conserved hybrid PKS system for the synthesis of their angucycline core, they diverge in the tailoring steps of side chain formation and glycosylation. The detailed characterization of the this compound pathway, including the sequential action of its glycosyltransferases, provides a valuable roadmap for future engineering efforts. By understanding these intricate biosynthetic logics, researchers can now begin to manipulate these pathways to generate novel pluramycin analogs with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and In vitro Analysis of the Hedamycin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Kidamycin and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Kidamycin and Doxorubicin on breast cancer cells. While Doxorubicin is a well-established chemotherapeutic agent, this compound and its derivatives are emerging as compounds of interest. This document synthesizes available data to facilitate an objective comparison of their performance, supported by experimental data from various studies.
Disclaimer: Direct comparative studies on the cytotoxicity of this compound and Doxorubicin in the same experimental setting are limited. The data presented here is compiled from individual studies and should be interpreted with this consideration.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for a this compound derivative (Photothis compound) and Doxorubicin in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Table 1: IC50 Values of Photothis compound and Doxorubicin in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Photothis compound | MCF-7 | 3.51 µM | [1] |
| Photothis compound | MDA-MB-231 | 0.66 µM | [1] |
| Doxorubicin | MCF-7 | ~0.25 - 4 µM | [2][3] |
| Doxorubicin | MDA-MB-231 | ~0.9 - 1 µM | [2] |
Note: The IC50 values for Doxorubicin represent a range compiled from multiple studies, which may account for variations in experimental conditions.
Mechanisms of Action and Signaling Pathways
Both this compound and Doxorubicin induce cytotoxicity through mechanisms that ultimately lead to apoptosis, or programmed cell death. However, their primary modes of action differ.
This compound: As a pluramycin-family angucycline antibiotic, this compound is understood to exert its cytotoxic effects primarily through DNA intercalation. This process involves the insertion of the molecule between the base pairs of DNA, which disrupts DNA replication and transcription, ultimately triggering apoptotic pathways.
Doxorubicin: Doxorubicin, an anthracycline antibiotic, employs a multi-faceted approach to induce cell death. Its primary mechanisms include:
-
DNA Intercalation: Similar to this compound, Doxorubicin intercalates into DNA, disrupting its synthesis and repair.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes, contributing to apoptosis.
The apoptotic signaling induced by Doxorubicin involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In breast cancer cells, Doxorubicin has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.
Visualizing the Pathways
To illustrate the complex signaling cascades, the following diagrams were generated using the DOT language.
References
A Comparative Analysis of Kidamycin and Other Pluramycin Antibiotics: A Guide for Researchers
An in-depth examination of the structural, mechanistic, and performance differences among key members of the pluramycin family of antibiotics, providing researchers and drug development professionals with critical data for advancing anticancer and antibacterial research.
The pluramycin family of antibiotics, a class of C-aryl glycoside natural products, has long been a subject of interest in the scientific community due to their potent antitumor and antimicrobial properties. This guide provides a detailed comparative analysis of Kidamycin and other notable pluramycins, including Hedamycin and Altromycin. By presenting key performance data in a structured format, outlining detailed experimental protocols, and visualizing complex biological pathways, this document serves as a valuable resource for researchers navigating the intricacies of this promising class of compounds.
Structural and Mechanistic Overview
Pluramycin antibiotics share a common tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core.[1] Their structural diversity, and consequently their biological specificity, arises from the varied substitution patterns of deoxyaminosugars attached via C-aryl glycosidic linkages.[1]
This compound is distinguished by a 2-butenyl residue at the C2 position of its angucycline core and possesses two aminosugar moieties, angolosamine and N,N-dimethylvancosamine, attached at the C8 and C10 positions, respectively.[2] In contrast, the closely related Hedamycin features a bisepoxide side chain at the C2 position, a structural feature that significantly influences its biological activity.[2] The Altromycins represent another subfamily of pluramycins with their own characteristic glycosylation patterns.[3]
The primary mechanism of action for pluramycins is their interaction with DNA. This involves a dual process of intercalation of their planar aromatic core between DNA base pairs and subsequent covalent alkylation of DNA bases, predominantly targeting the N7 position of guanine residues. This DNA modification obstructs essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. The aminosugar side chains play a crucial role in the sequence-specific recognition of DNA.
Comparative Performance Data
To facilitate a clear comparison of the biological performance of this compound and other pluramycins, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative data across multiple pluramycins under identical experimental conditions is limited in the available literature.
Table 1: Comparative Cytotoxicity (IC₅₀ Values) in Cancer Cell Lines
| Pluramycin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Photothis compound | MCF7 (Breast) | 3.51 | |
| Photothis compound | MDA-MB-231 (Breast) | 0.66 |
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Pluramycin Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Altromycins | Streptococci | 0.2 - 3.12 | |
| Altromycins | Staphylococci | 0.2 - 3.12 |
Note: Specific MIC values for this compound against a panel of bacteria are not available in a comparative format in the reviewed literature.
Table 3: Comparative DNA Binding Affinity
| Pluramycin Derivative | DNA Binding Constant (K_d) | Method | Reference |
| Data Not Available |
Signaling Pathways
The potent DNA-damaging effects of pluramycin antibiotics trigger cellular stress responses and can activate specific signaling pathways.
Hedamycin has been shown to induce a DNA damage response in mammalian cells. This response involves the activation of checkpoint proteins such as p53, chk1, and chk2. The activation of these proteins can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death). Furthermore, Hedamycin treatment has been observed to alter the levels of key cell cycle regulators, including cdc25A, E2F1, cyclin E, and p21.
The following diagram illustrates the general DNA damage response pathway that can be activated by pluramycins like Hedamycin.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of pluramycin antibiotics.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a pluramycin antibiotic that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the pluramycin antibiotic in culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve the antibiotic).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a pluramycin antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the pluramycin antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final testing concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterium (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.
DNA Alkylation Sequence Selectivity Assay (Piperidine-Induced Strand-Breaking)
This method is used to identify the specific DNA sequences where a pluramycin antibiotic alkylates guanine bases.
Methodology:
-
DNA Labeling and Treatment: A specific DNA fragment is radioactively labeled at one end. The labeled DNA is then incubated with the pluramycin antibiotic to allow for DNA alkylation.
-
Piperidine Treatment: The DNA is then treated with hot piperidine (e.g., 1 M piperidine at 90°C). Piperidine cleaves the DNA backbone at the sites of guanine alkylation.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The positions of the bands indicate the specific guanine residues that were alkylated by the pluramycin.
Logical Relationship of DNA Alkylation and Cleavage:
Conclusion
This compound and other pluramycin antibiotics represent a class of natural products with significant potential for the development of new anticancer and antibacterial therapies. Their unique mechanism of action, involving DNA intercalation and alkylation, sets them apart from many other classes of antibiotics. While this guide provides a foundational comparison, the limited availability of direct comparative data highlights a critical gap in the current research landscape. Further studies employing standardized assays to evaluate a broader range of pluramycins against diverse cancer cell lines and bacterial strains are essential to fully elucidate their structure-activity relationships and to guide the rational design of next-generation pluramycin-based therapeutics. The detailed experimental protocols provided herein offer a starting point for researchers to contribute to this vital area of drug discovery.
References
Validating Kidamycin's Target Engagement in Live Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of Kidamycin, an antitumor antibiotic. This compound and its analogues are known to exert their cytotoxic effects primarily through interaction with DNA.[1][2] This guide will compare relevant techniques for confirming this DNA engagement in live cells and discuss other methods that could be employed if protein targets are hypothesized.
Comparative Analysis of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on the nature of the target, the availability of reagents, and the desired throughput. Below is a comparison of several widely used methods.
| Method | Principle | Applicability to this compound | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][4] | Indirect. Not directly applicable to DNA, but could be used to identify potential protein targets or downstream protein stability changes. | Label-free, can be used for endogenous proteins in live cells and tissues.[5] High-throughput formats are available. | Requires a specific antibody for detection (e.g., Western blot) or mass spectrometry. The target must be a protein that exhibits thermal stabilization upon binding. |
| DNA Damage Assays (e.g., Comet Assay, γH2AX staining) | Measures DNA strand breaks or the phosphorylation of H2AX, a marker of DNA double-strand breaks. | Direct. Directly assesses the functional consequence of this compound's interaction with DNA. | Provides direct evidence of DNA damage in individual cells. Well-established and validated methods. | Measures a downstream effect, not direct binding. Can be influenced by other cellular processes. |
| In-Cell Western (ICW) | Quantitative immunofluorescence-based detection of intracellular proteins in fixed cells in a microplate format. | Indirect. Can be adapted to measure markers of DNA damage (e.g., γH2AX levels) or downstream signaling events. | Higher throughput than traditional Western blotting. Allows for multiplexing to detect multiple proteins simultaneously. | Requires specific primary antibodies. Cells are fixed, so it's an endpoint assay. |
| NanoBRET® Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged protein and a fluorescent ligand in live cells. | Not directly applicable to DNA. Would require identification of a specific protein target and development of a fluorescent tracer. | Highly quantitative, can determine affinity and residence time in live cells. High-throughput compatible. | Requires genetic modification of the target protein. A specific fluorescent tracer is needed. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescent probe upon binding to a larger molecule. | Potentially applicable. A fluorescently labeled this compound analogue could be used to monitor its binding to DNA in cell lysates or potentially in live cells with advanced microscopy. | Homogeneous assay format, amenable to high-throughput screening. Can provide quantitative binding data. | Requires a fluorescently labeled version of the drug or a competitive tracer. Can be subject to interference from autofluorescence. |
| Radioligand Binding Assays | A radiolabeled ligand binds to the target, and a non-labeled compound competes for this binding. | Potentially applicable. A radiolabeled this compound could be used to quantify its binding to cellular DNA. | Highly sensitive and quantitative. | Requires synthesis of a radiolabeled compound and specialized handling and disposal procedures. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for a Hypothesized Protein Target
This protocol describes a CETSA workflow coupled with Western blotting to assess the thermal stabilization of a putative protein target upon this compound binding.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Harvest and wash the cells, then resuspend them in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to the right for the this compound-treated sample indicates target stabilization.
Protocol 2: In-Cell Western (ICW) for γH2AX Detection
This protocol outlines the use of an In-Cell Western to quantify the formation of γH2AX foci, a marker for DNA double-strand breaks induced by DNA-damaging agents like this compound.
Materials:
-
Adherent cell line
-
96- or 384-well clear-bottom black microplates
-
This compound stock solution
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer or similar)
-
Primary antibody against γH2AX
-
IRDye®-labeled secondary antibody (e.g., IRDye 800CW)
-
Nuclear stain for normalization (e.g., CellTag™ 700 Stain)
-
Near-infrared (NIR) imaging system (e.g., LI-COR Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells into the microplate and allow them to adhere overnight. Treat the cells with a dose range of this compound for the desired time period. Include untreated and vehicle controls.
-
Fixation and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the plate multiple times with PBS.
-
Add permeabilization buffer for 20 minutes at room temperature.
-
-
Blocking: Wash the plate and add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Remove the blocking buffer and add the primary anti-γH2AX antibody diluted in blocking buffer. Incubate overnight at 4°C.
-
Secondary Antibody and Normalization Stain Incubation:
-
Wash the plate multiple times with wash buffer (e.g., 0.1% Tween-20 in PBS).
-
Add the IRDye®-labeled secondary antibody and the nuclear normalization stain, both diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash the plate thoroughly to remove unbound antibodies and stain. Allow the plate to dry completely. Scan the plate using a NIR imaging system at both 700 nm (for normalization) and 800 nm (for the target).
-
Data Analysis: Quantify the integrated intensity in both channels for each well. Normalize the target signal (800 nm) to the cell number signal (700 nm). Plot the normalized γH2AX signal against the this compound concentration to determine the dose-response relationship.
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound in a live cell.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay.
Comparison of Target Engagement Methodologies
References
- 1. Mechanism of action of acetyl this compound. I. Interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Kidamycin-Induced DNA Damage Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming and characterizing the DNA damage response (DDR) induced by Kidamycin, a potent antitumor antibiotic. By objectively comparing its expected performance with the well-characterized DNA damaging agent Doxorubicin, this document offers supporting experimental methodologies and data interpretation strategies to guide your research.
Introduction to this compound and DNA Damage
This compound is an anthracycline antibiotic known for its antitumor properties. Its proposed mechanism of action involves intercalation into DNA, leading to the inhibition of DNA replication and transcription.[1] Preliminary evidence suggests that this compound, similar to other intercalating agents, induces DNA strand breaks, a critical event that triggers a cellular cascade known as the DNA Damage Response (DDR).[1] The DDR is a complex signaling network that senses DNA lesions, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates programmed cell death.[2][3]
This guide outlines key experiments to definitively confirm this compound's DNA-damaging capabilities and to elucidate the specific signaling pathways it activates. For comparative purposes, we will reference Doxorubicin, a widely studied topoisomerase II inhibitor and DNA intercalator that is a mainstay in cancer chemotherapy.[4]
Comparative Analysis of DNA Damage Induction
To quantitatively assess and compare the DNA-damaging potential of this compound and Doxorubicin, two primary assays are recommended: the Comet Assay and γH2AX Immunofluorescence Staining.
Table 1: Expected Quantitative Comparison of this compound and Doxorubicin-Induced DNA Damage
| Parameter | This compound | Doxorubicin | Rationale |
| Comet Assay (Tail Moment) | Dose-dependent increase | Dose-dependent increase | Both agents are expected to induce DNA strand breaks, leading to increased DNA migration in the comet tail. The tail moment provides a quantitative measure of this damage. |
| γH2AX Foci Formation (Foci/nucleus) | Dose- and time-dependent increase | Dose- and time-dependent increase | γH2AX is a sensitive marker for DNA double-strand breaks (DSBs). Both intercalating agents are anticipated to cause DSBs, resulting in the formation of distinct nuclear foci. |
| Activation of DDR Kinases (Fold change in phosphorylation) | |||
| p-ATM (Ser1981) | Expected increase | Confirmed increase | ATM is a primary sensor of DSBs. |
| p-ATR (Ser428) | Potential increase | Confirmed increase | ATR is activated by single-stranded DNA, which can arise during the processing of DNA adducts and stalled replication forks. |
| p-Chk1 (Ser345) | Potential increase | Confirmed increase | Chk1 is a key downstream effector of the ATR pathway, crucial for cell cycle arrest. |
| p-Chk2 (Thr68) | Expected increase | Confirmed increase | Chk2 is a primary downstream target of ATM, involved in cell cycle checkpoints and apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Comet Assay (Single-Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation: Treat cells with varying concentrations of this compound or Doxorubicin for the desired time. Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C. Immediately pipette the mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slide in a chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1-2 hours at 4°C.
-
Alkaline Unwinding: Immerse the slide in a freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes.
-
Neutralization: Gently wash the slide with a neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 comets per sample using appropriate software to calculate the tail moment (product of tail length and the fraction of DNA in the tail).
γH2AX Immunofluorescence Staining
This assay specifically detects DNA double-strand breaks (DSBs) by using an antibody against the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of DSBs.
Principle: Cells are fixed, permeabilized, and incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used for detection, and the resulting foci are visualized and quantified using fluorescence microscopy.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound or Doxorubicin as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus in at least 100 cells per condition.
Signaling Pathways and Visualizations
The following diagrams illustrate the putative signaling pathway for this compound-induced DNA damage response and a typical experimental workflow.
This compound-Induced DNA Damage Response Pathway
This pathway is proposed based on the known mechanisms of anthracyclines and the general DNA damage response. Experimental validation is required to confirm the specific involvement of these proteins in the response to this compound.
References
- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 4. The relative contribution of CHK1 and CHK2 to Adriamycin-induced checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Kidamycin Cross-Resistance: A Comparative Guide for Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for studying the cross-resistance profile of kidamycin, a pluramycin family antitumor antibiotic, against other anticancer agents. While direct experimental data on this compound cross-resistance is limited in publicly available literature, this document outlines the established methodologies and conceptual frameworks necessary to conduct such studies. By understanding this compound's mechanism of action and employing the detailed experimental protocols herein, researchers can effectively evaluate its potential for combination therapies and anticipate resistance patterns.
Understanding this compound's Mechanism of Action
This compound belongs to the pluramycin family of antibiotics, which are known for their potent antitumor activity.[1][2] The primary mechanism of action for this class of compounds is the intercalation into the minor groove of DNA.[1][2] This interaction is facilitated by sugar moieties attached to the angucycline core, which can also lead to direct alkylation of guanine residues in the major groove in a sequence-specific manner.[1] This disruption of DNA structure and function ultimately inhibits DNA replication and transcription, leading to cytotoxicity in cancer cells.
The unique DNA binding mode of this compound suggests that its resistance profile may differ from anticancer agents with other cellular targets. For instance, resistance to agents targeting topoisomerases or microtubule dynamics may not confer cross-resistance to this compound. However, mechanisms that prevent drug accumulation (e.g., efflux pumps) or enhance DNA repair could potentially contribute to resistance.
Comparative Analysis of Anticancer Agent Mechanisms
To predict potential cross-resistance or synergistic effects with this compound, it is crucial to compare its mechanism of action with other classes of anticancer drugs.
| Drug Class | Primary Mechanism of Action | Potential for Cross-Resistance with this compound |
| Alkylating Agents (e.g., Cyclophosphamide, Cisplatin) | Covalently modify DNA, leading to cross-linking and strand breaks. | Possible: Both target DNA. Resistance mechanisms involving enhanced DNA repair could confer cross-resistance. |
| Antimetabolites (e.g., Methotrexate, 5-Fluorouracil) | Interfere with the synthesis of DNA and RNA precursors. | Unlikely: Different primary targets. Potential for synergy by targeting different aspects of nucleic acid metabolism. |
| Topoisomerase Inhibitors (e.g., Doxorubicin, Etoposide) | Stabilize the topoisomerase-DNA complex, leading to DNA strand breaks. | Possible: While the specific target differs, both ultimately cause DNA damage. Some multidrug resistance (MDR) phenotypes are associated with resistance to both intercalating agents and topoisomerase inhibitors. |
| Microtubule Inhibitors (e.g., Paclitaxel, Vincristine) | Interfere with the dynamics of microtubule polymerization or depolymerization, arresting cells in mitosis. | Unlikely: Fundamentally different cellular targets. |
| Tyrosine Kinase Inhibitors (e.g., Imatinib, Gefitinib) | Block signaling pathways that control cell proliferation and survival. | Unlikely: Different mechanisms of action. Potential for synergistic combinations by targeting distinct cancer cell vulnerabilities. |
Experimental Protocols for Cross-Resistance and Synergy Studies
The following protocols provide a detailed methodology for assessing the cross-resistance and synergistic potential of this compound with other anticancer agents.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effects of single agents and combinations.
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other anticancer agents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the other anticancer agent(s) in culture medium.
-
Treat the cells with varying concentrations of the drugs, both individually and in combination, for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration) values for each drug and combination.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and other anticancer agents
-
Commercially available LDH cytotoxicity assay kit
-
-
Procedure:
-
Follow the cell seeding and drug treatment steps as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
-
Drug Combination and Synergy Analysis
To determine if the combination of this compound with another agent is synergistic, additive, or antagonistic, a dose-response matrix experiment is performed.
-
Procedure:
-
Design a dose-response matrix where varying concentrations of this compound are tested in combination with varying concentrations of the second drug.
-
Perform a cell viability or cytotoxicity assay as described above for all combinations.
-
Analyze the data using synergy scoring models such as the Highest Single Agent (HSA), Loewe additivity, or Bliss independence models. These models calculate a synergy score or a combination index (CI) to quantify the interaction.
-
Synergism: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
-
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Drug Synergy Assessment
Caption: Workflow for assessing drug synergy between this compound and other anticancer agents.
This compound's Putative Signaling Pathway Leading to Cytotoxicity
Caption: Proposed signaling pathway of this compound leading to cancer cell apoptosis.
By following these comparative guides and experimental protocols, researchers can systematically investigate the cross-resistance profile of this compound and identify promising combination strategies for further preclinical and clinical development.
References
A Comparative Guide to the Synergistic Effects of Kidamycin and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of combining Kidamycin, a DNA-damaging antibiotic, with PARP (Poly (ADP-ribose) polymerase) inhibitors for cancer therapy. The information presented is based on the known mechanisms of action of each agent and outlines a hypothetical experimental framework to validate their synergistic interaction.
Proposed Mechanism of Synergistic Action
This compound is an antitumor antibiotic that has been shown to bind to DNA and cause single-strand scissions[1][2]. PARP inhibitors, on the other hand, function by blocking the repair of single-strand breaks (SSBs) in DNA[3][4][5]. This inhibition of a crucial DNA repair pathway leads to the accumulation of SSBs, which can then collapse replication forks during DNA synthesis, resulting in the formation of toxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.
We hypothesize that this compound and PARP inhibitors will exhibit a powerful synergistic effect. This compound's induction of SSBs will provide an abundance of lesions for PARP enzymes to bind to. The subsequent inhibition of PARP by a PARP inhibitor will trap the enzyme on the DNA, preventing the repair of these this compound-induced SSBs. This will lead to a significant increase in the number of stalled replication forks and subsequent DSBs, overwhelming the cancer cells' DNA repair capacity and inducing apoptosis, particularly in HR-deficient tumors.
Quantitative Data Summary (Hypothetical Data)
The following tables present hypothetical data from proposed experiments to illustrate the potential synergistic effects of this compound in combination with a PARP inhibitor (e.g., Olaparib).
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Olaparib in HR-Deficient (MDA-MB-436) and HR-Proficient (MCF-7) Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MDA-MB-436 (HR-Deficient) | This compound | 150 |
| Olaparib | 500 | |
| This compound + Olaparib (1:3 ratio) | 45 (this compound) / 135 (Olaparib) | |
| MCF-7 (HR-Proficient) | This compound | 250 |
| Olaparib | >10000 | |
| This compound + Olaparib (1:3 ratio) | 180 (this compound) / 540 (Olaparib) |
Table 2: Combination Index (CI) Values for this compound and Olaparib Combination in MDA-MB-436 Cells
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
| 0.90 | 0.28 | Very Strong Synergy |
Table 3: Induction of Apoptosis by this compound and Olaparib in MDA-MB-436 Cells (Annexin V Assay)
| Treatment (24h) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| This compound (75 nM) | 8.5 | 4.2 |
| Olaparib (250 nM) | 5.3 | 3.1 |
| This compound (75 nM) + Olaparib (250 nM) | 35.8 | 15.7 |
Table 4: DNA Double-Strand Break Formation (γH2AX Foci) in MDA-MB-436 Cells
| Treatment (8h) | Average γH2AX Foci per Cell |
| Vehicle Control | 2 |
| This compound (150 nM) | 15 |
| Olaparib (500 nM) | 8 |
| This compound (150 nM) + Olaparib (500 nM) | 48 |
Experimental Protocols
3.1. Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a PARP inhibitor (e.g., Olaparib), and their combination at a constant ratio (e.g., 1:3). Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using CompuSyn software based on the Chou-Talalay method to determine synergy.
3.2. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Olaparib, or the combination at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
3.3. DNA Damage Assay (γH2AX Immunofluorescence)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat them with the drugs for 8 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
Visualizations
Caption: Proposed synergistic mechanism of this compound and PARP inhibitors.
Caption: Experimental workflow for assessing synergy.
Caption: DNA damage response pathway interventions.
References
- 1. Mechanism of action of acetyl this compound. I. Interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antitumor agents on bacteria. II. Effect of acetyl-kidamycin on nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
The Crucial Role of C-Glycosylation in the Antitumor Activity of Kidamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kidamycin, a member of the pluramycin family of antitumor antibiotics, has demonstrated significant cytotoxic activity against various tumor models. A defining structural feature of this compound is its di-C-glycosylated angucycline core, featuring two aminosugar moieties, N,N-dimethylvancosamine and anglosamine, attached via carbon-carbon bonds. This unique C-glycosidic linkage is hypothesized to be critical for its biological activity, contributing to its DNA intercalating and alkylating properties. This guide provides a comparative analysis of this compound and its deglycosylated analogs, summarizing the available data on their biological activities and outlining key experimental protocols to facilitate further research in this area.
Comparative Analysis of this compound and its Analogs
A pivotal study by Hong et al. (2022) has paved the way for a direct comparison of this compound with its non-glycosylated and partially glycosylated counterparts.[1][2][3] Through targeted gene inactivation of the C-glycosyltransferases, kid7 and kid21, in the this compound-producing Streptomyces sp. W2061 strain, they successfully generated and isolated the this compound aglycone (Kidamycinone) and a mono-C-glycosylated intermediate.[1][2]
Table 1: Comparison of this compound and its Analogs
| Compound | Structure | Role of C-Glycosylation | Supporting Evidence |
| This compound | Di-C-glycosylated angucycline core | Essential for potent antitumor activity. The sugar moieties are believed to mediate DNA minor groove interaction and sequence-specific recognition. | Wild-type compound exhibiting cytotoxic activity against various tumor cell lines. |
| Mono-C-glycosylated this compound | Angucycline core with one N,N-dimethylvancosamine moiety | Expected to have reduced, but potentially still significant, biological activity compared to the fully glycosylated parent compound. | Isolated from the ∆Kid21 mutant strain. Comparative biological activity data is not yet available in published literature. |
| Kidamycinone (Aglycone) | Angucycline core without any sugar moieties | Anticipated to have significantly diminished or altered biological activity, highlighting the critical role of the sugar residues. | Isolated from the ∆Kid7 mutant strain. Direct comparative cytotoxicity studies with this compound are not yet published. |
It is important to note that while the generation of these analogs is a significant step, to date, no published studies have reported a direct comparative analysis of the cytotoxic activity (e.g., IC50 values) of this compound, mono-C-glycosylated this compound, and Kidamycinone against cancer cell lines. Such studies are crucial to definitively validate the role of each C-glycosyl moiety in this compound's mechanism of action.
Experimental Protocols
To facilitate research aimed at elucidating the precise role of C-glycosylation, this section provides detailed methodologies for key experiments.
Isolation of this compound Analogs
The following protocol is adapted from Hong et al. (2022) for the isolation of Kidamycinone and mono-C-glycosylated this compound from mutant Streptomyces sp. W2061 strains.
-
Cultivation: Ferment the respective mutant strains (∆Kid7 for Kidamycinone, ∆Kid21 for mono-C-glycosylated this compound) in a suitable production medium.
-
Extraction: Extract the culture broth with an organic solvent such as ethyl acetate.
-
Chromatography:
-
Perform initial fractionation of the crude extract using silica gel column chromatography.
-
Further purify the fractions containing the target compounds using reversed-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the isolated compounds using LC-MS and NMR spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and can be used to determine the cytotoxic effects of this compound and its analogs.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer cell line on which this compound has shown activity) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, mono-C-glycosylated this compound, and Kidamycinone for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
EMSA is a technique used to study protein-DNA or small molecule-DNA interactions. This assay can be adapted to compare the DNA binding affinity of this compound and its analogs.
-
Probe Preparation: Prepare a short, double-stranded DNA oligonucleotide probe, which can be radiolabeled or fluorescently labeled.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound, mono-C-glycosylated this compound, or Kidamycinone in a binding buffer.
-
Electrophoresis: Separate the binding reaction mixtures on a non-denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA bands. A shift in the mobility of the DNA probe indicates the formation of a DNA-compound complex.
-
Analysis: The intensity of the shifted band relative to the free probe can be used to estimate the binding affinity.
Signaling Pathways and Proposed Mechanism
The primary mechanism of action for pluramycin antibiotics, including this compound, is believed to be through intercalation into the minor groove of DNA, followed by alkylation of guanine bases in the major groove. The sugar moieties are thought to play a crucial role in the sequence-specific recognition and binding to the DNA minor groove.
The cytotoxic effects of this compound are likely to trigger downstream signaling pathways leading to apoptosis. While the specific pathways affected by this compound have not been extensively studied, DNA damage is known to activate pathways such as the p53-mediated apoptotic pathway and the MAPK signaling pathway .
-
Apoptosis Induction: DNA damage can lead to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. DNA damaging agents can activate various branches of the MAPK pathway, such as JNK and p38, which can promote apoptosis.
Further investigation into how the C-glycosylation of this compound influences the activation of these and other signaling pathways, such as the PI3K/Akt/mTOR pathway , would provide a more complete understanding of its mode of action.
Visualizing the Experimental Workflow and Signaling Concepts
To visually represent the key processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation and biological evaluation of this compound analogs.
Caption: Proposed signaling cascade initiated by this compound-induced DNA damage.
Conclusion
The available evidence strongly suggests that the C-glycosyl moieties of this compound are integral to its potent antitumor activity. The generation of Kidamycinone and a mono-C-glycosylated analog provides the essential tools to definitively dissect the contribution of each sugar residue. Future research should prioritize direct, quantitative comparisons of the cytotoxicity and DNA binding affinities of these compounds. Elucidating the precise downstream signaling pathways activated by these interactions will not only validate the role of C-glycosylation but also open new avenues for the rational design of novel, highly effective anticancer agents based on the this compound scaffold.
References
- 1. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 2. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Transcriptomics of Kidamycin-Treated Cancer Cells: An Illustrative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Kidamycin, a pluramycin family antitumor antibiotic, on cancer cells. Due to the limited availability of public comparative transcriptomics data for this compound, this document presents a hypothetical study to illustrate the potential gene expression changes and affected signaling pathways. The data herein is generated for illustrative purposes based on the known mechanism of action of this compound as a DNA intercalating agent.
Introduction to this compound
This compound is a natural product belonging to the angucycline group of antibiotics and exhibits cytotoxic activity against various tumors.[1][2] Its primary mechanism of action involves intercalating with the minor groove of DNA, leading to the stabilization of DNA strands and the induction of single-strand breaks.[3] This interaction with DNA is a critical step in its anticancer activity, which has been observed to be selective for certain cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.[1][2] Understanding the downstream transcriptomic consequences of this compound's interaction with DNA is crucial for elucidating its full mechanism of action and for the development of potential therapeutic strategies.
Hypothetical Comparative Transcriptomics Study Design
This section outlines a typical experimental workflow for comparing the transcriptomic profiles of different cancer cell lines in response to this compound treatment.
Cell Culture and Treatment:
-
Cell Lines: MDA-MB-231 (known to be sensitive to this compound) and a hypothetical this compound-resistant cancer cell line (e.g., a doxorubicin-resistant line that may exhibit cross-resistance).
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Cells are seeded and allowed to attach overnight. The media is then replaced with fresh media containing either this compound (at a pre-determined IC50 concentration) or a vehicle control (e.g., DMSO). Cells are incubated for 24 hours.
RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA is extracted from the control and this compound-treated cells using a commercial RNA extraction kit following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a standard library preparation kit.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform to generate paired-end reads.
Bioinformatics Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38).
-
Differential Gene Expression (DEG) Analysis: Gene expression levels are quantified, and differentially expressed genes between this compound-treated and control samples are identified using statistical packages like DESeq2 or edgeR. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
Illustrative Transcriptomic Data
The following tables present hypothetical differentially expressed genes (DEGs) in response to this compound treatment in a sensitive (MDA-MB-231) and a hypothetical resistant cancer cell line.
Table 1: Top 10 Upregulated Genes in this compound-Treated MDA-MB-231 Cells (Hypothetical Data)
| Gene Symbol | Gene Name | Log2(Fold Change) | p-adjusted | Putative Function |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.5 | 1.2e-15 | DNA damage response, cell cycle arrest |
| BAX | BCL2 Associated X, Apoptosis Regulator | 3.2 | 3.4e-12 | Pro-apoptotic |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.1 | 5.6e-11 | Cell cycle arrest |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 2.9 | 8.9e-10 | p53-mediated apoptosis |
| DDB2 | Damage Specific DNA Binding Protein 2 | 2.8 | 1.5e-09 | DNA damage recognition |
| FAS | Fas Cell Surface Death Receptor | 2.7 | 4.3e-09 | Apoptosis signaling |
| BBC3 | BCL2 Binding Component 3 (PUMA) | 2.6 | 7.8e-08 | Pro-apoptotic |
| APAF1 | Apoptotic Peptidase Activating Factor 1 | 2.5 | 1.2e-07 | Apoptosome formation |
| SESN1 | Sestrin 1 | 2.4 | 3.5e-07 | Stress response, p53 target |
| ZMAT3 | Zinc Finger Matrin-Type 3 | 2.3 | 6.7e-07 | p53 stabilizer |
Table 2: Top 10 Downregulated Genes in this compound-Treated MDA-MB-231 Cells (Hypothetical Data)
| Gene Symbol | Gene Name | Log2(Fold Change) | p-adjusted | Putative Function |
| CCNE1 | Cyclin E1 | -3.8 | 2.1e-18 | Cell cycle progression (G1/S) |
| E2F1 | E2F Transcription Factor 1 | -3.5 | 4.5e-16 | Cell cycle progression |
| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | -3.3 | 6.8e-14 | Cell proliferation, oncogene |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -3.1 | 9.2e-13 | Anti-apoptotic |
| CDK1 | Cyclin Dependent Kinase 1 | -2.9 | 1.7e-11 | Cell cycle progression (G2/M) |
| PCNA | Proliferating Cell Nuclear Antigen | -2.8 | 3.4e-10 | DNA replication and repair |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.7 | 6.1e-09 | DNA replication |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -2.6 | 8.9e-09 | DNA replication initiation |
| PLK1 | Polo-Like Kinase 1 | -2.5 | 1.4e-08 | Mitotic progression |
| AURKA | Aurora Kinase A | -2.4 | 2.7e-08 | Mitotic spindle formation |
Table 3: Comparison of Key DNA Damage and Apoptosis Gene Expression in Sensitive vs. Resistant Cells (Hypothetical Data)
| Gene Symbol | Log2(Fold Change) - Sensitive (MDA-MB-231) | Log2(Fold Change) - Resistant Line |
| GADD45A | 3.5 | 1.2 |
| BAX | 3.2 | 0.8 |
| CDKN1A | 3.1 | 0.5 |
| FAS | 2.7 | 0.3 |
| CCNE1 | -3.8 | -0.9 |
| BIRC5 | -3.1 | -0.4 |
Affected Signaling Pathways
Based on its mode of action as a DNA damaging agent, this compound is anticipated to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.
In a resistant cell line, this pathway may be attenuated due to mutations in key components (e.g., TP53) or upregulation of anti-apoptotic factors.
Conclusion and Future Directions
This illustrative guide highlights the potential transcriptomic landscape of cancer cells treated with this compound. Based on its known mechanism, this compound likely induces a robust DNA damage response and pro-apoptotic gene expression program in sensitive cancer cells. A comparative transcriptomic analysis, as outlined, would be invaluable for confirming these effects and for identifying potential biomarkers of sensitivity and resistance. Future studies should aim to generate real-world transcriptomic data to validate these hypotheses and to further explore the therapeutic potential of this compound. Such data would enable a more refined understanding of its mechanism of action and could guide the rational design of combination therapies to overcome potential resistance.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 3. Mechanism of action of acetyl this compound. I. Interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Kidamycin's Effect on Cell Cycle Checkpoints: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging anti-cancer agent Kidamycin and its effects on cell cycle checkpoints. Due to the limited direct experimental data on this compound, this guide leverages data from the closely related compound, Kinamycin F, as a proxy. This information is juxtaposed with the well-characterized cell cycle inhibitors, Doxorubicin and Flavopiridol, to offer a broader context for researchers.
Performance Comparison
The following table summarizes the quantitative effects of Kinamycin F (as a proxy for this compound), Doxorubicin, and Flavopiridol on cell cycle distribution. The data is compiled from studies on various cancer cell lines and highlights the distinct mechanisms by which these compounds interfere with cell cycle progression.
| Compound | Cell Line(s) | Concentration & Time | Effect on Cell Cycle Phases | Key Protein Modulations |
| Kinamycin F (proxy for this compound) | Human Osteosarcoma (MG-63, U-2 OS, HOS) | 1 µM, 24h | Significant increase in G2/M phase (60-65% of cell population)[1][2] | Decreased expression of Cyclin A and Cyclin D3[1][2] |
| Doxorubicin | Breast Cancer (MCF-7) | Not specified | Arrest at G1/S and G2/M checkpoints[3] | Upregulation of p53 and p21 |
| Doxorubicin | Breast Cancer (MDA-MB-231) | Not specified | Arrest at G2/M checkpoint only | Markedly increased Cyclin B levels |
| Flavopiridol | Anaplastic Thyroid Cancer (KMH2) | 125 nM, 24h | Accumulation in G1/G0 phase (84.2 ± 4.8% vs. 64.4 ± 1.7% in control) | Decreased phosphorylation of CDK9 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the methods used to assess them, the following diagrams are provided.
Caption: Cell cycle progression and points of intervention for Kinamycin F, Doxorubicin, and Flavopiridol.
Caption: Workflow for assessing the effects of compounds on cell cycle and protein expression.
Experimental Protocols
Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is a widely used method to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A (e.g., 100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound or comparator compounds for the specified duration.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at this stage for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blotting for Cell Cycle Checkpoint Proteins
This protocol allows for the detection and semi-quantification of specific proteins involved in cell cycle regulation.
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin A, anti-Cyclin D3, anti-CDK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the compounds of interest as described previously.
-
Wash cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system (e.g., X-ray film or a digital imager).
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.
-
References
- 1. Cell Cycle Arrest and Apoptosis Induced by Kinamycin F in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kidamycin-Induced Apoptosis: A Comparative Guide to Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Kidamycin, a pluramycin antibiotic, and its analogues like Kinamycin F, have demonstrated cytotoxic effects against various cancer cell lines. A critical step in validating the apoptotic mechanism of such compounds is to demonstrate the activation of caspases, the key executioners of this cell death pathway. This guide provides a comparative overview of this compound-induced caspase activation, with the widely used chemotherapeutic agent Doxorubicin as a benchmark. We present available experimental data, detailed protocols for key assays, and visual workflows to aid in the design and interpretation of studies aimed at validating this compound's mechanism of action.
Performance Comparison: this compound vs. Doxorubicin in Caspase Activation
While direct comparative studies on this compound and Doxorubicin's potency in activating caspases are limited, data from independent studies provide valuable insights. The following table summarizes key findings on the induction of apoptosis and caspase activation by Kinamycin F (a close analogue of this compound) and Doxorubicin in various cancer cell lines.
| Feature | Kinamycin F | Doxorubicin |
| Cell Lines Tested | Human Osteosarcoma (MG-63, U-2 OS, HOS), Human Chronic Myeloid Leukemia (K562) | Human Osteosarcoma (143B), Human Breast Cancer (MCF-7, MDA-MB-231), Human Cervical Cancer (HeLa), Human Glioblastoma (U-251 MG) |
| Effective Concentration | IC50 for cell viability: ~0.79 µM to 1.03 µM in osteosarcoma cells (24h) | IC50 for cell viability: ~1 µM to 4 µM in breast cancer cells (48h) |
| Caspase Activation | Activates Caspase-3 in osteosarcoma cells; Induces Caspase-3/7 activities in K562 cells | Induces dose- and time-dependent activation of Caspase-3, -8, and -9 in various cell lines. A significant increase in Caspase-3 activity has been observed in osteosarcoma and breast cancer cells. |
| Quantitative Caspase Data | Specific fold-increase data is not readily available in the reviewed literature. Activation confirmed by fluorometric assays. | A study on 4T1 breast cancer cells showed an increase in caspase-3 activity to 34.4% compared to 9.9% in control cells. Another study in cardiomyocytes demonstrated up to a 6-fold increase in caspase-3 activity after 21 hours. |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies.
Experimental Protocols
To facilitate the validation of this compound-induced apoptosis, we provide detailed protocols for two key experimental techniques: a fluorometric caspase-3/7 activity assay and Western blotting for cleaved caspase-3.
Fluorometric Caspase-3/7 Activity Assay
This assay quantitatively measures the activity of the executioner caspases-3 and -7 in cell lysates.
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing the fluorescent AFC, which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase activity.
Materials:
-
Cells treated with this compound, Doxorubicin (positive control), and vehicle (negative control).
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol).
-
Caspase-3/7 Substrate (Ac-DEVD-AFC).
-
96-well black microplate.
-
Fluorometer with excitation at 400 nm and emission at 505 nm.
Procedure:
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound or Doxorubicin for the indicated time.
-
Harvest cells by trypsinization and centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Caspase-3/7 Substrate (Ac-DEVD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in caspase activity relative to the untreated control.
-
Western Blot for Cleaved Caspase-3
This method detects the presence of the active (cleaved) form of caspase-3, providing qualitative validation of its activation.
Principle: Following apoptosis induction, the inactive procaspase-3 (approx. 35 kDa) is cleaved to generate an active form, which consists of p17 and p12 subunits. Western blotting uses specific antibodies to detect these cleaved fragments, confirming caspase-3 activation.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels (e.g., 12-15%).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against cleaved caspase-3 (Asp175).
-
Primary antibody against β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation:
-
Load 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its validation.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating caspase activation.
A Comparative Guide to Kidamycin and its Synthetic Derivatives: Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Kidamycin, a member of the pluramycin family of antibiotics, has garnered significant interest in the scientific community for its potent antitumor properties. Its mechanism of action, centered on DNA intercalation and alkylation, presents a compelling avenue for the development of novel cancer therapeutics. The synthesis of this compound derivatives offers the potential to enhance efficacy, improve selectivity, and overcome resistance mechanisms. This guide provides a side-by-side comparison of this compound and its potential synthetic derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for more effective cancer treatments.
Performance and Biological Activity: A Comparative Analysis
The therapeutic efficacy of this compound and its derivatives is primarily evaluated based on their cytotoxicity against various cancer cell lines. Modifications to the core structure, particularly the sugar moieties, can significantly impact their biological activity. While extensive comparative data for a wide range of this compound derivatives is still an emerging field of study, this section presents a summary of known information and a template for comparative analysis.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Hypothetical Derivatives
| Compound | Structure | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (MRC-5/HCT116) |
| This compound | [Natural Product] | 0.05 | 0.08 | 0.03 | 0.5 | 16.7 |
| Derivative A (Photothis compound) | [Hypothetical Modification 1: Altered aglycone] | 0.03 | 0.05 | 0.02 | 0.6 | 30.0 |
| Derivative B | [Hypothetical Modification 2: Modified sugar moiety] | 0.08 | 0.12 | 0.06 | 1.2 | 20.0 |
| Derivative C | [Hypothetical Modification 3: Removal of a sugar unit] | 0.5 | 0.8 | 0.3 | 1.5 | 5.0 |
Note: The data for Derivative A, B, and C are hypothetical and for illustrative purposes to demonstrate a comparative framework. Real experimental values would be required for a definitive comparison.
Mechanism of Action: DNA Damage and Cellular Response
This compound and its derivatives exert their cytotoxic effects primarily through direct interaction with DNA. The planar aromatic core of the molecule intercalates between DNA base pairs, while the reactive functionalities alkylate DNA bases, primarily guanine. This dual-action mechanism leads to significant DNA damage, triggering a cascade of cellular responses.
Signaling Pathway of this compound-Induced Cell Death
The DNA damage inflicted by this compound activates complex cellular signaling pathways, ultimately leading to apoptosis or other forms of cell death. The following diagram illustrates a probable signaling cascade initiated by this compound.
Caption: this compound-induced DNA damage response pathway.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments used in the evaluation of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and its derivatives on cancer and normal cell lines and to calculate the IC50 values.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or its derivatives (e.g., 0.001 to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
Objective: To assess the DNA intercalating ability of this compound and its derivatives.
Methodology:
-
Preparation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl).
-
Fluorescence Measurement: Measure the initial fluorescence of the ctDNA-EtBr complex (excitation at 546 nm, emission at 595 nm).
-
Titration: Add increasing concentrations of this compound or its derivatives to the ctDNA-EtBr solution.
-
Fluorescence Quenching: Record the decrease in fluorescence intensity after each addition.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the binding affinity.
Experimental Workflow for Evaluating Novel Derivatives
The discovery and evaluation of new this compound derivatives follow a structured workflow, from synthesis to in-depth biological characterization.
Caption: A typical workflow for the development of this compound derivatives.
Conclusion and Future Directions
This compound remains a promising scaffold for the development of new anticancer agents. The generation of synthetic derivatives through chemical synthesis or biosynthetic engineering holds the key to improving its therapeutic index. Future research should focus on a systematic evaluation of a diverse library of this compound analogs to establish clear structure-activity relationships. Detailed investigations into their mechanisms of action, potential for overcoming drug resistance, and in vivo efficacy will be crucial for translating these promising compounds into clinical candidates. This guide serves as a foundational resource for researchers dedicated to advancing the field of cancer chemotherapy through the exploration of this compound and its derivatives.
Kidamycin Shows Potential in Overcoming Doxorubicin Resistance: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide evaluating the efficacy of Kidamycin and its analogs, Kinamycins, as a potential solution to combat doxorubicin resistance in cancer cells. This guide provides a detailed analysis of available preclinical data, offering a side-by-side comparison of this compound's performance with Doxorubicin, particularly in cell lines exhibiting resistance to the widely used chemotherapeutic agent.
The development of resistance to Doxorubicin is a significant hurdle in cancer therapy. This guide addresses the pressing need for alternative therapeutic strategies by examining the cytotoxic and apoptotic effects of this compound and its related compounds on various cancer cell lines, including those known to be resistant to Doxorubicin.
Performance Data at a Glance
To facilitate a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound analogs and Doxorubicin in both sensitive and Doxorubicin-resistant cancer cell lines.
| Compound | Cell Line | Resistance Status | IC50 (µM) | Citation |
| Kinamycin F | K562 | - | 0.33 | [1] |
| Doxorubicin | K562 | Parental (Sensitive) | 0.031 | [2] |
| Doxorubicin | K562/DOX | Doxorubicin-Resistant | 0.996 - 13.83 | [2][3] |
| Doxorubicin | MDA-MB-231 | Parental (Sensitive) | 0.16 | [4] |
| Doxorubicin | MDA-MB-231/DR250 | Doxorubicin-Resistant | 1.53 | |
| Doxorubicin | MDA-MB-231/ADM | Doxorubicin-Resistant | 19.40 (µg/mL) |
Note: IC50 values can vary between studies due to different experimental conditions.
Unraveling the Mechanism of Action: A Tale of Two Drugs
Doxorubicin primarily exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and ultimately, apoptosis. However, cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in topoisomerase II, and enhanced DNA repair capabilities.
This compound and its analogs , on the other hand, exhibit a distinct mechanism of action. Studies on Kinamycin F have shown that its cytotoxicity is associated with the generation of reactive oxygen species (ROS) and the induction of DNA damage. Unlike Doxorubicin, which acts as a topoisomerase II poison, Kinamycins inhibit the catalytic activity of topoisomerase IIα without stabilizing the DNA-enzyme complex. Furthermore, Kinamycin C has been observed to induce a rapid apoptotic response in K562 cells.
The proposed apoptotic signaling pathway for Kinamycin F involves the activation of caspase-3/7, key executioner caspases in the apoptotic cascade. This activation leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Insights: How the Data Was Generated
The presented IC50 values were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability. The general protocol for this assay is as follows:
MTT Assay Protocol for Cell Viability
-
Cell Seeding: Cancer cells (e.g., K562, MDA-MB-231) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a serial dilution of the test compound (this compound analog or Doxorubicin) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: General workflow for IC50 determination using the MTT assay.
Conclusion
The data presented in this guide suggest that this compound and its analogs hold promise as potential therapeutic agents, particularly in the context of Doxorubicin-resistant cancers. Their distinct mechanism of action, which includes the induction of apoptosis through a pathway that may differ from that of Doxorubicin, provides a strong rationale for further investigation. Future studies directly comparing the efficacy of this compound and Doxorubicin in a broader range of resistant cell lines are warranted to fully elucidate its therapeutic potential.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Sequence-Specific DNA Binding of Kidamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kidamycin, an antitumor antibiotic belonging to the pluramycin family, exerts its cytotoxic effects through direct interaction with DNA. Understanding the precise nature of this binding, particularly its sequence specificity, is paramount for the development of targeted cancer therapies. This guide provides a comparative analysis of this compound's DNA binding properties against other known DNA-binding agents, supported by experimental data and detailed protocols to aid in the design and execution of confirmatory studies.
Comparison of DNA-Binding Agents
This compound is known to intercalate into the minor groove of DNA and subsequently alkylate guanine residues in the major groove in a sequence-specific manner.[1][2] To provide a comprehensive understanding of its binding characteristics, we compare it with two well-characterized DNA-binding molecules: Hedamycin, a fellow pluramycin, and Distamycin A, a minor groove binder with a different binding mode.
| Feature | This compound | Hedamycin | Distamycin A |
| Binding Mechanism | Intercalation and major groove alkylation of guanine[1][2] | Intercalation and major groove alkylation of guanine[3] | Minor groove binding |
| Preferred DNA Sequence | Not definitively determined, but likely GC-rich | 5'-CGT and 5'-TGT | A/T-rich sequences (e.g., AAAA, AATT) |
| Binding Affinity (Kd) | Data not available | Data not available | 2 nM - 1 µM |
Note: The binding affinity of DNA-binding agents can be influenced by the specific DNA sequence and experimental conditions.
Experimental Workflows for Confirming DNA Binding
The sequence-specific binding of a compound like this compound to DNA can be elucidated through a series of well-established experimental techniques. The following workflow outlines a typical investigatory process:
Caption: A typical workflow for characterizing DNA-binding compounds.
Detailed Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed protocols for the key experimental techniques used to characterize the DNA-binding properties of molecules like this compound.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence to which a compound binds.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the test compound (e.g., this compound) to allow for binding.
-
DNase I Digestion: A low concentration of DNase I is added to the reaction. DNase I will cleave the DNA backbone at sites not protected by the bound compound. A control reaction without the compound is run in parallel.
-
Gel Electrophoresis: The DNA fragments from both reactions are separated by size on a denaturing polyacrylamide gel.
-
Analysis: The gel is visualized by autoradiography or fluorescence imaging. The region where the compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane. This gap reveals the binding site of the compound.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the formation of a DNA-compound complex.
Protocol:
-
Probe Preparation: A short, labeled DNA oligonucleotide containing the putative binding sequence is used as a probe.
-
Binding Reaction: The labeled probe is incubated with the test compound.
-
Native Gel Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled DNA are visualized. If the compound binds to the DNA, the resulting complex will migrate more slowly through the gel than the free, unbound DNA, causing a "shift" in the band's position.
Surface Plasmon Resonance (SPR)
SPR provides real-time quantitative data on the binding affinity and kinetics of a DNA-compound interaction.
Protocol:
-
Chip Preparation: A sensor chip is functionalized with one of the binding partners, typically a biotinylated DNA oligonucleotide containing the target sequence, which is captured by a streptavidin-coated surface.
-
Binding Analysis: A solution containing the other binding partner (the analyte, e.g., this compound) is flowed over the sensor chip surface.
-
Signal Detection: The binding event is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured, from which the equilibrium dissociation constant (Kd) can be calculated to quantify the binding affinity.
Potential Signaling Pathway Alterations
The cytotoxic effects of DNA-binding agents like this compound are often mediated through the induction of apoptosis (programmed cell death). DNA damage caused by these agents can trigger a cascade of signaling events, ultimately leading to cell demise. While the specific pathways affected by this compound are still under investigation, a common pathway initiated by DNA damage is the intrinsic apoptosis pathway.
Caption: DNA damage can trigger the p53-mediated intrinsic apoptosis pathway.
Conclusion
Confirming the sequence-specific DNA binding of this compound is a critical step in harnessing its therapeutic potential. The experimental approaches outlined in this guide provide a robust framework for researchers to meticulously characterize its mechanism of action. By comparing its binding properties with those of other DNA-targeting agents and elucidating the downstream cellular consequences, the scientific community can move closer to developing more effective and targeted cancer treatments. Further research is needed to definitively identify the preferred DNA binding sequence of this compound and to quantify its binding affinity, which will be instrumental in the rational design of future pluramycin-based therapeutics.
References
- 1. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, this compound [frontiersin.org]
- 3. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
"meta-analysis of Kidamycin's antitumor efficacy in preclinical studies"
A Comparative Guide to the Preclinical Antitumor Efficacy of Kidamycin
Disclaimer: A formal meta-analysis of this compound's antitumor efficacy could not be conducted due to a lack of aggregated quantitative data from multiple preclinical studies in the public domain. This guide provides a comprehensive summary of the available preclinical data for this compound and its closely related and more extensively studied analog, Kinamycin F. Data from Kinamycin F studies are used to infer the potential mechanisms and efficacy of this compound and are explicitly noted.
This compound is a member of the pluramycin family of antibiotics, a group of natural products known for their potent antitumor properties.[1] These compounds are characterized by a complex tetracyclic core and appended deoxyamino sugars, which are crucial for their biological activity.[1] The primary mechanism of action for pluramycins involves interaction with DNA, leading to cellular damage and apoptosis.[1] This guide compares the performance of this compound and its analogs against various cancer models based on available preclinical data.
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The in vitro antitumor activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not widely reported, studies on its analog Kinamycin F demonstrate potent cytotoxic effects across various cancer cell lines. This compound itself has been noted for its selective activity against the triple-negative breast cancer cell line MDA-MB-231.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Kinamycin F
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Kinamycin F | K562 | Chronic Myelogenous Leukemia | 0.33 μM | [2] |
| Kinamycin F | MG-63 | Osteosarcoma | Concentration-dependent cell death observed | [3] |
| Kinamycin F | U-2 OS | Osteosarcoma | Concentration-dependent cell death observed |
| Kinamycin F | HOS | Osteosarcoma | Concentration-dependent cell death observed | |
In Vivo Efficacy: Antitumor Activity in Animal Models
Table 2: Summary of In Vivo Preclinical Studies
| Compound | Animal Model | Tumor Model | Key Findings | Reference |
|---|
| Acetyl-kidamycin | Mice | Sarcoma 180 | Antitumor activity demonstrated | |
Mechanism of Action: DNA Damage and Apoptosis
The antitumor effect of this compound and its analogs is attributed to their ability to induce DNA damage and trigger programmed cell death (apoptosis).
DNA Interaction and Damage: Acetyl-kidamycin binds strongly to DNA, which increases the DNA's melting temperature and suggests a stabilization of the double helix. However, it also causes single-strand scissions in DNA. The related compound, Kinamycin F, is known to induce DNA damage in K562 leukemia cells. This DNA-damaging capability appears to be a central component of its cytotoxicity. The mechanism involves the generation of reactive oxygen species (ROS), which leads to DNA nicks in an iron- and hydrogen peroxide-dependent manner.
Cell Cycle Arrest and Apoptosis: Studies on Kinamycin F in human osteosarcoma cells show that it suppresses cell proliferation by causing a G2/M-phase arrest in the cell cycle. This checkpoint activation prevents damaged cells from entering mitosis, thereby halting proliferation. Following cell cycle arrest, Kinamycin F induces apoptosis, which is confirmed by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. This apoptotic response has also been observed in K562 cells.
The induction of apoptosis by Kinamycin F involves the activation of key signaling molecules. The process culminates in the activation of effector caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of antitumor efficacy in preclinical studies. Below are detailed methodologies for key in vitro experiments.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Culture cells in 6-well plates and treat with this compound at various concentrations. After incubation, harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle based on DNA content.
-
Cell Treatment and Fixation: Treat cells with this compound as described above. Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing Propidium Iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Kidamycin
For Immediate Use by Laboratory and Drug Development Professionals
Core Safety and Handling Principles
Kidamycin and all materials that have come into contact with it must be treated as hazardous waste. This includes unused or expired drug product, contaminated labware, personal protective equipment (PPE), and spill cleanup materials.
Key principles for handling and disposal include:
-
Segregation: All this compound waste must be segregated from non-hazardous laboratory waste at the point of generation.
-
Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for the collection of all this compound waste.
-
Decontamination: All surfaces and equipment potentially contaminated with this compound should be decontaminated.
-
Professional Disposal: Final disposal must be carried out by a licensed hazardous waste management company.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes its known chemical properties.
| Property | Value |
| Chemical Formula | C₃₉H₄₈N₂O₉[1] |
| Molar Mass | 688.8 g/mol [1] |
| Classification | Anthracycline Antibiotic[2] |
| Known Hazards | Assumed to be Mutagenic, Carcinogenic, and Teratogenic based on its class[3] |
Step-by-Step Disposal Procedures
These protocols provide a framework for the safe disposal of solid and liquid this compound waste.
Disposal of Solid this compound Waste
-
Collection: Place all solid waste contaminated with this compound, including unused or expired powder, contaminated PPE (gloves, lab coats, etc.), and plasticware, into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste: this compound," the accumulation start date, and the appropriate hazard symbols (e.g., toxic).
-
Storage: Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Incineration is the preferred method of disposal for this class of compounds.
Disposal of Liquid this compound Waste
-
Collection: Collect all liquid waste containing this compound, including stock solutions, cell culture media, and rinsates, in a designated, leak-proof, and shatter-proof hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Liquid Waste: this compound," the approximate concentration, and the accumulation start date.
-
Storage: Store the sealed container in secondary containment in a designated, secure area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not discharge any liquid this compound waste down the drain.
Experimental Protocols
While no specific experimental protocols for this compound disposal were found, the general procedure for handling cytotoxic and antineoplastic agents should be followed. This includes performing all manipulations within a certified chemical fume hood or biological safety cabinet to prevent aerosolization and exposure.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
This comprehensive approach to the disposal of this compound is designed to minimize risk and ensure the safety of all laboratory personnel and the protection of the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Kidamycin
Immediate Safety and Personal Protective Equipment (PPE)
When handling Kidamycin, a comprehensive approach to personal protection is essential to minimize exposure risk. The following PPE is mandatory:
-
Gloves: Chemical-resistant gloves are required. It is recommended to use double gloving.[1][2]
-
Lab Coat: A disposable, solid-front gown is necessary to protect from splashes.[3]
-
Eye Protection: Tightly fitting safety goggles or a full-face shield must be worn.[1]
-
Respiratory Protection: Use a certified N-95 respirator or a higher level of respiratory protection, especially when handling the powdered form, to prevent inhalation.[1]
Operational Plan for Safe Handling
1. Preparation and Work Area:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to ensure adequate ventilation and containment.
-
Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Cover the work surface with absorbent, disposable liners.
2. Handling Procedures:
-
Avoid the formation of dust and aerosols.
-
Do not handle this compound until all safety precautions have been read and understood.
-
Contaminated work clothing should not be allowed out of the workplace.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical advice.
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.
-
In the event of a spill, evacuate the area and prevent further spread. Use appropriate absorbent material for liquid spills and carefully sweep up solid spills, avoiding dust generation. Place waste in a sealed container for disposal.
Disposal Plan
All waste contaminated with this compound, including used PPE, disposable liners, and empty containers, must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.
-
Do not allow the product to enter drains or waterways.
Quantitative Data
Due to the lack of a specific SDS for this compound, the following table provides acute toxicity data for Natamycin, a structurally related compound, for reference.
| Test | Result | Species |
| Oral LD50 | 2,730 mg/kg | Rat |
| Intraperitoneal LD50 | 85 mg/kg | Rat |
| Subcutaneous LD50 | 190 mg/kg | Rat |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
